Ruski-201

Catalog No.
S542076
CAS No.
M.F
C20H27N3OS
M. Wt
357.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruski-201

Product Name

Ruski-201

IUPAC Name

2-(2-methylbutylamino)-1-[4-(6-methyl-2-pyridinyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone

Molecular Formula

C20H27N3OS

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C20H27N3OS/c1-4-14(2)12-21-13-19(24)23-10-8-18-16(9-11-25-18)20(23)17-7-5-6-15(3)22-17/h5-7,9,11,14,20-21H,4,8,10,12-13H2,1-3H3

InChI Key

KYOIGHSNTIJBPW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

RUSKI201; RUSKI 201; RUSKI-201; RU-SKI-201

Canonical SMILES

CCC(C)CNCC(=O)N1CCC2=C(C1C3=CC=CC(=N3)C)C=CS2

The exact mass of the compound Ruski-201 is 357.1875 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical and Biochemical Profile of RUSKI-201 dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data for this Hedgehog acyltransferase (HHAT) inhibitor.

Property Description
Primary Target Hedgehog acyltransferase (HHAT) [1] [2] [3]
IC₅₀ 0.20 μM [1] [2] [3]
Mechanism of Action Potent and specific inhibitor of HHAT; blocks Hedgehog (Hh) signaling and inhibits Hh palmitoylation [1] [2] [3]
Primary Application Chemical probe for studying HHAT catalytic function in cells [1] [2] [3]
Molecular Formula C₂₀H₂₉Cl₂N₃OS [1] [3] [4]
Molecular Weight 430.43 g/mol [1] [3] [4]
CAS Number 2320262-09-5 (dihydrochloride salt) [1] [3] [4]
Parent CAS Number 1458031-48-5 (free base) [2] [4]
Storage -20°C (powder); -80°C in solvent [1] [3]
Solubility Soluble in water and DMSO [2] [4]

RUSKI-201's Role in the Hedgehog Signaling Pathway

The following diagram illustrates the Hedgehog signaling pathway and the inhibition point of this compound dihydrochloride.

G Hh Hedgehog (Hh) Ligand Hhat Hedgehog Acyltransferase (HHAT) Hh->Hhat Substrate HhP Palmitoylated Hh Ligand Hhat->HhP Palmitoylation Ptch Patched (Ptch) Receptor HhP->Ptch Smo Smoothened (Smo) Ptch->Smo Activation TargetGenes Target Gene Transcription Smo->TargetGenes RUSKI This compound RUSKI->Hhat Inhibition

Inhibition of HHAT by this compound blocks Hedgehog ligand palmitoylation, preventing downstream signaling [1] [2] [3].

Example Cellular Assay Context

One cited study used this compound to inhibit 3C-FLAG/His8-tagged human HHAT expressed in HEK293 cells. The measured endpoint was the reduction in enzyme-mediated sonic hedgehog (Shh) palmitoylation, which was quantified using a click-ELISA method [2]. This indicates that this compound is functional in cell-based systems for validating HHAT activity.

Suggestions for Further Research

The search results lack detailed experimental workflows and quantitative data from application studies. To obtain the depth of information required for a technical guide, you may find these approaches helpful:

  • Probe Supplier Documentation: Manufacturer websites like TargetMol, MedChemExpress, and Axon Medchem often provide more detailed product pages with solubility charts, application notes, and relevant citations [1] [2] [4].
  • Search for Primary Literature: Use the compound name and CAS numbers to search specialized databases like PubMed or Google Scholar for original research articles that utilized this compound.
  • Review Broader Pathway Context: Reading general reviews on Hedgehog signaling and protein palmitoylation can provide a deeper theoretical framework for designing experiments.

References

RUSKI-201 dihydrochloride mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

The therapeutic potential of RUSKI-201 dihydrochloride stems from its highly specific interaction with HHAT and its disruptive effect on a key cellular signaling pathway.

  • Inhibition at the Catalytic Core: Structural studies using cryo-electron microscopy have revealed that this compound dihydrochloride and its advanced analogue, IMP-1575, bind directly to the active site of HHAT [1]. They act as competitive inhibitors of palmitoyl-CoA (Pal-CoA), the enzyme's co-substrate [1].
  • Key Molecular Interactions: The inhibitor's binding is stabilized by critical hydrogen bonds between its core structure and two catalytic residues of HHAT: His379 and Asp339 [1]. Furthermore, it induces a conformational change in a "gatekeeper" residue, Trp335, which physically blocks the Pal-CoA binding channel, preventing the transfer of the palmitoyl group [1].
  • Functional Consequences in Cells: By inhibiting HHAT, this compound dihydrochloride effectively blocks the palmitoylation of Sonic Hedgehog (SHH) [2] [3]. This lipid modification is essential for SHH to activate its signaling pathway. Consequently, treatment with this compound dihydrochloride leads to a dose-dependent reduction in Hh pathway activity, as measured by Gli-responsive luciferase reporter assays and other functional readouts [3].

Experimental Data & Protocols

The biological activity of this compound dihydrochloride has been characterized through several key experimental approaches.

Quantitative Cellular Activity Profiling

The inhibitory effect of this compound dihydrochloride has been quantified in various cellular models, demonstrating its ability to block HHAT function in a complex biological environment [3].

Cell Line / Assay Type Measured Effect (IC₅₀) Experimental Readout
H520 cells (coculture) 4.8 ± 0.60 μM Inhibition of Hh signaling [3]
Panc-1 cells (coculture) 7.8 ± 1.3 μM Inhibition of Hh signaling [3]
MCF-7 cells (coculture) 8.5 ± 0.65 μM Inhibition of Hh signaling [3]
Shh-Light2 cells (viability) No effect at ≤25 μM CellTiter-Glo or MTS assay [3]
Key Experimental Methodologies

For researchers looking to replicate or build upon these findings, here are details on core methodologies cited in the literature.

  • In Vitro Palmitoylation Assay (Click-ELISA)

    • Purpose: To directly assess the inhibition of SHH palmitoylation in cells [3].
    • Protocol: HEK-293 cells stably overexpressing SHH are treated with this compound dihydrochloride. The cells are then metabolically labeled with an alkyne-tagged palmitic acid analogue (YnPal). After cell lysis, the palmitoylated proteins are conjugated to a detection tag (e.g., Azide-TAMRA-biotin, AzTB) via a copper-catalyzed "click" reaction. The level of palmitoylated SHH is finally quantified using an ELISA-based platform [3].
    • Key Finding: this compound dihydrochloride selectively inhibits SHH palmitoylation without affecting global cellular palmitoylation levels, confirming its target specificity [3].
  • Hedgehog Signaling Reporter Assay

    • Purpose: To measure the functional downstream effect of HHAT inhibition on the entire Hh pathway [3].
    • Protocol: Shh-Light2 cells (a NIH3T3-derived cell line stably transfected with a Gli-responsive firefly luciferase reporter) are cocultured with cells that secrete Sonic Hedgehog (e.g., HEK-293 Shh+). The coculture is treated with this compound dihydrochloride. After incubation (e.g., 48 hours), pathway activity is quantified by measuring luminescence from the firefly luciferase, normalized to a constitutively expressed Renilla luciferase for viability [3].

Hedgehog Signaling Pathway & Inhibitor Mechanism

The following diagram illustrates the Hedgehog signaling pathway and the precise point of inhibition by this compound dihydrochloride.

G cluster_normal Normal Hedgehog Signaling cluster_inhibited With this compound Dihydrochloride Shh SHH Ligand Production PTCH PTCH Receptor Shh->PTCH Binds SMO SMO Receptor (Inactive) PTCH->SMO Releases Inhibition SUFU SUFU-GLI Complex (Repressor) SMO->SUFU Disrupts GLI GLI Transcription Factors (Inactive) SUFU->GLI Releases TargetGenes Target Gene Expression (OFF) GLI->TargetGenes Activates SHHp SHH Precursor HHAT HHAT Enzyme SHHp->HHAT Palmitoylation SHHi SHH Ligand (Non-lipidated) HHAT->SHHi Blocked PTCHi PTCH Receptor SHHi->PTCHi Cannot Bind SMOi SMO Receptor (Active) PTCHi->SMOi Constitutively Inhibits SUFUi SUFU-GLI Complex (Active Repressor) SMOi->SUFUi No Disruption GLIi GLI Transcription Factors (Inactive) SUFUi->GLIi Sequesters TargetGenesi Target Gene Expression (OFF) GLIi->TargetGenesi RUSKI This compound·2HCl RUSKI->HHAT Inhibits

The diagram contrasts the normal Hedgehog signaling pathway (top) with the pathway inhibited by this compound dihydrochloride (bottom). The inhibitor specifically blocks the palmitoylation of SHH by HHAT, preventing the generation of the active, lipidated ligand and leading to the suppression of downstream gene expression [1] [4].

Research Context & Application

  • Therapeutic Rationale: The Hh signaling pathway is critically involved in embryonic development and is often dysregulated in cancers [1] [5]. Inhibiting HHAT offers a strategic approach to suppress Hh signaling upstream of the commonly targeted SMO receptor, potentially overcoming resistance mechanisms associated with SMO inhibitors [1] [4].
  • Tool Compound Utility: this compound dihydrochloride is recognized as a valuable chemical probe for studying HHAT's catalytic function in cells due to its potency and demonstrated selectivity, which minimizes confounding off-target effects [2] [1] [6]. It has been used in quantitative proteomic studies to confirm that HHAT's primary substrates are Hedgehog proteins themselves [1].

References

Biological Role and Catalytic Function of HHAT

Author: Smolecule Technical Support Team. Date: February 2026

HHAT is a member of the membrane-bound O-acyltransferase (MBOAT) superfamily. It specifically transfers a palmitoyl group from palmitoyl-Coenzyme A (palmitoyl-CoA) to the N-terminal cysteine of Hedgehog (Hh) precursor proteins [1] [2]. This palmitoylation is the rate-limiting step in producing the mature, active Hh ligand and is essential for its ability to bind to and inhibit its receptor, Patched (PTCH1), thereby activating the downstream Hedgehog signaling cascade [1]. Aberrant Hh signaling drives approximately 25% of fatal cancers, positioning HHAT as a key target for cancer drug discovery [1] [3].

The diagram below illustrates the core function of HHAT within the Hedgehog signaling pathway.

hhat_function HHAT Function in Hedgehog Signaling Hh_precursor Hh Precursor Protein HHAT HHAT Enzyme Hh_precursor->HHAT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->HHAT Mature_Hh Mature, Palmitoylated Hh HHAT->Mature_Hh PTCH1 PTCH1 Receptor Mature_Hh->PTCH1 SMO SMO Activation PTCH1->SMO Signaling Downstream Signaling SMO->Signaling

HHAT catalyzes Hh palmitoylation, enabling pathway activation.

Structural Architecture of HHAT

High-resolution cryo-electron microscopy (cryo-EM) structures have revealed that human HHAT is an integral membrane protein with 12 transmembrane helices (TM1-TM12) [1] [2]. Its structure can be divided into two main parts:

  • The MBOAT Core: The central TM4-TM11 region forms a conserved MBOAT fold found in other acyltransferases, which contains the catalytic histidine residue (His379) [2].
  • The Unique Terminal Domains: The N- and C-terminal regions (TM1-TM3 and TM12) are unique to HHAT and other protein-substrate MBOATs. These domains create distinct structural features for substrate binding and access, occluding the dimerization interfaces seen in lipid-modifying MBOATs [1].

A surprising and crucial discovery is that HHAT is a heme-binding protein. A heme-B molecule is bound in a membrane cavity, coordinated by Cys324. This heme is essential for HHAT's catalytic function and structural stability, as mutation of Cys324 abolishes activity [1] [2].

Catalytic Mechanism and Substrate Binding

HHAT performs the remarkable feat of bringing together two substrates with different physiochemical properties from opposite sides of the endoplasmic reticulum membrane: palmitoyl-CoA from the cytosolic side and the Hedgehog protein from the luminal side [2].

The following diagram outlines the proposed mechanism within the active site.

hhat_mechanism Proposed HHAT Catalytic Mechanism Palm_CoA_Binding Palmitoyl-CoA binds in cytosolic cavity Active_Site Formation of Membrane-Embedded Ternary Complex Palm_CoA_Binding->Active_Site Hh_Binding Hedgehog N-terminus binds in luminal cleft Hh_Binding->Active_Site Catalysis Nucleophilic Attack by Hh Cys24 Active_Site->Catalysis Product_Release Release of Palmitoylated Hh and CoA Catalysis->Product_Release

Proposed mechanism of palmitate transfer by HHAT.

The table below summarizes the key structural elements and their functional roles in HHAT catalysis.

Structural Element Functional Role in Catalysis
Palmitoyl-CoA Binding Cavity [2] Binds the acyl-donor substrate from the cytosol; the acyl chain extends into a slender hydrophobic tunnel.
Catalytic Histidine (His379) [1] [2] Located at the active site where the acyl chain and CoA moieties meet; essential for the transfer reaction.
TM10-IH10-TM11 Archway [2] Serves as a proposed access route for palmitoyl-CoA from the cytosolic leaflet of the membrane to the active site.
Heme Group (bound to Cys324) [1] Essential for HHAT function, likely providing structural stability; not directly involved in the chemistry of acyl transfer.
Luminal Cleft (between TM1 & TM7) [1] [2] Forms the binding site for the Hedgehog acceptor substrate on the luminal side of the ER membrane.

HHAT Inhibition as a Therapeutic Strategy

Targeting HHAT offers a novel approach to inhibit the Hedgehog pathway in cancers. The cryo-EM structure of HHAT bound to the potent small-molecule inhibitor IMP-1575 reveals a competitive inhibition mechanism. IMP-1575 binds to the active site, inducing conformational changes that occlude palmitoyl-CoA binding, thus preventing the acyl transfer reaction [1].

Furthermore, inhibitory antibodies that bind to the luminal cleft of HHAT have been shown to block its activity, confirming this region as a viable site for disrupting Hedgehog substrate binding [2].

Key Experimental Methods for HHAT Research

The following table outlines the core methodologies used to elucidate HHAT's structure and function.

Experimental Method Key Application in HHAT Research
Single-Particle Cryo-EM [1] [2] Determining high-resolution structures of HHAT in complex with substrates (palmitoyl-CoA), product-mimetic peptides, and inhibitors (IMP-1575).
Molecular Dynamics (MD) Simulations [1] Modeling the interaction of HHAT and its substrates (e.g., heme group with membrane lipids) within the membrane environment.
Site-Directed Mutagenesis [1] [2] Validating the functional importance of specific residues (e.g., His379, Cys324, Arg403, His428) in catalysis and substrate binding.
UV-Visible Spectroscopy [1] Characterizing the bound heme cofactor and confirming its identity and coordination state.
In Vitro Acyltransferase Assays [2] Measuring HHAT activity kinetics using purified enzyme in micelles or microsomes, often using radiolabeled or spectrophotometric detection of palmitate transfer.

The discovery of HHAT's structure with heme and the detailed characterization of its active site are significant advances. These findings not only elucidate a fundamental process in development but also provide a robust template for structure-based drug design, opening new avenues for targeting the Hedgehog pathway in cancer [1] [2] [3].

References

RUSKI-201 dihydrochloride IC50 value

Author: Smolecule Technical Support Team. Date: February 2026

Biological Context and Significance

The Hedgehog (Hh) signaling pathway is a critical pathway in embryonic development and cancer growth [1]. The functional activity of Sonic Hedgehog (SHH) proteins depends on a specific lipid modification: N-terminal palmitoylation [1]. This reaction is catalyzed by the enzyme HHAT.

  • Role of HHAT: HHAT attaches a palmitoyl group to the N-terminus of SHH, which is essential for the protein's ability to signal effectively [1].
  • Therapeutic Targeting: Since HHAT's activity is crucial for Hh signaling, and this pathway is often dysregulated in cancers, HHAT is considered a promising drug target [1]. RUSKI-201 dihydrochloride was developed to chemically probe HHAT's function in cells.

The following diagram illustrates the Hedgehog signaling pathway and the point of inhibition by this compound dihydrochloride:

G SHH SHH Precursor Palmitoylation HHAT-mediated Palmitoylation SHH->Palmitoylation PTCH PTCH Receptor SMO SMO PTCH->SMO Releases Inhibition GLI GLI Transcription Factors SMO->GLI Activates TargetGenes Hh Target Genes GLI->TargetGenes MatureSHH Lipidated SHH Palmitoylation->MatureSHH MatureSHH->PTCH RUSKI201 This compound RUSKI201->Palmitoylation Inhibits

Key Experimental Evidence and Protocols

The characterization of this compound dihydrochloride involves several key experimental approaches:

1. Inhibition of SHH Palmitoylation in Cells (Western Blot Analysis) This protocol assesses the compound's ability to engage its target and inhibit SHH palmitoylation within cells [2].

  • Cell Line: HEK-293 cells stably overexpressing SHH (HEK-293 Shh+) [2].
  • Treatment: Cells are treated with this compound dihydrochloride across a concentration range (e.g., 0.01 μM to 10 μM) for 24 hours [2].
  • Metabolic Labeling & Detection: Treated cells are incubated with an alkyne-palmitate reporter (YnPal). The labeled proteins are then functionalized via a bioorthogonal "click chemistry" reaction with an azide-tag (AzTB) for subsequent detection [2].
  • Outcome Measure: Reduction in YnPal-Shh signal is measured via Western Blot, indicating inhibition of SHH palmitoylation. The analysis showed that this compound dihydrochloride selectively inhibits SHH palmitoylation without affecting global cellular palmitoylation levels [2].

2. Inhibition of Hh Signaling in Coculture Assays This assay measures the functional consequence of HHAT inhibition on the downstream Hh signaling pathway [2].

  • Coculture System: Hh-responsive reporter cells (Shh-Light2 cells) are cocultured with cancer cells that overexpress SHH (e.g., H520, Panc-1, MCF-7) [2]. Shh-Light2 cells are derived from NIH3T3 cells and are stably transfected with a Gli-responsive firefly luciferase reporter.
  • Treatment & Measurement: The coculture is treated with this compound dihydrochloride for 48 hours. Inhibition of the Hh pathway is quantified by a decrease in Gli-induced luciferase activity [2].
  • Result: this compound dihydrochloride inhibits Hh signaling in this model with IC50 values of 4.8 μM (H520), 7.8 μM (Panc-1), and 8.5 μM (MCF-7) [2].

Comparison with Other HHAT Inhibitors

Research has advanced beyond this compound, leading to the development of more potent and selective chemical probes [1].

Inhibitor Reported IC50 vs. HHAT Key Features and Improvements
This compound 0.20 μM [2] Specific HHAT inhibitor; blocks Hh signaling from Shh-overexpressing cells with limited off-target toxicity [2] [1].
RUSKI-43 Not precisely specified (less potent than IMP-1575) [1] An earlier HHAT inhibitor; found to have significant off-target cytotoxicity independent of HHAT inhibition [1].
IMP-1575 0.75 μM [1] The most potent cell-active HHAT inhibitor identified to date; characterized as a highly specific chemical probe with a determined binding mode via cryo-EM [1].

References

Comprehensive Technical Guide: Hedgehog Signaling Pathway Inhibitors in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hedgehog Signaling Pathway

Pathway Components and Molecular Mechanisms

The Hedgehog (Hh) signaling pathway represents a fundamental intercellular communication system that plays crucial roles in embryonic development, tissue homeostasis, and cellular differentiation. Originally discovered in Drosophila melanogaster, this highly conserved pathway consists of several core components: three Hedgehog ligands (Sonic Hedgehog [Shh], Indian Hedgehog [Ihh], and Desert Hedgehog [Dhh]), the 12-pass transmembrane receptor Patched (PTCH), the 7-pass transmembrane protein Smoothened (SMO), and the GLI family of transcription factors (GLI1, GLI2, GLI3) [1] [2]. In the absence of Hh ligands, PTCH inhibits SMO localization to the primary cilium, preventing downstream signaling. This inhibition leads to proteolytic processing of GLI transcription factors into repressor forms that suppress target gene expression [1].

Upon binding of Hh ligands to PTCH, the inhibition of SMO is relieved, allowing SMO accumulation in primary cilia and initiation of downstream signaling events. This activation prevents GLI protein processing, allowing full-length GLI activators to translocate to the nucleus and induce expression of target genes including PTCH1, GLI1, and various cell cycle regulators [2]. The pathway is precisely regulated through multiple feedback mechanisms, with PTCH1 itself being a transcriptional target of GLI proteins, creating a negative feedback loop that modulates signaling intensity [2].

Aberrant Activation in Cancer

Dysregulation of Hh signaling has been implicated in a wide spectrum of malignancies through several distinct mechanisms. Ligand-independent signaling occurs via mutations in pathway components such as PTCH (loss-of-function) or SMO (gain-of-function), leading to constitutive activation independent of ligand binding. This mechanism is characteristic of basal cell carcinoma (BCC) and medulloblastoma [1] [2]. In contrast, ligand-dependent autocrine signaling involves cancer cells producing Hh ligands that stimulate their own growth, while paracrine signaling sees tumor cells secreting Hh ligands to stimulate surrounding stromal cells, which in turn support tumor growth through various factors [2].

The critical role of Hh signaling in tumor initiation and progression extends beyond proliferation to include effects on angiogenesis, metastasis, and stem cell maintenance. Hh signaling promotes angiogenesis through regulation of angiopoietin-1 and angiopoietin-2 expression, enhances metastatic potential via induction of Snail expression, and suppresses apoptosis through modulation of Bcl-2 family proteins and cell cycle regulators [1]. Additionally, the pathway contributes to maintenance of cancer stem cell populations in various malignancies, further complicating therapeutic approaches [2].

Current Hedgehog Pathway Inhibitors: Clinical Applications and Efficacy

FDA-Approved Hedgehog Pathway Inhibitors

Table 1: Currently Approved Hedgehog Pathway Inhibitors and Their Clinical Applications

Drug Name Brand Name Primary Indications Molecular Target Year Approved
Vismodegib Erivedge Advanced BCC, Metastatic BCC SMO 2012
Sonidegib Odomzo LaBCC SMO 2015
Glasdegib Daurismo AML (in combination with low-dose cytarabine) SMO 2018

Three SMO inhibitors have received FDA approval for clinical use, representing the first generation of targeted Hh pathway therapeutics. Vismodegib was the first-in-class SMO inhibitor approved for advanced and metastatic basal cell carcinoma, demonstrating significant efficacy in clinical trials [3]. Shortly thereafter, sonidegib received approval for locally advanced BCC, followed by glasdegib for acute myeloid leukemia in combination with low-dose cytarabine [3]. These agents have transformed treatment paradigms for specific patient populations, particularly those with advanced BCC not amenable to surgery or radiation therapy.

The clinical efficacy of Hh inhibitors varies considerably based on cancer type and disease stage. A recent comprehensive meta-analysis of 16 studies encompassing 1,689 patients revealed an overall objective response rate of 73% for Hh inhibitors across all disease stages, with significantly higher response rates in locally advanced BCC (63%) compared to metastatic disease (25%) [4]. These findings highlight the differential susceptibility of localized versus disseminated disease to Hh pathway inhibition and underscore the importance of patient selection in maximizing therapeutic benefit.

Real-World Clinical Experience and Safety Profile

Table 2: Clinical Efficacy of Hedgehog Pathway Inhibitors Across Indications

Disease Type Objective Response Rate Complete Response Rate Median Duration of Response Key Limitations
Locally Advanced BCC 63% (95% CI 49%-75%) 9% (in real-world cohorts) 13 months (range 2-25 months) High rate of acquired resistance
Metastatic BCC 25% (95% CI 14%-40%) 0% (in real-world cohorts) 6-25 months (variable) Limited efficacy in advanced disease
Gorlin Syndrome 84% (partial + complete response) 8% (in real-world cohorts) Sustained while on treatment Quality of life impact from AEs

Real-world clinical experience with Hh inhibitors has provided important insights beyond controlled clinical trials. A comprehensive eight-year retrospective analysis of 32 patients from Australia demonstrated an 84% overall objective response rate, consistent with trial data, but revealed considerably lower complete response rates (9%) in real-world practice [5]. This discrepancy may reflect differences in patient populations, assessment criteria, or treatment protocols. The analysis further highlighted that 90% of patients experienced adverse effects impacting quality of life, necessitating dose reductions or treatment interruptions in many cases [5].

The safety profile of Hh inhibitors presents significant challenges for long-term management. Class-specific adverse events include muscle spasms, dysgeusia (altered taste sensation), alopecia, weight loss, and fatigue [6]. These effects are typically dose-dependent and often lead to treatment modifications that may compromise efficacy. Studies indicate that nearly 100% of patients experience at least one treatment-emergent adverse event, with a substantial proportion requiring dose reduction or treatment holidays to manage toxicity [6] [5]. This delicate balance between efficacy and tolerability represents a critical consideration in clinical management, particularly for conditions requiring prolonged therapy such as Gorlin syndrome.

Emerging Hedgehog Pathway Inhibitors and Clinical Pipeline

Investigational Agents in Clinical Development

The developmental pipeline for Hh pathway inhibitors includes several promising candidates addressing different molecular targets within the pathway. SGT-610 (patidegib) from Sol-Gel Technologies represents a novel topical formulation currently in Phase III trials for Gorlin syndrome [6]. This approach potentially mitigates systemic toxicity while providing effective local control of BCC development in patients with this genetic predisposition. The active substance, patidegib, functions as an SMO antagonist, blocking downstream signaling and reducing tumor formation [6].

ENV-101 (taladegib), developed by Endeavor BioMedicines, is an oral SMO inhibitor currently in Phase II trials for idiopathic pulmonary fibrosis (IPF), representing an important expansion beyond oncology applications [6]. By inhibiting Hh pathway signaling, ENV-101 targets the abnormal accumulation of myofibroblasts that drive the excessive fibrotic process in IPF, potentially modifying disease progression. Additional agents in development include GT-1708F from Suzhou Kintor Pharmaceuticals and Oxy-210 from MAX BioPharma, highlighting continued innovation in this therapeutic area [6].

Drug Repurposing Approaches

Drug repurposing strategies have identified several existing pharmaceuticals with unanticipated Hh pathway inhibitory activity. Itraconazole, a widely used antifungal agent, has demonstrated potent SMO antagonism through a mechanism distinct from its antifungal activity [1] [7]. Preclinical studies have shown that itraconazole inhibits melanoma cell proliferation by inducing G1 phase arrest and autophagy-mediated apoptosis through Hh pathway suppression [7]. This effect was demonstrated both in vitro and in xenograft models, where itraconazole significantly reduced tumor growth.

The antiviral properties of Hh pathway inhibitors represent another unexpected application emerging from repurposing efforts. Recent research has revealed that HhAntag, a potent GLI inhibitor, exhibits broad-spectrum antiviral activity against diverse viruses including VSV, DENV, ZIKV, and SFTSV [8]. The antiviral mechanism involves downregulation of GLI1 target genes and suppression of the sphingosine-1-phosphate receptor (S1PR) pathway, specifically interfering with viral protein translation without affecting viral entry or early transcription events [8]. These findings highlight the multifaceted therapeutic potential of Hh pathway modulation beyond oncology applications.

Resistance Mechanisms and Limitations of Current Inhibitors

Molecular Mechanisms of Resistance

Drug resistance represents a formidable challenge in the clinical application of Hh pathway inhibitors, with mechanisms broadly categorized as primary (intrinsic) or secondary (acquired). Primary resistance typically arises from pre-existing mutations in key pathway components, most notably SMO mutations (e.g., G497W, D473H) that alter the drug-binding pocket and prevent effective inhibition [6]. Additionally, downstream pathway activation through GLI amplification or SUFU loss can bypass SMO inhibition entirely, rendering SMO antagonists ineffective despite target engagement [6].

Acquired resistance develops following an initial therapeutic response, with tumors adapting through multiple mechanisms. On-target SMO mutations represent a common resistance mechanism, analogous to those observed in primary resistance [6]. Alternatively, tumors may activate bypass signaling pathways such as EGFR, PI3K/AKT, or IGFR that sustain proliferation despite Hh pathway inhibition [6]. A comprehensive retrospective analysis found that 77% of patients with locally advanced or metastatic BCC developed acquired resistance after a median duration of 13 months, highlighting the clinical significance of this limitation [5]. Additionally, tumor microenvironment interactions and loss of primary cilia (essential cellular structures for Hh signal transduction) further contribute to resistance mechanisms that undermine long-term efficacy [6].

Clinical Limitations and Unanticipated Effects

Beyond molecular resistance, several clinical limitations impact the therapeutic utility of Hh pathway inhibitors. The adverse effect profile frequently compromises quality of life and treatment adherence, with one real-world analysis reporting 90% of patients experiencing treatment-related toxicities [5]. These effects often necessitate dose reductions or treatment interruptions that may potentially diminish efficacy and promote resistance development. Additionally, squamous differentiation of BCCs has been observed following Hh inhibitor treatment, with histologically confirmed transformation in a subset of patients [5]. This phenomenon represents an unexpected adaptation that may alter disease course and therapeutic response.

Recent research has revealed an unanticipated role of Hh signaling in immune cell recruitment that may explain the limited efficacy of Hh inhibitors in certain solid tumors. Studies demonstrate that Hh signaling directs cytotoxic T cell migration into tumors through an SMO-dependent mechanism, and Hh inhibition consequently reduces T cell infiltration [9]. This effect may compromise the antitumor immune response and potentially explain the disappointing performance of Hh inhibitors in clinical trials for immunogenic tumors such as pancreatic, colorectal, and prostate cancers [9]. These findings highlight the complex interplay between developmental pathways and immune regulation in the tumor microenvironment.

Experimental Approaches and Methodologies

In Vitro Assessment of Hedgehog Pathway Inhibitors

Table 3: Key Experimental Assays for Evaluating Hedgehog Pathway Inhibitors

Assay Type Key Readouts Applications Common Cell Models
Cell Viability Assays IC50 values, proliferation inhibition Initial compound screening A375, A2058, medulloblastoma lines
Western Blot Analysis GLI1/2, PTCH1, SMO protein levels Target engagement verification HEK293, NIH/3T3, primary cancer cells
Immunofluorescence Ciliary localization of SMO, SUFU Mechanism of action studies Ciliated cell models
Colony Formation Clonogenic capacity after treatment Long-term anti-proliferative effects Various cancer cell lines
Flow Cytometry Apoptosis markers, cell cycle distribution Cell death and cycle effects Multiple cancer cell types

Standardized experimental approaches are essential for evaluating potential Hh pathway inhibitors. Cell viability assays using CCK-8 or MTT reagents provide initial screening data, generating IC50 values that quantify compound potency across various cell models [7]. For Hh-dependent cancers, specific cell lines such as A375 and A2058 melanoma cells, medulloblastoma models, and BCC-derived cells are frequently employed. Following viability assessment, Western blot analysis confirms target engagement by demonstrating reduced levels of pathway components such as GLI1, PTCH1, and SMO [7].

Mechanistic studies further characterize compound activity through immunofluorescence techniques that visualize SMO localization to primary cilia and quantitative PCR to measure expression of Hh target genes [7]. Additionally, colony formation assays evaluate long-term anti-proliferative effects by measuring clonogenic capacity after drug treatment [7]. For compounds suspected to induce autophagy (such as itraconazole), fluorescence microscopy of autophagosome formation using LC3-GFP reporters and flow cytometric analysis of apoptosis and cell cycle distribution provide comprehensive mechanistic insights [7].

In Vivo Evaluation and Preclinical Models

Animal models represent an essential component of the Hh inhibitor development pipeline. Subcutaneous xenograft models established by implanting human cancer cell lines (e.g., A375, A2058) into immunocompromised mice enable evaluation of tumor growth inhibition and compound pharmacokinetics [7]. In these models, compounds are typically administered orally at predetermined doses based on prior toxicity studies, with tumor volume measurements recorded regularly and compared between treatment and control groups.

Genetically engineered mouse models of Hh-driven cancers, such as Ptc1+/- mice that spontaneously develop medulloblastoma or BCC-like lesions, provide more physiologically relevant systems for evaluating therapeutic efficacy [1]. These models recapitulate the natural history of Hh-associated malignancies and allow assessment of tumor prevention, regression, and survival benefit. Additionally, patient-derived xenograft (PDX) models established from human BCC specimens may better predict clinical response by maintaining the original tumor architecture and genetic heterogeneity.

Ex vivo analyses of tumor specimens following treatment include immunohistochemical staining for proliferation markers (Ki-67), apoptosis markers (cleaved caspase-3), and Hh pathway activity (GLI1, PTCH1) [7]. These analyses provide mechanistic insights and confirm target modulation in relevant tissue contexts. For comprehensive safety assessment, histopathological examination of major organs and monitoring of weight loss, clinical signs, and hematological parameters help establish therapeutic indices before clinical translation.

G Compound_Sources Compound Sources Screening_Approaches Screening Approaches Compound_Sources->Screening_Approaches provides input for Mechanism_Studies Mechanistic Studies Screening_Approaches->Mechanism_Studies identifies hits for Efficacy_Evaluation Efficacy Evaluation Mechanism_Studies->Efficacy_Evaluation characterizes candidates for Natural_Products Natural Products (e.g., cyclopamine) Virtual_Screening Virtual Screening (in silico docking) Natural_Products->Virtual_Screening Synthetic_Libraries Synthetic Compound Libraries Phenotypic_Screening Phenotypic Screening (cell-based assays) Synthetic_Libraries->Phenotypic_Screening FDA_Approved FDA-Approved Drugs (repositioning candidates) Target_Screening Target-Based Screening (protein binding) FDA_Approved->Target_Screening Analog_Design Analog Design (established templates) Analog_Design->Target_Screening Pathway_Analysis Pathway Analysis (GLI-luciferase, qPCR) Virtual_Screening->Pathway_Analysis Binding_Assays Binding Assays (SPR, competition) Phenotypic_Screening->Binding_Assays Localization_Studies Localization Studies (immunofluorescence) Target_Screening->Localization_Studies In_Vitro_Profiling In Vitro Profiling (viability, colony formation) Pathway_Analysis->In_Vitro_Profiling In_Vivo_Models In Vivo Models (xenografts, GEMMs) Binding_Assays->In_Vivo_Models ADMET ADMET Profiling (PK/PD, toxicity) Localization_Studies->ADMET

Diagram: Comprehensive workflow for Hedgehog pathway inhibitor discovery and development, integrating multiple approaches from compound sourcing through efficacy evaluation.

Future Directions and Therapeutic Opportunities

Next-Generation Inhibitor Development

Several innovative strategies are emerging to address the limitations of current Hh pathway inhibitors. Alternative targeting approaches focus on downstream pathway components, particularly GLI inhibitors that circumvent SMO-mediated resistance mechanisms. Compounds such as GANT61 directly interfere with GLI function and demonstrate efficacy in preclinical models resistant to SMO antagonists [2]. Additionally, dual-pathway inhibitors that simultaneously target Hh and complementary oncogenic pathways (e.g., Wnt, EGFR, PI3K) represent a promising approach to enhance efficacy and prevent resistance through parallel pathway blockade [3].

Structural biology insights are informing the design of novist SMO antagonists capable of binding distinct regions or accommodating common resistance mutations. Advanced techniques including cryo-electron microscopy and X-ray crystallography have elucidated the structural basis of SMO inhibition and resistance, enabling rational design of next-generation compounds with improved binding properties and reduced susceptibility to mutation-based resistance [3]. Additionally, covalent inhibitors that form irreversible bonds with SMO and allosteric modulators targeting novel sites represent complementary strategies to overcome current limitations.

Clinical Application Optimization

Innovative combination strategies and treatment scheduling approaches may enhance the therapeutic index of Hh inhibitors. Based on findings that Hh inhibition impairs T cell infiltration, alternating dosing schedules that permit periodic immune cell recruitment while controlling tumor growth represent a promising strategy [9]. Similarly, rational combinations with immunotherapy may overcome the immunosuppressive effects of continuous Hh pathway inhibition while leveraging complementary mechanisms of action.

For localized malignancies, topical formulations and neoadjuvant applications offer potential to maximize efficacy while minimizing systemic exposure. The development of topical SMO inhibitors such as SGT-610 for Gorlin syndrome represents an important advancement in this direction [6]. Additionally, neoadjuvant use of Hh inhibitors followed by consolidative surgery or radiotherapy has demonstrated promising outcomes in real-world analyses, with one reported case achieving sustained complete response after combination therapy [5]. These approaches highlight the evolving clinical strategies to optimize the benefit-risk profile of Hh pathway modulation in cancer therapy.

Conclusion

References

Comprehensive Technical Guide: Inhibition of Sonic Hedgehog Palmitoylation for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Shh Palmitoylation Biology and Therapeutic Relevance

Sonic Hedgehog (Shh) palmitoylation represents a critical post-translational modification that significantly influences the signaling potency and distribution of this morphogen protein. The Shh pathway is fundamental during embryonic development, regulating processes such as tissue patterning, cell proliferation, and differentiation. In adults, this pathway is largely silenced, with residual activity contributing to stem cell maintenance and tissue regeneration. However, aberrant reactivation of Shh signaling frequently occurs in numerous cancers, including pancreatic, breast, lung, medulloblastoma, and basal cell carcinoma, driving tumor initiation and maintenance through mechanisms that promote uncontrolled cell growth and survival. [1] [2]

The mature, biologically active Shh protein is generated through a multi-step processing pathway that produces a dually lipidated signaling molecule. Shh is initially synthesized as a 45 kDa precursor protein containing an N-terminal signal sequence that directs it to the endoplasmic reticulum (ER). Following signal sequence cleavage, the protein undergoes autoproteolytic processing mediated by its C-terminal domain, resulting in a 19 kDa N-terminal fragment (ShhN) with cholesterol covalently attached to its C-terminal glycine residue. In a separate reaction catalyzed by the enzyme Hedgehog acyltransferase (Hhat), palmitate is transferred from palmitoyl-Coenzyme A (palmitoyl-CoA) to the N-terminal cysteine of Shh via a stable amide bond. This dual lipid modification—N-terminal palmitoylation and C-terminal cholesterylation—produces the mature Shh signaling protein, which exhibits enhanced membrane association and signaling potency compared to non-lipidated forms. [3] [1] [4]

The attachment of palmitate to Shh is not merely a structural modification but serves essential functional roles in Shh pathway activation. Palmitoylation dramatically enhances the hydrophobic character of Shh, promoting its association with membrane microdomains and influencing its distribution in developing tissues. This modification is required for effective ligand-receptor interaction with Patched1 (Ptch1), the primary Shh receptor, thereby facilitating the de-repression of Smoothened (Smo) and activation of downstream Gli transcription factors. The critical nature of Shh palmitoylation is evidenced by the severe developmental defects observed in both Hhat knockout mice and transgenic mice expressing palmitoylation-deficient Shh, which phenocopy the abnormalities seen in Shh knockout models. [1] [2]

Molecular Mechanism of Hhat-Mediated Palmitoylation

Hhat Protein Structure and Functional Domains

Hedgehog acyltransferase (Hhat) is an integral membrane protein belonging to the membrane-bound O-acyltransferase (MBOAT) superfamily, which comprises enzymes that catalyze the transfer of fatty acyl groups to both lipid and protein substrates. Human Hhat is a 493-amino acid protein possessing multiple transmembrane domains that anchor it to cellular membranes. Structural studies using cryo-electron microscopy have revealed that Hhat contains 12 transmembrane helices, with both N- and C-termini located on the cytosolic side of the endoplasmic reticulum membrane. The core structural region of Hhat (transmembrane helices 3-10) resembles the conserved 8-TM helix fold observed in other MBOAT family members, while the N- and C-terminal regions form unique structural elements that distinguish Hhat from related acyltransferases. [5]

A surprising structural finding was the identification of a heme group bound to Hhat within a membrane-accessible cavity, with Cys324 serving as an axial ligand to the iron center. This heme binding appears to be functionally important for Hhat activity, as disruption of heme coordination impairs enzyme function. The active site of Hhat contains a conserved histidine residue (His379) that is essential for catalytic activity, likely serving as a general base to facilitate the palmitoyl transfer reaction. Hhat also possesses a central cavity that accommodates the palmitoyl-CoA substrate, positioned adjacent to the catalytic histidine. The structural arrangement suggests a mechanism whereby Hhat mediates the transfer of palmitate from cytosolic palmitoyl-CoA across the ER membrane to Shh located in the ER lumen. [5]

Enzymatic Mechanism and Substrate Recognition

Hhat catalyzes the transfer of a palmitoyl group from palmitoyl-CoA to the α-amino group of the N-terminal cysteine of Shh, forming a stable amide linkage. This N-palmitoylation reaction occurs in the lumen of the ER, requiring Hhat to utilize a cytosolic palmitoyl-CoA donor to modify a luminal Shh protein. The enzyme demonstrates remarkable substrate specificity for Shh and related Hedgehog proteins, with only minimal activity toward other palmitoylated proteins such as H-Ras, Fyn, or Wnt proteins. The recognition of Shh by Hhat depends primarily on the N-terminal region of the mature Shh protein, with studies demonstrating that peptides comprising just the first 10-11 amino acids of Shh can serve as efficient substrates for Hhat in vitro. [1] [5]

Key determinants of Shh recognition by Hhat include:

  • N-terminal cysteine: The presence of cysteine as the N-terminal residue is essential, with mutation to alanine completely abrogating palmitoylation. Partial activity is retained with serine substitution, though at significantly reduced levels.
  • Free N-terminus: Blocking the Shh N-terminus with tags or acetylation prevents palmitoylation, indicating the requirement for a free α-amino group.
  • Adjacent residues: The penultimate glycine residue (position 2 in Shh) can be substituted with several amino acids, but not with lysine. Additionally, a basic residue must be present within the first seven amino acids of the N-terminal sequence. [1]

The precise catalytic mechanism of Hhat remains under investigation, with two potential pathways under consideration. Hhat may directly catalyze N-palmitoylation via amide bond formation, or it might initially promote S-palmitoylation of the Shh cysteine residue followed by an S-to-N acyl shift to generate the final amide-linked palmitate. Current evidence suggests that the reaction occurs through a ping-pong mechanism involving a palmitoyl-enzyme intermediate, where palmitate is first transferred from palmitoyl-CoA to an active site cysteine residue within Hhat, followed by subsequent transfer to the N-terminal cysteine of Shh. [5] [4]

Hhat Inhibitors: Classes, Potency, and Specificity

The development of Hhat inhibitors has emerged as a promising therapeutic strategy to target aberrant Shh signaling in cancer and other diseases. Several classes of small-molecule Hhat inhibitors have been identified through high-throughput screening approaches and subsequent structure-activity relationship studies. These inhibitors can be broadly categorized based on their chemical scaffolds and mechanisms of action.

Table 1: Classes of Hhat Inhibitors and Their Properties

Compound/Class Chemical Scaffold IC₅₀ Values Mechanism of Action Specificity Profile
RU-SKI 43 Bicyclic tetrahydropyridothiazole 0.85 μM (in vitro) Uncompetitive with Shh, noncompetitive with palmitoyl-CoA Does not affect palmitoylation of H-Ras, Fyn, or myristoylation of c-Src
RU-SKI 41 Bicyclic tetrahydropyridothiazole 0.18 μM (in vitro) Uncompetitive inhibition mechanism Selective for Hhat over other acyltransferases
RU-SKI 39 Bicyclic tetrahydropyridothiazole 3.07 μM (in vitro) Uncompetitive inhibition mechanism Specific for Hhat-mediated palmitoylation
RU-SKI 50 Bicyclic tetrahydropyridothiazole 5.44 μM (in vitro) Uncompetitive inhibition mechanism Less effective in cellular assays
IMP-1575 Not specified Potent inhibitor (exact IC₅₀ not reported) Competitive inhibitor binding active site Confirmed by structural studies

The RU-SKI series of inhibitors, particularly RU-SKI 43, have been extensively characterized both in vitro and in cellular models. These compounds exhibit time-dependent inhibition and demonstrate specificity for Hhat over other acyltransferases, as evidenced by their inability to inhibit Porcupine-mediated Wnt palmitoylation or DHHC family-mediated palmitoylation of Ras and Fyn proteins. In cellular assays, RU-SKI 43 effectively blocks Shh palmitoylation with an IC₅₀ of approximately 10 μM when administered for 5 hours. The inhibitory effect of RU-SKI 43 can be overcome by Hhat overexpression, further supporting its direct action on Hhat rather than off-target effects. [2]

More recently, the potent small-molecule inhibitor IMP-1575 has been identified, which binds to the active site of Hhat and induces conformational changes that prevent substrate binding. Structural studies using cryo-EM have revealed that IMP-1575 binding occludes the Palm-CoA binding site, providing a structural basis for its inhibitory mechanism. This compound represents a valuable tool for further therapeutic development and mechanistic studies of Hhat function. [5]

The kinetic mechanism of Hhat inhibition varies among different compound classes. RU-SKI 43 functions as an uncompetitive inhibitor with respect to the Shh substrate and as a noncompetitive inhibitor with respect to palmitoyl-CoA, with Ki values of approximately 7 μM for both substrates. This unique inhibition pattern suggests that RU-SKI 43 binds to the enzyme-substrate complex rather than to the free enzyme, potentially indicating an allosteric mechanism of action. [2]

Experimental Methods for Assessing Hhat Activity and Inhibition

Biochemical Assays for Hhat Enzymatic Activity

The assessment of Hhat activity and inhibition relies on a variety of biochemical and cell-based assays that measure the transfer of palmitate to Shh or Shh-derived peptides. These assays can be broadly categorized into in vitro assays using purified or partially purified Hhat and cellular assays monitoring Hhat activity in intact cells or cell lysates.

Table 2: Experimental Assays for Monitoring Hhat Activity and Inhibition

Assay Type Detection Method Key Reagents Applications Advantages/Limitations
In vitro palmitoylation Radiolabel detection (¹²⁵I-iodopalmitate) or fluorescent tags Purified Hhat, Shh peptides, palmitoyl-CoA analogs HTS, enzyme kinetics, inhibitor screening Controlled conditions, suitable for mechanistic studies
Cell-based palmitoylation Metabolic labeling with palmitate analogs ¹²⁵I-iodopalmitate or azide/alkyne-modified palmitate Cellular efficacy, inhibitor specificity Physiological context, accounts for cellular uptake
Microfluidic mobility shift Fluorescence polarization Fluorescent Shh peptides HTS, rapid screening Homogeneous assay, compatible with automation
Click chemistry-based detection Bioconjugation with fluorescent tags Azide/alkyne palmitate analogs Visualizing palmitoylation in cells High sensitivity, spatial information
Reporter gene assays Luciferase or alkaline phosphatase readout Shh Light II cells, C3H10T1/2 cells Functional assessment of pathway inhibition Measures downstream signaling effects

In vitro assays typically employ detergent-solubilized Hhat protein incubated with Shh peptides or the full-length 19 kDa ShhN protein in the presence of palmitoyl-CoA or analogs. These assays often utilize radiolabeled palmitate (e.g., ¹²⁵I-iodopalmitate) or clickable palmitate analogs containing azide or alkyne functional groups for detection. For the radiolabeled approach, Hhat-mediated transfer of radiolabeled palmitate to Shh is quantified by phosphorimaging after SDS-PAGE separation and immunoprecipitation of Shh. Alternatively, click chemistry approaches allow conjugation of fluorescent tags to azide- or alkyne-modified palmitate incorporated into Shh, enabling sensitive detection without radioactivity. More recently, homogeneous assay formats such as microfluidic mobility shift assays and fluorescence polarization assays have been developed, facilitating high-throughput screening applications. [1] [2]

Kinetic analyses of Hhat activity have determined that the enzyme displays typical Michaelis-Menten kinetics with respect to both its protein substrate (Shh) and its acyl donor (palmitoyl-CoA). The Km values for Shh and palmitoyl-CoA are in the low micromolar range, reflecting the high affinity of Hhat for its substrates. These kinetic parameters provide a baseline for assessing the potency of Hhat inhibitors and understanding the enzyme's catalytic efficiency. [2]

Cell-Based and Functional Assays

Cell-based assays for Hhat activity typically involve transfection of cells with cDNAs encoding Hhat and Shh, followed by metabolic labeling with palmitate analogs. After labeling, Shh is immunoprecipitated from cell lysates and palmitate incorporation is quantified. These assays provide information about inhibitor cellular permeability, metabolic stability, and potential off-target effects in a more physiological context. Additionally, immunofluorescence approaches using click chemistry detection can visualize palmitoylated Shh in intact cells, providing spatial information about the localization of palmitoylated Shh. [1] [2]

To evaluate the functional consequences of Hhat inhibition, several pathway reporter assays have been developed:

  • Gli-luciferase reporter assays: Cells (typically NIH 3T3 or Shh Light II cells) are transfected with a Gli-responsive firefly luciferase reporter along with Shh expression plasmids. Inhibition of Hhat reduces Shh palmitoylation and subsequent pathway activation, measured as decreased luciferase activity.
  • Alkaline phosphatase induction: C3H10T1/2 cells produce alkaline phosphatase in response to Shh stimulation. Co-culture of Shh-producing cells with C3H10T1/2 cells, followed by treatment with Hhat inhibitors, allows assessment of paracrine Shh signaling inhibition.
  • Gene expression analysis: Quantitative PCR measurement of endogenous Shh target genes (Gli1, Ptch1) provides a native readout of pathway activity without artificial reporter constructs. [2]

The specificity of Hhat inhibitors is typically evaluated by testing their effects on other protein lipidation pathways. This includes assessment of palmitoylation of H-Ras and Fyn (DHHC family-mediated S-palmitoylation), myristoylation of c-Src (N-myristoyltransferase-mediated), and palmitoleoylation of Wnt proteins (Porcupine-mediated). Selective Hhat inhibitors like RU-SKI 43 do not affect these related modification pathways at concentrations that effectively block Shh palmitoylation. [2]

Therapeutic Applications and Cancer Relevance

Hhat Inhibition in Cancer Therapy

The therapeutic targeting of Hhat has gained significant attention due to the critical role of Shh signaling in various cancers. Aberrant activation of the Shh pathway has been documented in multiple tumor types, including pancreatic cancer, breast cancer, lung cancer, prostate cancer, gastrointestinal tumors, and medulloblastoma. In many cases, cancer cells exhibit autocrine signaling wherein they both produce and respond to Shh ligand, creating a self-sustaining growth loop. Additionally, paracrine signaling from tumor cells to stromal components can modify the tumor microenvironment to support tumor growth and progression. [3] [1] [2]

Hhat inhibition represents a strategic therapeutic approach that targets the Shh pathway at the level of ligand production, upstream of current clinically targeted pathway components like Smoothened. This positioning offers potential advantages in overcoming resistance mechanisms that have emerged against Smoothened inhibitors, such as mutations in Smoothened or activation of downstream pathway components. In preclinical models, Hhat inhibition has demonstrated efficacy in blocking tumor growth and progression:

  • In pancreatic cancer models, Shh is frequently overexpressed and drives tumorigenesis. Inhibition of Hhat-mediated Shh palmitoylation blocks the ability of Shh to support pancreatic cancer cell growth.
  • In breast cancer models, Hhat inhibition reduces primary tumor growth and lung metastasis in xenograft studies.
  • In medulloblastoma and basal cell carcinoma models, Hhat inhibition effectively suppresses Shh pathway activation and tumor progression. [3] [1] [2]

The therapeutic window for Hhat inhibitors is supported by the differential requirement for Shh signaling in adults versus developing tumors. While Shh pathway activity is essential during embryogenesis, in adults the pathway is largely quiescent, with restricted activity in stem cell populations. This differential activity provides an opportunity for therapeutic targeting of tumor cells with minimal impact on normal adult tissues. However, potential on-target toxicities related to inhibition of stem cell populations remain a consideration for clinical development. [1]

Other Therapeutic Applications

Beyond oncology, manipulation of Shh signaling through Hhat inhibition has potential applications in regenerative medicine and cell-based therapies. Interestingly, the role of Shh signaling in pancreatic differentiation appears to be stage-dependent, with inhibition promoting initial differentiation toward pancreatic progenitors, while subsequent reactivation may support mature β-cell function. This biphasic role necessitates precise temporal control of Shh pathway manipulation for therapeutic applications such as generating insulin-producing cells (IPCs) for diabetes treatment. [6]

The diagram below illustrates the Shh processing, palmitoylation, and signaling pathway, along with points of pharmacological inhibition:

G ShhPrecursor 45 kDa Shh Precursor SignalCleavage Signal Sequence Cleavage ShhPrecursor->SignalCleavage ShhN 19 kDa ShhN (C-terminal cholesterol) SignalCleavage->ShhN MatureShh Mature Shh (Dually lipidated) ShhN->MatureShh Hhat-mediated Palmitoylation Secretion Secreted Shh MatureShh->Secretion Hhat Hhat Enzyme Hhat->MatureShh Catalyzes PalmCoA Palmitoyl-CoA PalmCoA->Hhat Ptch1 Ptch1 Receptor Secretion->Ptch1 Smo Smo Activation Ptch1->Smo Inhibition Released Gli Gli-mediated Transcription Smo->Gli RU_SKI RU-SKI Inhibitors RU_SKI->Hhat Inhibits IMP1575 IMP-1575 IMP1575->Hhat Inhibits

> Shh processing, palmitoylation, signaling pathway, and pharmacological inhibition points. Hhat catalyzes palmitate transfer from palmitoyl-CoA to Shh, producing dually lipidated mature Shh. RU-SKI series inhibitors and IMP-1575 block Hhat activity, preventing Shh palmitoylation and subsequent pathway activation.

The diagram above summarizes the key steps in Shh processing, palmitoylation, and signaling, highlighting points where pharmacological inhibition can intervene. Hhat-mediated palmitoylation occurs after signal sequence cleavage and cholesterol modification, generating the mature, dually lipidated Shh protein that is secreted and activates signaling through binding to Ptch1. Hhat inhibitors like the RU-SKI series and IMP-1575 block this palmitoylation step, reducing production of fully active Shh and downstream pathway activation.

Conclusion and Future Perspectives

The inhibition of Shh palmitoylation via Hhat targeting represents a promising therapeutic strategy for cancers driven by aberrant Shh signaling. Significant progress has been made in understanding the molecular mechanism of Hhat-mediated palmitoylation, developing specific inhibitors with demonstrated efficacy in preclinical models, and establishing robust assay systems for evaluating compound activity. The recent determination of high-resolution structures of Hhat has provided unprecedented insights into the structural basis of catalysis and inhibition, enabling structure-guided drug design approaches for next-generation inhibitors.

Despite these advances, several challenges remain in the clinical translation of Hhat inhibitors. The optimization of pharmacokinetic properties, including metabolic stability and tissue distribution, will be essential for achieving therapeutic efficacy in vivo. Additionally, the identification of predictive biomarkers for patient selection and the understanding of potential resistance mechanisms will be critical for clinical development. As the field advances, combination therapies incorporating Hhat inhibitors with other targeted agents or immunotherapies may enhance antitumor efficacy and overcome compensatory resistance mechanisms.

References

RUSKI-201 dihydrochloride cell culture protocol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

RUSKI-201 dihydrochloride is a potent and specific inhibitor of Hedgehog acyltransferase (HHAT). It functions by blocking Hedgehog (Hh) signaling in cells that overexpress Sonic Hedgehog (Shh) and directly inhibits the palmitoylation of Hh proteins, a critical post-translational modification. This makes it a valuable chemical probe for studying HHAT's catalytic function in cellular environments [1] [2] [3].

The following diagram illustrates the Hedgehog signaling pathway and the point of inhibition by this compound dihydrochloride.

Hh Hh HHAT HHAT Hh->HHAT Patched Patched SMO SMO Patched->SMO Inhibition Released Hh Signaling\n& Gene Expression Hh Signaling & Gene Expression SMO->Hh Signaling\n& Gene Expression Palmitoylated_Hh Palmitoylated_Hh HHAT->Palmitoylated_Hh Palmitoylation Palmitoylated_Hh->Patched RUSKI201 RUSKI201 RUSKI201->HHAT Inhibits

Experimental Application and Workflow

When using this compound dihydrochloride in cell-based experiments, you can follow a general workflow from compound preparation to functional validation.

Stock Stock Working Working Stock->Working Dilute in Culture Medium Treatment Treatment Working->Treatment Apply to Cells (Adherent/Coculture) Assay Assay Treatment->Assay Incubate & Analyze Effect

Cell Treatment and Functional Assays

The provided studies demonstrate the application of this compound in various cell-based models. The core methodology involves treating cells with the compound and then assessing its effect on Hh signaling.

  • Coculture Assay: A standard method involves using Shh-Light2 cells, which are reporter cells for Hh pathway activity. These cells can be cocultured with cancer cell lines known to produce Sonic Hedgehog (Shh).

    • Procedure:
      • Setup Coculture: Plate Shh-Light2 cells with Hh-producing cells (e.g., H520, Panc-1, MCF-7) [4].
      • Apply Inhibitor: Treat the coculture system with this compound dihydrochloride.
      • Incubate: Typical incubation times range from 24 to 72 hours, depending on the assay endpoint.
      • Measure Activity: Quantify the inhibition of Hh signaling using the appropriate reporter readout (e.g., luminescence) [4].
  • Direct Palmitoylation Assay: To directly confirm the compound's effect on its primary target, a click-ELISA method can be used to measure the reduction of Hh protein palmitoylation in cells expressing HHAT, such as HEK293 cells [5].

Quantitative Data Summary

The key quantitative data for this compound dihydrochloride, including its potency and efficacy in various models, is summarized in the table below.

Table 1: Biochemical and Cellular Activity Profile of this compound dihydrochloride

Assay Type Description Result (IC₅₀) Cell Line / System Citation
Biochemical Assay Inhibition of human HHAT 0.20 μM HEK293 cell lysates [1] [5]
Biochemical Assay Inhibition of HHAT 0.87 μM Not specified [4]
Cellular Assay Block of Hh signaling 4.8 μM H520 coculture with Shh-Light2 [4]
Cellular Assay Block of Hh signaling 7.8 μM Panc-1 coculture with Shh-Light2 [4]
Cellular Assay Block of Hh signaling 8.5 μM MCF-7 coculture with Shh-Light2 [4]

Key Considerations for Experimental Design

  • Solubility and Storage: The compound is soluble in water and DMSO [2]. For a 100 mM stock solution, dissolve 43.0 mg of this compound dihydrochloride (MW: 430.43) in 1 mL of DMSO. Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles [1] [3].
  • Cytotoxicity: this compound has been noted for showing no off-target cytotoxicity in some studies, which supports its use as a specific chemical probe [2]. However, it is good practice to include cell viability assays (e.g., MTT assay) in your experimental design to confirm this in your specific model system.
  • Functional Validation: Always include appropriate controls in your experiments. These should consist of a vehicle control (e.g., DMSO at the same concentration used for the compound) and a positive control for Hh pathway inhibition if available, to validate your assay system.

References

Comprehensive Application Notes and Protocols for Hedgehog Acyltransferase (HHAT) Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Hedgehog acyltransferase (HHAT) is a membrane-bound O-acyltransferase (MBOAT) family enzyme that catalyzes the palmitoylation of Hedgehog proteins, a critical post-translational modification essential for Hedgehog signaling pathway activity. This pathway is fundamental for embryonic development and stem cell maintenance, and its dysregulation is implicated in various cancers. HHAT inhibition has thus emerged as a promising therapeutic strategy for HHAT-dependent cancers. This document provides detailed methodologies for HHAT inhibition assays, complete with protocols, key quantitative data, and mechanistic insights.

Background and Significance of HHAT

The Hedgehog (Hh) signaling pathway is a key regulator of embryonic development and tissue homeostasis. Secreted Hh ligands, such as Sonic Hedgehog (Shh), undergo multiple processing steps in the endoplasmic reticulum (ER) before maturation. A crucial step in this process is the covalent attachment of a palmitate group to the N-terminal cysteine of Shh, a reaction catalyzed exclusively by HHAT [1]. This palmitoylation is essential for the full signaling potency of Shh, enabling its effective distribution and ability to bind to its receptor, Patched1 (Ptch1) [2] [1].

HHAT is a multi-pass transmembrane ER protein that uses palmitoyl-Coenzyme A (palmitoyl-CoA) as a fatty acid donor. The enzyme transfers the palmitoyl group across the ER membrane to the luminal side where Shh is located [1]. Aberrant Hh signaling, often driven by HHAT activity, contributes to the initiation and progression of various cancers, including those of the pancreas, breast, and lung [1] [3]. Consequently, HHAT represents a high-value drug target, and robust assays for inhibiting its activity are vital for drug discovery efforts.

Key Assay Methodologies for HHAT Activity and Inhibition

Several assays have been developed to monitor HHAT catalytic activity and its inhibition. The following section details the most current and practically useful protocols.

Direct Fluorescent In Vitro HHAT Assay

This protocol, adapted from Schonbrun and Resh (2022) and a detailed Bio-Protocol article, provides a safe, direct, and quantitative alternative to radioactive assays [2] [4].

  • Principle: The assay uses a fluorescently labeled fatty acyl-CoA donor (e.g., NBD-palmitoyl-CoA) and a biotinylated Shh peptide recipient substrate. HHAT transfers the NBD-palmitoyl group to the Shh peptide. The biotinylated product is captured on streptavidin-coated beads, and the fluorescence intensity is quantified, directly reflecting HHAT activity.
  • Workflow:

G A Purified HHAT D Incubation (37°C, dark) A->D B Biotinylated Shh Peptide B->D C NBD-Palmitoyl-CoA C->D E Streptavidin Bead Capture D->E F Wash Steps E->F G Fluorescence Quantification F->G

  • Materials and Reagents:
    • Purified HHAT Enzyme: Can be purified from mammalian cell membranes as described in the literature [4].
    • Biotinylated Shh Peptide: Sequence: CGPGRGFGKR-(PEG2)-K(Biotin)-NH2 (commercially available from Anaspec/Peptide 2.0) [4].
    • NBD-palmitoyl-CoA (e.g., Avanti Polar Lipids).
    • Reaction Buffer: 125 mM MES, 0.06% n-Octyl-β-D-glucopyranoside (OG), 750 μM DTT, 0.1% n-Dodecyl-β-D-maltopyranoside (DDM) [4].
    • Wash Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Triton X-100.
    • Pierce High-Capacity Streptavidin Agarose Beads.
    • Small Molecule Inhibitor: e.g., RU-SKI 201 or IMP-1575, dissolved in DMSO.
    • Black 96-well plate and a fluorescence plate reader.
  • Step-by-Step Procedure:
    • Assay Setup: In a 0.5 mL tube, combine reaction buffer, 10 μM NBD-palmitoyl-CoA, 10 μM biotinylated Shh peptide, and the HHAT inhibitor at the desired concentration. Include controls without inhibitor and with heat-inactivated enzyme [2] [4].
    • Reaction Initiation: Start the reaction by adding purified HHAT (e.g., 130 nM final concentration). Vortex briefly and pulse-spin.
    • Incubation: Incubate the reaction in the dark at 37°C for a predetermined time (e.g., 20-90 minutes, determined from a time-course experiment to ensure linearity) [4].
    • Product Capture: Quench the reaction on ice. Add 60 μL of a pre-washed, ice-cold suspension of streptavidin beads and incubate with rocking at 4°C for 1 hour in the dark.
    • Washing: Centrifuge the beads (2,700 × g, 1 min, 4°C) and carefully aspirate the supernatant. Wash the beads three times with 100 μL of wash buffer.
    • Detection: Resuspend the beads in 60 μL of wash buffer and transfer to a black 96-well plate. Measure the fluorescence (excitation/emission: ~470/540 nm for NBD).
    • Quantification: Generate a standard curve with known amounts of NBD-acyl-CoA to convert fluorescence units (RFU) to pmol of product. Calculate enzyme activity and percent inhibition relative to control reactions.
  • Key Advantages:
    • Direct Measurement: Monitors the transfer of the fluorescent fatty acid directly.
    • Safety: Avoids the use of radioactive materials.
    • Flexibility: Allows for competition studies with unlabeled fatty acyl-CoAs or alternative Shh substrates.
    • Potential for High-Throughput: Can be adapted to a streptavidin-coated multi-well plate format [4].
Cell-Based HHAT Palmitoylation Assay

This assay measures HHAT activity and its inhibition in a more physiologically relevant cellular context.

  • Principle: Cells are co-transfected with cDNAs encoding HHAT and Shh. The cells are then labeled with a palmitate analogue, and palmitoylated Shh is detected from cell lysates.
  • Workflow:

G A Co-transfect HHAT & Shh B Add Inhibitor A->B C Label with Palmitate Analogue B->C D Lyse Cells & Immunoprecipitate Shh C->D E Detect Palmitoylated Shh D->E

  • Methods:
    • Radiolabeling: Cells are incubated with [125I]Iodopalmitate. Shh is immunoprecipitated, separated by SDS-PAGE, and palmitoylation is quantified by phosphorimaging of the ~19 kDa Shh band [1].
    • Click Chemistry: Cells are incubated with an azide- or alkyne-modified palmitate analogue (e.g., 17-octadecynoic acid). After lysis and Shh immunoprecipitation, a "click" reaction (Cu(I)-catalyzed azide-alkyne cycloaddition) is performed to conjugate a fluorescent or biotin reporter tag to the modified Shh, which is then detected by fluorescence or chemiluminescence [1].
  • Inhibition Testing: The small molecule inhibitor (e.g., RU-SKI 43, IMP-1575) is added to the cell culture medium during the labeling period. A successful inhibitor will reduce the signal from palmitoylated Shh without affecting the palmitoylation of other proteins like H-Ras or Fyn, demonstrating selectivity [1].

Experimentally Determined Kinetic and Inhibitor Data

The following tables summarize key quantitative data for HHAT substrates and inhibitors, essential for assay design and data interpretation.

Table 1: Kinetic Parameters for HHAT Catalysis This table summarizes the apparent kinetic values for the HHAT-catalyzed reaction as determined by the direct fluorescent assay and other methods [2].

Substrate Apparent K~m~ (μM) Apparent k~cat~ (min⁻¹) Catalytic Mechanism
Shh peptide Low micromolar range (similar to full-length Shh) -- Random sequential mechanism via ternary complex formation [2].
Palmitoyl-CoA Low micromolar range -- Random sequential mechanism via ternary complex formation [2].
NBD-palmitoyl-CoA Comparable to palmitoyl-CoA -- Validated as a direct substrate for the fluorescent assay [2].

Table 2: Profile of Key HHAT Inhibitors This table compiles data on the most prominent HHAT inhibitors used in research, highlighting the progression of potency [5] [1] [3].

Inhibitor Name Reported IC₅₀ / Potency Mechanism of Action Key Characteristics & Applications
IMP-1575 Nanomolar (most potent reported) Binds HHAT active site, inducing conformational changes that occlude substrate binding [6] [3]. Tool molecule with nM potency in cells; no detectable off-target toxicity in cell assays; (S)-enantiomer is inactive, providing a perfect control [3].
RU-SKI 201/43 Low micromolar (e.g., IC₅₀ ~μM in vitro) Competitive with palmitoyl-CoA substrate [2] [1]. Early-generation inhibitor; used to validate HHAT as a target; inhibits Shh palmitoylation selectively in cells [5] [1].
Cyclopamine N/A (not a direct HHAT inhibitor) Inhibits Smoothened (SMO) downstream of HHAT [5]. Useful as a control for pathway inhibition at a different node.
Vismodegib N/A (not a direct HHAT inhibitor) Inhibits Smoothened (SMO) downstream of HHAT [5]. FDA-approved SMO inhibitor; control for downstream pathway effects.

Table 3: Fatty Acyl-CoA Substrate Specificity of HHAT HHAT shows a broader substrate specificity than previously thought, which can influence signaling output [2].

Fatty Acyl-CoA Substrate Relative Affinity & Turnover Impact on Shh Signaling Potency
Palmitoyl-CoA (C16:0) High affinity, comparable turnover Highest signaling potency [2].
Myristoyl-CoA (C14:0) High affinity, comparable turnover High signaling potency (saturated) [2].
Palmitoleoyl-CoA (C16:1) High affinity, comparable turnover Reduced signaling potency compared to saturated [2].
Oleoyl-CoA (C18:1) High affinity, comparable turnover Reduced signaling potency compared to saturated [2].

Mechanistic Insights and Structural Biology

Recent structural and biochemical studies have profoundly advanced the understanding of HHAT function and inhibition.

  • Cryo-EM Structures: High-resolution cryo-EM structures of human HHAT have been solved (PDB: 7Q1U, 7Q6Z, 7Q70). These reveal the enzyme's transmembrane topology, a central heme group essential for function, and the binding sites for its substrates, palmitoyl-CoA and Shh [6] [7]. The structure of HHAT in complex with IMP-1575 shows how the inhibitor binds within the active site pocket, inducing conformational changes that prevent substrate binding [6] [3].
  • Kinetic Mechanism: Detailed kinetic analyses using the direct in vitro assay have demonstrated that HHAT catalysis follows a random sequential mechanism. This means both substrates (Shh and palmitoyl-CoA) bind to the enzyme to form a ternary complex before products are released, as opposed to a "ping-pong" mechanism involving a covalent enzyme intermediate [2].

Troubleshooting and Best Practices

  • Linearity is Critical: For accurate kinetic and inhibition measurements, the reaction time must be within the linear range for product formation. Always perform a time-course experiment first [4].
  • Detergent Compatibility: HHAT is an integral membrane protein. Maintain a final concentration of 0.1% DDM in the reaction to keep the enzyme soluble and active [4].
  • Control Reactions: Essential controls include:
    • No enzyme / heat-inactivated enzyme.
    • Shh peptide with N-terminal cysteine mutated to alanine.
    • Reaction with NBD-palmitate (free acid) instead of NBD-palmitoyl-CoA.
    • Solvent-only controls (e.g., DMSO) for inhibitor studies [2] [4].
  • Inhibitor Specificity: When testing novel inhibitors in cellular assays, confirm that they do not affect the palmitoylation of other unrelated proteins (e.g., H-Ras, Fyn) to demonstrate selectivity for HHAT [1].

Conclusion

Robust and well-characterized assays for HHAT inhibition are indispensable for advancing this enzyme as a therapeutic target. The direct fluorescent in vitro assay provides a safe and quantitative tool for mechanistic and initial inhibitor screening studies, while cell-based assays confirm activity in a physiological context. The availability of potent and selective inhibitors like IMP-1575, coupled with high-resolution structural data, offers researchers powerful tools to dissect HHAT's role in Hedgehog signaling and disease, accelerating the development of novel oncology therapeutics.

References

Application Notes and Protocols: Hedgehog Signaling Blockade in Shh-Overexpressing Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sonic Hedgehog Signaling and Rationale for Therapeutic Targeting

The Hedgehog (Hh) signaling pathway is a highly conserved developmental pathway that plays critical roles in embryonic patterning, cell differentiation, and tissue homeostasis in adults [1] [2] [3]. Among the three Hh ligands (Sonic hedgehog [Shh], Indian hedgehog [Ihh], and Desert hedgehog [Dhh]), Sonic hedgehog (Shh) is the most potent and widely expressed [2] [3]. The canonical Shh pathway centers on the primary cilium, a specialized organelle that serves as a signaling hub [3] [4]. In the absence of Shh ligand, the transmembrane receptor Patched1 (PTCH1) localizes to the primary cilium and inhibits the G protein-coupled receptor-like protein Smoothened (SMO). This inhibition leads to the proteolytic processing of GLI transcription factors (GLI1, GLI2, GLI3) into their repressor forms, which suppress the expression of target genes [1] [4]. Upon Shh binding, PTCH1 exits the cilium, relieving its inhibition on SMO. SMO then accumulates in the cilium and initiates intracellular signaling that prevents GLI protein processing, allowing the full-length transcriptional activators (primarily GLI1 and GLI2) to translocate to the nucleus and induce the expression of target genes involved in proliferation, survival, stem cell maintenance, and epithelial-to-mesenchymal transition [2] [3] [5].

Aberrant activation of the Shh pathway is a well-established driver of oncogenesis in numerous cancers. This can occur through ligand-independent mechanisms (e.g., inactivating mutations in PTCH1 or activating mutations in SMO) or ligand-dependent mechanisms (autocrine or paracrine signaling) [1] [2] [6]. Shh overexpression is frequently observed in various tumors, including those of the brain, pancreas, prostate, breast, and lungs, and is often correlated with poor prognosis, metastatic progression, and therapeutic resistance [2] [6] [4]. Consequently, targeted inhibition of the Shh pathway in Shh-overexpressing cells represents a promising therapeutic strategy. This document provides detailed application notes and experimental protocols for researchers aiming to investigate and implement Shh signaling blockade.

Shh Pathway Inhibitors: Mechanisms and Clinical Status

Therapeutic targeting of the Shh pathway can be achieved at multiple levels. The most clinically advanced approaches involve inhibitors of the SMO and GLI proteins.

Table 1: Clinically Approved Hedgehog Pathway Inhibitors

Drug Name Molecular Target FDA Approval Date Primary Indication Key Mechanism of Action
Vismodegib (GDC-0449) SMO January 2012 Metastatic or locally advanced Basal Cell Carcinoma (BCC) Binds directly to SMO, preventing its activation and subsequent GLI-mediated transcription [1] [6].
Sonidegib (LDE225) SMO July 2015 Recurrent or locally advanced BCC not amenable to surgery/radiation SMO antagonist that induces cell cycle arrest and promotes apoptosis in cancer cells [1] [6].
Arsenic Trioxide (ATO) GLI1, GLI2 September 2000 (for APL) Acute Promyelocytic Leukemia (APL) Binds directly to GLI proteins, inhibiting their transcriptional activity and promoting their degradation [1] [6].

SMO inhibitors, such as vismodegib and sonidegib, are the cornerstone of current Hh-targeted therapy. They are particularly effective in cancers driven by upstream pathway mutations, such as Basal Cell Carcinoma (BCC) and a subset of medulloblastomas [1] [6]. However, a significant clinical challenge is the development of resistance, often through mutations in SMO that prevent drug binding or through the activation of GLI via non-canonical, SMO-independent pathways [6]. To overcome this, GLI inhibitors like Arsenic Trioxide (ATO) and experimental compounds such as GANT61 are under investigation. These target the terminal effectors of the pathway and may suppress signaling in resistant tumors [1] [6]. Other strategies in preclinical development include inhibitors of the Shh ligand itself (e.g., robotnikinin, 5E1 antibody) [6] [7].

Detailed Experimental Protocols for Shh Signaling Blockade

Protocol 1: In Vitro Assessment of Shh Pathway Inhibitors in Shh-Overexpressing Cell Lines

This protocol is designed to evaluate the efficacy of SMO and GLI inhibitors on cell viability, apoptosis, and pathway activity in Shh-overexpressing cancer cells (e.g., WERI-Rb-1 retinoblastoma, pancreatic cancer, or medulloblastoma cell lines) [8].

3.1.1 Materials and Reagents
  • Cell Line: Shh-overexpressing cancer cell line of interest.
  • Inhibitors: SMO inhibitors (Vismodegib, Sonidegib), GLI inhibitors (Arsenic Trioxide, GANT61). Prepare stock solutions in DMSO or as per manufacturer's instructions.
  • Controls: DMSO vehicle control.
  • Culture Medium: Appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin.
  • Assay Kits: Cell Titer-Glo Luminescent Cell Viability Assay (Promega), Annexin V-FITC Apoptosis Detection Kit, Caspase-Glo 3/7 Assay System.
3.1.2 Procedure: Cell Viability and Apoptosis Assay
  • Cell Seeding: Harvest and count exponentially growing cells. Seed cells in 96-well white-walled plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cell attachment.
  • Drug Treatment: Prepare serial dilutions of the inhibitors (Vismodegib, Sonidegib, ATO) in complete medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the test wells with 100 µL of medium containing the inhibitors or vehicle control. Include at least six concentrations for IC₅₀ determination, with each condition performed in triplicate.
  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
  • Viability Measurement: Equilibrate the plate and Cell Titer-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well, mix for 2 minutes on an orbital shaker, and allow to stabilize for 10 minutes. Measure the luminescence using a plate reader.
  • Apoptosis Analysis (Annexin V/PI Staining): Seed cells in 6-well plates. After 48 hours of inhibitor treatment, collect both floating and adherent cells. Wash cells with cold PBS and resuspend in 1X Binding Buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark. Analyze by flow cytometry within 1 hour.
3.1.3 Procedure: Gene Expression Analysis by RT-qPCR
  • RNA Extraction: After 24-48 hours of treatment, extract total RNA using a commercial kit (e.g., from BioTeke Corporation) [8].
  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using an RT-PCR kit.
  • qPCR Reaction: Prepare a 20 µL reaction mixture containing SYBR Green master mix, specific primers, and cDNA template. Use the following primer sequences as references:
    • GLI1: Forward 5'-AGCAACAGCAACGCAAAG-3', Reverse 5'-AATAGCCAGGAGAGGAGGA-3' [8].
    • PTCH1 (a classic GLI target gene).
    • GAPDH or β-actin as a housekeeping control.
  • Thermal Cycling: Perform 40 cycles of 95°C for 10 sec, 60°C for 20 sec, and 72°C for 30 sec after an initial denaturation at 95°C for 10 minutes.
  • Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method, normalizing to the housekeeping gene and relative to the vehicle control.
Protocol 2: Genetic Knockdown of SHH in Tumor Cells

Genetic silencing provides an alternative, specific method to block ligand-dependent Shh signaling.

3.2.1 Materials and Reagents
  • shRNA Plasmid: Plasmid encoding shRNA targeting human SHH (sequence: 5'-CCCGACATCATATTTAAGGAT-3') and a non-targeting control shRNA [8].
  • Transfection Reagent: HiGene or Lipofectamine 3000.
  • Selection Antibiotic: G418 or puromycin, depending on the plasmid resistance.
3.2.2 Procedure
  • Cell Seeding: Seed cells in a 6-well plate to reach 60-70% confluence at the time of transfection.
  • Transfection: Complex the shRNA plasmid (1.2 µg) with the transfection reagent in serum-free medium according to the manufacturer's protocol. Add the complexes to the cells.
  • Selection: After 48 hours, replace the medium with selection medium containing the appropriate antibiotic (e.g., 0.5 µg/µL G418). Refresh the selection medium every 3-4 days until resistant colonies form.
  • Validation: Confirm SHH knockdown at the mRNA level by RT-qPCR and at the protein level by western blotting using an anti-SHH antibody (e.g., bs-1544R) [8].
Protocol 3: Mechanism of Action Studies - Pathway Analysis

This protocol assesses the direct impact of inhibitors on the Shh signaling cascade.

3.3.1 Dual-Luciferase Reporter Assay
  • Cell Preparation: Use Shh-LIGHT2 cells (NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase control) [7].
  • Treatment: Seed cells in 96-well plates. The next day, treat cells with ShhN-conditioned medium (to activate signaling) and various concentrations of inhibitors.
  • Measurement: After 36 hours, lyse cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System. Normalize the Gli-dependent firefly luminescence to the Renilla luminescence to control for cell number and transfection efficiency.
3.3.2 Western Blot Analysis of Pathway Components
  • Protein Extraction: Harvest cells after treatment and lyse in RIPA buffer containing protease and phosphatase inhibitors.
  • Immunoblotting: Separate 30-40 µg of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key pathway components and effectors:
    • Anti-GLI1, anti-cleaved Caspase-3 (Abcam, ab2302), anti-cleaved PARP (Abcam, ab32561) [8].
    • Anti-p-Akt (Ser473) (Santa Cruz, sc-8312), anti-Akt (Santa Cruz, sc-135651) to investigate crosstalk with the PI3K/Akt pathway [8].
    • Anti-β-actin (Santa Cruz, sc-47778) as a loading control.
  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence.

Visualization of Signaling Pathways and Experimental Workflow

To better understand the experimental rationale and workflow, the following diagrams illustrate the core Shh signaling pathway and the logical sequence of experiments for its blockade and validation.

Diagram 1: The Sonic Hedgehog (Shh) Signaling Pathway and Points of Therapeutic Inhibition. The diagram illustrates the canonical pathway. In the absence of Shh ligand (left), PTCH1 inhibits SMO, leading to the formation of GLI repressors (GLI-R) that suppress target gene transcription. Upon Shh binding (right), this inhibition is relieved, allowing SMO activation, formation of GLI activators (GLI-A), and transcription of genes promoting cell survival and proliferation. Key points of pharmacological (SMO inhibitors, GLI inhibitors) and genetic (shSHH) blockade are highlighted in red.

ExperimentalWorkflow Experimental Workflow for Shh Blockade Analysis Start Select Shh-Overexpressing Cell Model Step1 Apply Intervention Start->Step1 Step1_1 Pharmacological Inhibition (SMOi, GLIi) Step1->Step1_1 Step1_2 Genetic Knockdown (shSHH) Step1->Step1_2 Step2 Confirm Pathway Blockade Step1_1->Step2 Step1_2->Step2 Step2_1 qPCR for GLI1/PTCH1 mRNA Step2->Step2_1 Step2_2 Luciferase Reporter Assay Step2->Step2_2 Step2_3 Western Blot for GLI Protein Step2->Step2_3 Step3 Phenotypic Assessment Step2_1->Step3 Step2_2->Step3 Step2_3->Step3 Step3_1 Viability Assay (IC₅₀) Step3->Step3_1 Step3_2 Apoptosis Assay (Annexin V/Caspase-3) Step3->Step3_2 Step3_3 Clonogenic Survival Step3->Step3_3 Step4 Mechanism Investigation Step3_1->Step4 Step3_2->Step4 Step3_3->Step4 Step4_1 Western Blot for Apoptotic Markers Step4->Step4_1 Step4_2 Analyze Pathway Crosstalk (e.g., PI3K/Akt) Step4->Step4_2 End Data Integration & Conclusion Step4_1->End Step4_2->End

Diagram 2: Experimental Workflow for Shh Blockade Analysis. This flowchart outlines the key steps for a comprehensive investigation into Shh signaling inhibition, from initial intervention to final data integration.

Anticipated Results and Data Interpretation

Quantitative Data from Shh Pathway Blockade

Table 2: Summary of Anticipated Experimental Outcomes from Shh Blockade

Parameter Measured Experimental Method Expected Outcome with Effective Blockade Notes and Interpretation
Cell Viability Cell Titer-Glo Luminescent Assay Dose-dependent decrease in viability; IC₅₀ values for different inhibitors. SMO inhibitors may show higher potency in PTCH1-mutant vs. wild-type cells. GLI inhibitors are broader.
Apoptosis Induction Annexin V/PI Staining & Flow Cytometry, Caspase-3/7 Assay Increase in Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) populations; Increased Caspase-3/7 activity. Confirms cytotoxic effect, not just cytostatic.
Pathway Activity RT-qPCR (GLI1, PTCH1 mRNA) >50% reduction in GLI1 and PTCH1 mRNA levels. Direct measure of pathway suppression. GLI1 is a direct transcriptional target.
Pathway Activity Gli-luciferase Reporter Assay Significant reduction in normalized luminescence. Functional readout of transcriptional activity downstream of all pathway components.
Target Engagement Western Blot (GLI1 protein, Cleaved PARP) Reduction in GLI1 protein; Appearance of cleaved PARP and Caspase-3. Demonstrates biochemical consequence of inhibition.
Crosstalk Analysis Western Blot (p-Akt, Akt) Potential decrease in p-Akt levels. Suggests involvement of PI3K/Akt pathway in Shh-driven survival [8].
Technical Notes and Troubleshooting
  • IC₅₀ Variability: The half-maximal inhibitory concentration (IC₅₀) can vary significantly between cell lines based on their genetic drivers and dependency on the Shh pathway. A full dose-response curve is essential.
  • Resistance Mechanisms: Monitor for potential resistance in long-term assays. SMO inhibitor resistance can emerge via mutations in SMO (e.g., D473H) or amplification of GLI genes [1] [6].
  • Off-Target Effects: Always include a vehicle control and use multiple, specific shRNA sequences for genetic knockdown to confirm on-target effects. The use of a combination of pharmacological and genetic approaches strengthens conclusions.
  • Crosstalk Considerations: The Shh pathway interacts with other oncogenic pathways like PI3K/AKT, RAS, and TGF-β. Effective blockade in some contexts may require combination therapy [2] [8].

Conclusion

Targeted blockade of the Shh pathway represents a powerful strategy for precision oncology, particularly in cancers characterized by Shh overexpression. The protocols outlined here provide a robust framework for in vitro evaluation of Shh inhibitors, from initial viability screening to detailed mechanistic studies. The successful implementation of these strategies requires careful consideration of the molecular context of the cancer model (e.g., ligand-dependent vs. ligand-independent activation) and an understanding of potential resistance mechanisms. The continued development of inhibitors targeting downstream effectors like GLI proteins holds promise for overcoming resistance to SMO-targeted agents and expanding the utility of Hh pathway blockade to a wider spectrum of malignancies.

References

Comprehensive Application Notes and Protocols for Quantitative Whole-Proteome Palmitoylation Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Protein Palmitoylation and Quantitative Profiling

S-palmitoylation is a reversible post-translational modification involving the covalent attachment of a 16-carbon palmitic acid to cysteine residues via a thioester bond. This dynamic modification significantly enhances protein hydrophobicity, influencing membrane association, subcellular localization, protein stability, and signaling interactions. Unlike other lipid modifications, palmitoylation is uniquely reversible, allowing it to function as a molecular switch that rapidly regulates protein function in response to cellular signals. The balance between palmitoylation (catalyzed by ZDHHC palmitoyltransferases) and depalmitoylation (mediated by acyl-protein thioesterases) constitutes a critical regulatory cycle for numerous cellular processes. Recent advances in proteomic technologies have enabled researchers to quantitatively profile palmitoylation events across the entire proteome, revealing its extensive involvement in cellular physiology and disease pathogenesis [1] [2] [3].

The development of quantitative palmitoyl-proteomics (palmitoylome) profiling has transformed our understanding of this modification's scope and dynamics. Current methodologies allow for the identification of thousands of palmitoylated proteins and can distinguish between stably palmitoylated proteins and those undergoing rapid turnover. These techniques have been successfully applied to diverse biological systems, including primary cells, cell lines, and tissues, revealing cell-type-specific palmitoylation patterns and dynamic changes in response to stimuli. Quantitative profiling has identified palmitoylation as a key regulator in various pathological conditions, including cancer, neurodegenerative disorders, inflammatory diseases, and metabolic syndromes, highlighting its potential as a therapeutic target [2] [4] [5].

Table 1: Comparison of Major Quantitative Palmitoylation Profiling Methods

Method Principle Advantages Limitations Quantification Approach
Acyl-Biotin Exchange (ABE) Hydroxylamine cleavage of thioester bonds followed by biotin tagging Identifies endogenous palmitoylation; no metabolic alteration; well-established Cannot discriminate fatty acid types; potential false positives from incomplete blocking SILAC, ¹⁶O/¹⁸O labeling, label-free quantification
Metabolic Labeling with 17-ODYA Incorporation of alkyne-fatty acid analogs via click chemistry Enables pulse-chase dynamics; minimal false positives; direct metabolic incorporation Alters cellular metabolism; cannot identify endogenous fatty acid identity SILAC, label-free quantification
Acyl-Resin Assisted Capture (Acyl-RAC) Thioester cleavage and covalent capture on thiol-reactive resin Simplified workflow; compatible with detergent-containing buffers Similar limitations to ABE; potential for non-specific binding Label-free quantification, isobaric tagging
Direct MS Detection LC-MS/MS analysis of palmitoylated peptides without enrichment Preserves lipid structural information; no chemical manipulation Low abundance requires overexpression; technical challenges Label-free quantification, SRM/PRM

Experimental Design Considerations

Key Factors in Method Selection

Choosing the appropriate method for quantitative palmitoylome profiling requires careful consideration of several experimental factors. The biological question being addressed should guide method selection: for discovery-phase identification of palmitoylated proteins, ABE provides comprehensive coverage; for studying palmitoylation dynamics, metabolic labeling with 17-ODYA enables pulse-chase experiments; for investigating specific fatty acid incorporation, direct MS detection may be preferable. The sample type also influences method choice—primary cells with limited replication capacity benefit from label-free approaches, while cell lines can utilize metabolic labeling with SILAC. The required depth of coverage must be balanced against sample quantity requirements, as enrichment strategies typically require substantial protein input (1-5 mg for comprehensive analysis). Finally, technical expertise and instrumentation availability may dictate feasibility, with ABE being more accessible to laboratories without specialized chemical biology expertise [6] [4] [7].

Experimental Controls and Validation

Rigorous experimental controls are essential for reliable palmitoylome profiling. For ABE experiments, hydroxylamine omission controls must be included to identify proteins that non-specifically interact with streptavidin beads or contain endogenous hydroxylamine-sensitive modifications. For metabolic labeling approaches, competition with excess palmitate controls confirm specificity of labeling. Pharmacological inhibition of depalmitoylating enzymes (e.g., with Palmostatin B) can help stabilize low-abundance palmitoylated proteins. Independent validation of identified targets should be performed using orthogonal methods such as metabolic labeling with [³H]-palmitate, immunoblotting of enriched fractions, or site-specific mutagenesis of candidate cysteine residues. Additionally, quality control measures should include assessment of blocking efficiency in ABE protocols and evaluation of click chemistry efficiency in metabolic labeling approaches [8] [7].

Protocol 1: Acyl-Biotin Exchange (ABE) with Quantitative MS

Principles and Applications

The Acyl-Biotin Exchange method is currently the most widely used approach for global palmitoylome profiling. This method takes advantage of the hydroxylamine sensitivity of thioester bonds, selectively cleaving palmitate groups and exposing free cysteines that can be specifically tagged with biotinylated reagents for enrichment. The key advantage of ABE is its ability to detect endogenous palmitoylation without introducing metabolic labels that might alter cellular physiology. When combined with quantitative mass spectrometry techniques such as SILAC or isobaric tagging, ABE enables accurate measurement of changes in palmitoylation status across multiple experimental conditions. This approach has been successfully applied to identify palmitoylation changes in various disease models and has revealed extensive palmitoylation networks in diverse biological systems, including platelets and T-cells [8] [4].

Step-by-Step Protocol

Step 1: Sample Preparation and Protein Extraction

  • Homogenize cells or tissues in lysis buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA, 4% SDS, and complete protease inhibitors without EDTA.
  • Critical: Include 50 mM N-ethylmaleimide (NEM) in lysis buffer to block free thiols and prevent disulfide bond formation.
  • Sonicate samples to reduce viscosity and clarify by centrifugation at 16,000 × g for 10 minutes.
  • Determine protein concentration using BCA assay and adjust to 1 mg/mL with lysis buffer.

Step 2: Free Thiol Blocking

  • Add NEM to a final concentration of 50 mM and incubate at 4°C for 4 hours with gentle agitation.
  • Precipitate proteins using methanol/chloroform/water (4:1:3 ratio) to remove excess NEM.
  • Wash protein pellets twice with cold methanol and air-dry.

Step 3: Hydroxylamine-Mediated Cleavage and Biotinylation

  • Resuspend protein pellets in 6 M urea, 150 mM NaCl, 50 mM Tris-HCl (pH 7.5), 4% SDS.
  • Divide samples into two aliquots: one for hydroxylamine treatment (HA+) and one for control (HA-).
  • To HA+ sample, add neutralized hydroxylamine to 0.7 M final concentration (pH 7.0-7.5).
  • To HA- sample, add equivalent volume of NaCl solution to match ionic strength.
  • Incubate both samples for 1 hour at room temperature with gentle mixing.
  • Add biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) to 100 μM final concentration to both samples.
  • Incubate for 2 hours at room temperature with gentle agitation.

Step 4: Streptavidin Enrichment of Biotinylated Proteins

  • Pre-clear samples with streptavidin-agarose beads for 30 minutes at 4°C.
  • Pre-equilibrate fresh streptavidin-agarose beads in wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 0.1% SDS).
  • Incubate samples with streptavidin-agarose beads overnight at 4°C with end-over-end mixing.
  • Wash beads sequentially with: (1) wash buffer with 1% SDS, (2) wash buffer with 0.1% SDS, (3) high-salt wash buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 5 mM EDTA, 0.1% SDS), (4) 50 mM Tris-HCl pH 7.5.

Step 5: On-Bead Digestion and MS Sample Preparation

  • Perform on-bead digestion with trypsin (1:50 enzyme-to-protein ratio) in 50 mM Tris-HCl (pH 8.0) overnight at 37°C.
  • Acidify peptides with 0.1% TFA and desalt using C18 StageTips.
  • Elute peptides with 60% acetonitrile/0.1% formic acid and dry in a vacuum concentrator.
  • Resuspend in 0.1% formic acid for LC-MS/MS analysis [8] [4].

G cluster_sample_prep Sample Preparation Phase cluster_labeling Palmitoylation Site Labeling cluster_enrichment Enrichment and Analysis lysis Cell Lysis with NEM blocking Free Thiol Blocking lysis->blocking precipitation Protein Precipitation blocking->precipitation cleavage Hydroxylamine Cleavage precipitation->cleavage biotinylation Biotin-HPDP Labeling cleavage->biotinylation enrichment Streptavidin Enrichment biotinylation->enrichment digestion On-Bead Trypsin Digestion enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_processing Data Processing ms_analysis->data_processing

Figure 1: ABE Workflow for Palmitoylome Profiling. This diagram illustrates the key steps in the acyl-biotin exchange method, from sample preparation through mass spectrometric analysis.

Protocol 2: Metabolic Labeling with Bioorthogonal Chemistry

Principles and Applications

Metabolic labeling with alkynyl-fatty acid analogs such as 17-ODYA (17-octadecynoic acid) represents a powerful complementary approach to ABE for palmitoylome profiling. This method leverages the cell's endogenous palmitoylation machinery to incorporate bioorthogonal handles into palmitoylated proteins, enabling selective conjugation to affinity tags via click chemistry. The key advantage of this approach is its ability to capture dynamic palmitoylation events and perform pulse-chase experiments to measure palmitoylation turnover rates. Additionally, metabolic labeling minimizes false positives that can arise from incomplete blocking in ABE protocols. When combined with SILAC for quantification, this approach can distinguish between stably palmitoylated proteins and those undergoing rapid turnover, providing insights into the regulatory dynamics of this modification [7].

Step-by-Step Protocol

Step 1: Metabolic Labeling with 17-ODYA

  • Prepare 17-ODYA stock solution in DMSO at 50 mM concentration.
  • Culture cells in appropriate media supplemented with 50-100 μM 17-ODYA for 4-16 hours.
  • Critical: Include vehicle control (DMSO only) and competition control (17-ODYA + excess palmitate) to confirm labeling specificity.
  • For pulse-chase experiments, label cells with 17-ODYA for desired pulse duration, then replace with complete media containing 500 μM palmitate for chase periods.

Step 2: Cell Lysis and Protein Extraction

  • Wash labeled cells twice with cold PBS containing 1% fatty acid-free BSA to remove excess 17-ODYA.
  • Lyse cells in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% IGEPAL CA-630, complete protease inhibitors).
  • Sonicate samples and clarify by centrifugation at 16,000 × g for 10 minutes.
  • Determine protein concentration and adjust to 1 mg/mL with lysis buffer.

Step 3: Click Chemistry Conjugation

  • Prepare click reaction mixture: 100 μM biotin-azide (or Cy5.5-azide for visualization), 1 mM CuSO₄, 1 mM TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), and 2 mM fresh sodium ascorbate in PBS.
  • Add click reaction mixture to protein lysate and incubate for 1-2 hours at room temperature with gentle agitation.
  • Precipitate proteins using methanol/chloroform to remove excess reagents.

Step 4: Affinity Enrichment and MS Sample Preparation

  • Resuspend protein pellets in PBS containing 1% SDS and gentle sonication.
  • Dilute SDS concentration to 0.1% with PBS and incubate with streptavidin-agarose beads overnight at 4°C.
  • Wash beads sequentially with: (1) PBS with 1% SDS, (2) PBS with 0.1% SDS, (3) 6 M urea in PBS, (4) PBS.
  • Perform on-bead digestion and peptide cleanup as described in the ABE protocol.

Step 5: Quantitative MS Analysis with SILAC

  • For dynamic turnover studies, use SILAC-labeled cells (light vs. heavy isotopes of arginine and lysine).
  • Combine light and heavy labeled samples after click chemistry but before streptavidin enrichment.
  • Process combined samples through enrichment and digestion steps.
  • Analyze by LC-MS/MS using high-resolution instruments (Orbitrap platforms recommended) [6] [7].

Table 2: Troubleshooting Guide for Common Issues in Palmitoylome Profiling

Problem Potential Causes Solutions
High background in ABE Incomplete blocking of free thiols Increase NEM concentration; verify pH of blocking reaction
Low enrichment efficiency Hydroxylamine degradation; inefficient biotinylation Prepare fresh hydroxylamine solution; verify pH (7.0-7.5)
Poor MS identification Insufficient protein input; inefficient digestion Increase starting material; optimize digestion conditions
Inconsistent quantification Variable enrichment efficiency; MS instrument drift Include internal standards; randomize MS acquisition order
High non-specific binding Inadequate washing; bead overloading Increase wash stringency; reduce protein-to-bead ratio

Data Analysis and Bioinformatics

MS Data Processing and Statistical Analysis

Mass spectrometry data from palmitoylome profiling experiments requires specialized processing to ensure accurate identification and quantification. For label-free quantification, software tools such as MaxQuant or Progenesis QI should be used to extract peak intensities and normalize across samples. For SILAC-based experiments, isotope incorporation efficiency should be verified (>95%) before analysis. Statistical analysis should include appropriate multiple testing corrections, with false discovery rates (FDR) < 1% for protein identification. Specific thresholds for palmitoylation enrichment should be established based on control samples—typically a minimum of 2-3 fold enrichment in HA+ compared to HA- samples for ABE, or in 17-ODYA labeled compared to competition controls for metabolic labeling. Bioinformatic analysis of enriched palmitoylated proteins should include Gene Ontology enrichment analysis, pathway analysis (KEGG, Reactome), and network analysis to identify biological processes and pathways most significantly regulated by palmitoylation [4] [7].

Validation and Follow-up Experiments

Proteomic identification of palmitoylated proteins requires orthogonal validation due to the technical challenges of these enrichment methods. Recommended validation approaches include:

  • Immunoblotting of enriched fractions: Confirm enrichment of candidate proteins in HA+ versus HA- fractions using specific antibodies.
  • Metabolic labeling with [³H]-palmitate: Traditional radiolabeling remains a gold standard for validation.
  • Site-directed mutagenesis: Mutate candidate cysteine residues to serines and assess loss of palmitoylation signal.
  • Functional assays: Evaluate consequences of palmitoylation on subcellular localization, protein-protein interactions, or functional activity.

For follow-up studies on specific proteins of interest, targeted proteomics approaches such as parallel reaction monitoring (PRM) can provide highly quantitative measurements of palmitoylation changes under specific experimental conditions [8] [9].

Applications in Disease Research and Drug Discovery

Immunology and Inflammation

Quantitative palmitoylome profiling has revealed the crucial role of palmitoylation in immune cell signaling and inflammatory responses. In T-cells, palmitoylation regulates the membrane localization and signaling of key immune receptors and downstream signaling molecules. A comparative analysis of primary human T-cells versus Jurkat T-cell lines identified 280 palmitoylated proteins in primary cells, including 92 not previously reported as palmitoylated. This study revealed distinct palmitoylation patterns between primary and transformed cells, suggesting cell-type-specific regulation of protein palmitoylation. Notably, several ZDHHC palmitoyltransferases were identified as palmitoylated themselves, indicating potential auto-regulatory mechanisms. In macrophages and other innate immune cells, palmitoylation regulates Toll-like receptor signaling and inflammatory responses, making the palmitoylation machinery an attractive target for immunomodulatory therapies [4] [5].

Cancer and Neurodegenerative Disorders

Dysregulated palmitoylation has been implicated in the pathogenesis of numerous cancers and neurodegenerative diseases. In cancer, oncogenic proteins such as Ras family GTPases require palmitoylation for their membrane association and transforming activity. Quantitative palmitoylome studies have identified increased palmitoylation of specific protein subsets in various cancer types, suggesting potential therapeutic targets. In neurodegenerative disorders including Alzheimer's disease, Parkinson's disease, and Huntington's disease, aberrant palmitoylation of neuronal proteins affects synaptic function, protein aggregation, and neuronal survival. Interestingly, quantitative profiling has identified both increased and decreased palmitoylation of distinct protein subsets in different pathological conditions, highlighting the complex regulatory role of this modification in disease processes [1] [2] [3].

G cluster_palmitoylation Palmitoylation Cycle palmitoyl_coa Palmitoyl-CoA zdhhc ZDHHC PATs (DHHC domain) palmitoyl_coa->zdhhc Auto-palmitoylation substrate Protein Substrate zdhhc->substrate Trans-palmitoylation palmitoylated Palmitoylated Protein substrate->palmitoylated Cysteine Modification depalmitoylases Depalmitoylases (APT/PPT/ABHD) palmitoylated->depalmitoylases Thioester Hydrolysis functional_effects Functional Effects: • Membrane Targeting • Protein Stability • Signaling Activity palmitoylated->functional_effects Regulates depalmitoylases->substrate Depalmitoylation metabolic Metabolic Input (Glucose/Fatty Acids) metabolic->palmitoyl_coa Biosynthesis

Figure 2: Palmitoylation-Depalmitoylation Cycle. This diagram illustrates the dynamic process of protein palmitoylation, including the enzymatic machinery and functional consequences.

Conclusion and Future Perspectives

Quantitative whole-proteome palmitoylation profiling has emerged as a powerful approach for comprehensively characterizing this dynamic post-translational modification. The methods described in these application notes—ABE and metabolic labeling with bioorthogonal chemistry—provide complementary tools for identifying palmitoylated proteins and quantifying changes in their modification status. As these technologies continue to evolve, several exciting directions are emerging. Direct detection methods using advanced mass spectrometry are being developed to identify palmitoylation sites without chemical enrichment, preserving information about specific fatty acid composition. Single-cell palmitoylomics approaches may reveal heterogeneity in palmitoylation states within cell populations. Spatially resolved palmitoylome mapping could elucidate subcellular compartment-specific regulation of palmitoylation. Additionally, the development of selective pharmacological modulators of specific ZDHHC enzymes or depalmitoylases represents a promising therapeutic strategy for numerous diseases associated with palmitoylation dysfunction. As these advances mature, quantitative palmitoylome profiling will continue to provide fundamental insights into cellular regulation and identify novel therapeutic opportunities [9] [5].

References

RUSKI-201 dihydrochloride stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Product Identification and Safety Overview

Before handling, familiarize yourself with the product identifier and critical hazard information.

Property Description
Product Name RUSKI-201 dihydrochloride [1]
CAS Number 2320262-09-5 [1] [2]
Molecular Formula C₂₀H₂₉Cl₂N₃OS [1] [2]
Molecular Weight 430.43 g/mol [1] [2]
GHS Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) [1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects. [1]

Safe Handling and Storage Protocols

Adherence to safety and storage protocols is mandatory to ensure personnel safety and compound stability.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, protective gloves, and impervious clothing. Use a suitable respirator to avoid inhalation of dust or aerosols [1].
  • Engineering Controls: Handle the compound only in areas with appropriate exhaust ventilation. Ensure safety showers and eye-wash stations are accessible [1].
  • Accidental Release: Absorb spills with a liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Collect spillage and dispose of it according to local regulations [1].
  • First Aid:
    • Eye contact: Flush immediately with large amounts of water for several minutes. Call a physician.
    • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison center [1].

The storage conditions for this compound dihydrochloride are critical for maintaining its stability and activity.

start This compound dihydrochloride storage_decision Storage Form? start->storage_decision powder Powder Form storage_decision->powder solution Solution in Solvent storage_decision->solution powder_temp Storage Temperature: -20°C powder->powder_temp condition Keep container tightly sealed. Protect from moisture and light. powder_temp->condition solution_temp Storage Temperature: -80°C solution->solution_temp solution_temp->condition

Stock Solution Preparation and Dilution

The following protocol describes the preparation of a 50 mM concentrated stock solution, which can be further diluted for various cellular assays.

Protocol: Preparation of a 50 mM Aqueous Stock Solution

  • Calculation: Determine the mass of this compound dihydrochloride needed. For example, to prepare 1 mL of a 50 mM stock solution:
    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
    • Mass = 0.050 mol/L × 0.001 L × 430.43 g/mol = 21.52 mg
  • Weighing: Tare a clean vial. Accurately weigh 21.52 mg of this compound dihydrochloride powder using an analytical balance.
  • Dissolution: Transfer the powder to a volumetric flask. Add 1 mL of sterile distilled water or the solvent specified in your experimental plan (e.g., DMSO, if indicated for your assay). Vortex or sonicate until the solid is completely dissolved.
  • Aliquoting: Aliquot the stock solution into sterile, low-protein-binding microtubes to avoid repeated freeze-thaw cycles.
  • Storage: Immediately freeze the aliquots at -80°C for long-term storage [1].

Stability Consideration: While specific stability data for this compound dihydrochloride is not available, a study on histamine dihydrochloride suggests that dilute solutions stored at -18°C can maintain activity for at least 6 months [3]. It is recommended to use freshly prepared dilutions for critical experiments.

In Vitro Experimental Protocols

The following section details methodologies for key cellular assays using this compound dihydrochloride, based on published research.

Cell Viability Assay (MTT/XTT)

This assay assesses the potential cytotoxic effects of this compound dihydrochloride on cells.

  • Cell Line: Shh-Light2 cells (NIH3T3 fibroblasts stably transfected with a Gli-responsive firefly luciferase reporter) are commonly used [2].
  • Procedure:
    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and culture overnight.
    • Treat the cells with a concentration range of this compound dihydrochloride (e.g., 0.5 μM to 25 μM) for 48 hours.
    • Add MTT or XTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours.
    • Measure the absorbance at 450-500 nm using a microplate reader.
  • Expected Outcome: this compound dihydrochloride has been shown to have no significant effect on cell viability at concentrations up to 25 μM in Shh-Light2 and HEK-293 cells overexpressing Shh [2].
Hedgehog Signaling Inhibition Assay

This is the primary functional assay to confirm the inhibitory activity of this compound dihydrochloride on the Hh pathway.

  • Cell Line: Shh-Light2 cells [2].
  • Procedure:
    • Seed Shh-Light2 cells in a 96-well plate.
    • Pre-treat cells with this compound dihydrochloride at various concentrations (e.g., 0.01 μM to 10 μM) for a suitable period (e.g., 1-2 hours).
    • Activate the Hh pathway by adding a source of Sonic hedgehog (Shh) ligand or by co-culturing with Shh-overexpressing cells (e.g., HEK-293 Shh+).
    • Incubate for 24-48 hours.
    • Lyse the cells and measure the firefly luciferase activity using a luminometer. Normalize the data to total protein content or a constitutively expressed control (e.g., Renilla luciferase).
  • Expected Outcome: this compound dihydrochloride should demonstrate a dose-dependent inhibition of Gli-dependent luciferase activity, with an IC₅₀ value of 0.20 μM for Hhat inhibition [2].

The experimental workflow for studying Hhat inhibition involves treating cells and measuring downstream effects on signaling and palmitoylation.

start Treat Cells with This compound dihydrochloride step1 Hedgehog Signaling Assay (Shh-Light2 Cells) start->step1 step2 Palmitoylation Assay (HEK-293 Shh+ Cells) start->step2 result1 Outcome: Inhibition of Gli-luciferase activity step1->result1 result2 Outcome: Selective inhibition of Shh palmitoylation step2->result2 conclusion Conclusion: this compound blocks Hh signaling and Hhat function result1->conclusion result2->conclusion

Summary of Key Experimental Data

The table below summarizes quantitative data from key in vitro experiments for easy reference.

Assay Type Cell Line / System Key Findings Incubation Time Citation
Hhat Inhibition (IC₅₀) Biochemical / Cellular Assay IC₅₀ = 0.20 μM (Blocks Hh signaling and inhibits Hh palmitoylation) Not Specified [2]
Cell Viability Shh-Light2, HEK-293 Shh+ No effect on viability at concentrations >25 μM 48 hours [2]
Hh Signaling Inhibition (IC₅₀) H520, Panc-1, MCF-7 (in co-culture) IC₅₀ = 4.8 ± 0.60 μM, 7.8 ± 1.3 μM, and 8.5 ± 0.65 μM, respectively Not Specified [2]
Shh Palmitoylation HEK-293 Shh+ Selective inhibition of Shh palmitoylation at concentrations from 0.01 to 10 μM 24 hours [2]

Critical Considerations for Researchers

  • Solvent for Stock Solution: While water or buffered saline can be used, the use of DMSO might be necessary for certain experiments to enhance cellular permeability. If using DMSO, ensure the final concentration in cell culture media does not exceed 0.1% to avoid cytotoxicity.
  • Positive and Negative Controls: Always include appropriate controls in your assays. For Hh signaling inhibition, include cells treated with a known Hh pathway activator (e.g., SAG) as a positive control and untreated cells as a negative control.
  • Waste Disposal: Dispose of all waste material and contaminated packaging according to the prevailing federal, state, and local regulations [1].

References

RUSKI-201 dihydrochloride DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Handling

RUSKI-201 is a potent and specific inhibitor of Hedgehog acyltransferase (Hhat), which plays a critical role in the Sonic Hedgehog (Shh) signaling pathway. Its properties are summarized below:

Property Specification
Molecular Weight 357.51 g/mol [1]
CAS Number 1458031-48-5 [1]
Specific Activity IC50 of 0.20 μM against Hhat (cell-free assay) [1]
Solubility in DMSO 100 mg/mL (279.71 mM) [1]
Storage Room temperature (continental US); follow specific conditions in Certificate of Analysis [1]

Key Formulation Note: this compound is highly soluble and stable in DMSO at high concentrations. Solutions should be prepared fresh for optimal results, though stock solutions can be stored short-term under recommended conditions [1].

Key Quantitative Data & Biological Activity

The following table summarizes critical quantitative data for this compound from biochemical and cellular assays:

Assay Type Cell Line / System Measured Activity (IC50) Description & Key Finding
Enzymatic Inhibition [2] Purified HHAT 0.75 μM (for IMP-1575, most potent analog) In-vitro inhibition of purified HHAT enzyme activity.
Cellular Hh Palmitoylation [3] HEK-293 Shh+ TC50 = 0.87 ± 0.08 μM Inhibition of Hh palmitoylation measured via bioorthogonal tagging with alkyne-palmitate (YnPal).
Hh Pathway Signaling [3] Shh-Light2 IC50 ~ 1-5 μM Inhibition of canonical Hh signaling in a Gli-responsive luciferase reporter assay.
Cytotoxicity (Off-target) [3] Shh-Light2 >25 μM This compound showed no off-target cytotoxicity at concentrations effective for Hhat inhibition.

Critical Differentiator: Unlike earlier inhibitors like RUSKI-43, which showed significant off-target cytotoxicity, This compound exhibits no off-target cytotoxicity at concentrations effective for Hhat inhibition, making it a superior chemical probe for cellular studies [3] [2].

Experimental Protocols

Protocol 1: Inhibiting Hh Palmitoylation in Cells

This protocol uses bioorthogonal chemical reporters to directly monitor this compound's effect on Hh palmitoylation in a cellular environment [3].

  • Cell Line: HEK-293 cells stably overexpressing Sonic Hedgehog (HEK-293 Shh+) [3].
  • Materials:
    • This compound stock solution in DMSO
    • Alkyne-tagged palmitic acid (YnPal)
    • Azido-TAMRA-PEG3-biotin (AzTB) trifunctional capture reagent
    • Click chemistry reaction components (for Copper(I)-catalyzed Azide-Alkyne Cycloaddition, CuAAC)
  • Procedure:
    • Cell Treatment: Treat HEK-293 Shh+ cells with this compound for 7 hours.
    • Metabolic Labeling: After 1 hour of inhibitor treatment, add YnPal to the culture medium.
    • Cell Lysis & Click Reaction: Lyse cells and perform CuAAC to ligate AzTB to YnPal-modified proteins.
    • Analysis: Detect the tagged Shh via Western Blot (using an anti-Shh antibody). Successful inhibition by this compound is seen as a reduction in the YnPal-tagged Shh band intensity.
  • Expected Outcome: this compound inhibits Shh palmitoylation with a Tagging IC50 (TC50) of 0.87 μM, without affecting global cellular palmitoylation [3].
Protocol 2: Assessing Pathway Inhibition with a Luciferase Reporter Assay

This protocol measures the functional outcome of Hhat inhibition on the downstream Hedgehog signaling pathway [3].

  • Cell Line: Shh-Light2 cells (NIH-3T3 fibroblasts stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase control) [3].
  • Materials:
    • This compound stock solution in DMSO
    • Conditioned media from HEK-293 Shh+ cells (source of palmitoylated Shh)
    • Dual-Luciferase Reporter Assay Kit
  • Procedure - Paracrine Signaling Model:
    • Produce Conditioned Medium: Generate conditioned medium from HEK-293 Shh+ cells that were pre-treated with this compound for 24 hours.
    • Activate Reporter Cells: Incubate Shh-Light2 reporter cells with this conditioned medium for 48 hours.
    • Measure Luminescence: Perform the Dual-Luciferase Assay. Normalize firefly luciferase readings (pathway activity) to Renilla luciferase readings (cell viability and transfection control).
  • Controls: Include a control where this compound is added directly to Shh-Light2 cells alongside conditioned medium from untreated HEK-293 Shh+ cells to check for off-target effects on the reporter cells themselves. This compound should show no effect in this control, confirming its on-target action [3].
  • Expected Outcome: this compound treatment of Shh-producing cells reduces Hh pathway activation in reporter cells in a dose-dependent manner.

Scientific Background & Diagrams

The Hedgehog Signaling Pathway and Hhat Inhibition

The diagram below illustrates the Hedgehog signaling pathway and the mechanism of this compound.

G ShhGene SHH Gene ShhProtein Inactive SHH Protein ShhGene->ShhProtein ShhMature Lipidated (Mature) SHH ShhProtein->ShhMature Dual Lipidation PTCH Patched (PTCH) ShhMature->PTCH Binds to SMO Smoothened (SMO) PTCH->SMO Releases inhibition of GLI GLI Transcription Factors SMO->GLI Activates TargetGenes Target Gene Expression GLI->TargetGenes Hhat Hedgehog Acyltransferase (HHAT) Hhat->ShhMature Catalyzes N-palmitoylation RUSKI201 This compound RUSKI201->Hhat Inhibits PalCoA Palmitoyl-CoA PalCoA->Hhat Cofactor

Diagram 1: this compound inhibits Hhat, preventing SHH palmitoylation and subsequent pathway activation.

Experimental Workflow for Cellular Target Engagement

This diagram outlines the key steps for Protocol 1, which verifies this compound's on-target engagement in cells.

G Step1 1. Treat HEK-293 Shh+ cells with this compound Step2 2. Add Alkyne-Palmitate (YnPal) to culture medium Step1->Step2 Step3 3. Lyse cells and harvest proteins Step2->Step3 Step4 4. 'Click Chemistry' reaction: Couple YnPal to reporter tag Step3->Step4 Step5 5. Analyze via Western Blot: Detect tagged Shh Step4->Step5 Result Outcome: Reduced Shh signal confirms Hhat inhibition Step5->Result

Diagram 2: Bioorthogonal tagging workflow to confirm Hhat inhibition by this compound.

Critical Experimental Considerations

  • DMSO Concentration in Assays: When adding this compound from a DMSO stock to cell culture medium, keep the final DMSO concentration low (typically ≤0.5%) to avoid solvent cytotoxicity [1].
  • Probe Selectivity: this compound shows excellent selectivity for Hhat over Porcupine (PORCN), the related MBOAT responsible for Wnt protein palmitoylation. This makes it a superior tool for disentangling Hh and Wnt signaling pathways [3].
  • Inactive Controls: For critical functional studies, include an inactive enantiomer control (e.g., the (S)-enantiomer of IMP-1575) to confirm that observed effects are due to specific Hhat inhibition and not off-target activities [2].

I hope these detailed application notes and protocols assist your research. Should you require further clarification on specific experimental steps or data analysis, please feel free to ask.


References

Bioorthogonal Alkyne-Palmitate Reporter Assays: Application Notes and Protocols for Protein Fatty Acylation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bioorthogonal Chemistry in Protein Acylation

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes, characterized by high selectivity, yield, and biocompatibility [1] [2]. These reactions have revolutionized the study of post-translational modifications, particularly protein fatty acylation, which includes S-palmitoylation and N-myristoylation [3] [4]. The strategic integration of click chemistry with bioorthogonal handling has enabled researchers to overcome traditional limitations associated with radioactive labeling and antibody-based detection methods [4] [5].

Protein fatty acylation represents a critical regulatory mechanism that controls membrane targeting, protein-protein interactions, and subcellular localization [4]. The development of alkyne-functionalized chemical reporters such as alkynyl palmitic acid (Alk-16) has provided powerful tools for detecting, visualizing, and identifying fatty-acylated proteins in both normal and diseased states [4] [6]. These reporters mimic endogenous lipids and contain bioorthogonal handles that can be selectively conjugated to detection tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [5].

The following application notes and protocols describe standardized methodologies for employing alkyne-palmitate reporters in protein acylation studies, with particular emphasis on metabolic labeling, fluorescence detection, and target identification. These approaches offer robust, non-radioactive methods for examining acylation states across full cellular proteomes and individual proteins of interest [4].

Bioorthogonal Chemical Reporters for Protein Acylation

Available Alkyne-Lipid Reporters and Their Applications

Table 1: Bioorthogonal chemical reporters for protein acylation studies

Reporter Name Chemical Structure Target Modification Working Concentration Key Applications
Alk-4 (5-hexynoic acid) Short-chain alkynyl fatty acid FASN-dependent protein acylation 20-100 µM Probes de novo fatty acid synthesis; labels IFITM3, HIV-1 matrix protein [6]
Alk-12 (13-tetradecynoic acid) Alkynyl myristic acid analog N-myristoylation 20-100 µM Studies protein myristoylation; requires metabolic processing for incorporation [4] [6]
Alk-16 (15-hexadecynoic acid) Alkynyl palmitic acid analog S-palmitoylation 20-100 µM Direct labeling of palmitoylated proteins; commercially available (Sigma O8382) [4] [5]
Alk-FOH Alkynyl farnesol analog Protein prenylation 20-100 µM Studies protein prenylation; requires chemical synthesis [4]
Comparison of Bioorthogonal Reaction Systems

Table 2: Bioorthogonal reactions for conjugating detection tags to alkyne-labeled proteins

Reaction Type Reaction Partners Reaction Rate (M⁻¹s⁻¹) Advantages Limitations Suitable Applications
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) Azide + Terminal alkyne 10-100 (with Cu(I)) High efficiency, well-established Copper cytotoxicity, requires optimization for live cells Fixed cells, cell lysates, in vitro assays [1] [5]
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) Azide + Strained cyclooctyne 1-60 Copper-free, biocompatible Larger probe size, slower than IEDDA Live cells, organisms, real-time tracking [1] [2]
IEDDA (Inverse Electron-Demand Diels-Alder) Tetrazine + Strained alkene 1-10⁶ Fastest bioorthogonal reaction, copper-free Potential tetrazine instability in biological media Rapid labeling, in vivo applications [1] [2]

Experimental Protocols

Protocol 1: Metabolic Incorporation of Alkyne-Palmitate Reporters in Living Cells

Principle: Cellular growth medium is supplemented with alkyne-bearing chemical reporters that mimic fatty acids, allowing cellular uptake and metabolic incorporation onto proteins at acylation sites [4].

Materials:

  • Cultured cells for metabolic labeling
  • Complete tissue culture media appropriate for cell type
  • Media supplemented with 2% charcoal/dextran-filtered fetal bovine serum (removes competing lipids)
  • DMSO (USB grade)
  • 50 mM stock of Alk-16 in DMSO (commercially available from Sigma-Aldrich, catalog number O8382)
  • PBS, ice-cold
  • Cell scrapers
  • Refrigerated centrifuge [4] [5]

Procedure:

  • Serum Reduction: Replace serum-containing cellular media with pre-warmed (37°C) media supplemented with 2% charcoal/dextran-filtered fetal bovine serum containing either DMSO (solvent control) or Alk-16 (20-100 µM). Note: Warm media allows proper solubilization of fatty acid reporters [4].

  • Reporter Incubation: Incubate cells with chemical reporters for 1-6 hours at 37°C. Optimization note: Longer incubation times may be necessary to label protein sites with minimal turnover or those modified upon de novo protein synthesis [4].

  • Cell Harvesting: Harvest cells and wash twice with ice-cold PBS to remove serum proteins. Pellet cells by centrifugation at 1000 × g for 3 minutes at 4°C. Critical: Use cell scrapers for adherent cells rather than trypsin, which may degrade cell surface proteins [4].

  • Storage: Freeze cell pellets in liquid nitrogen or dry ice/ethanol bath and store at -80°C, or proceed directly to downstream protocols. Note: Cell pellets can be stored for up to 6 months without apparent loss of signal [4].

Troubleshooting Tips:

  • Low Signal: Increase reporter concentration (up to 100 µM) or extend incubation time (up to 24 hours)
  • Cellular Toxicity: Reduce reporter concentration to 20 µM and ensure proper solubilization in serum-containing media
  • High Background: Include DMSO vehicle control and ensure thorough washing with PBS [4]
Protocol 2: Global Fluorescent Profiling of Fatty Acylated Proteins

Principle: Proteins labeled with alkyne-bearing chemical reporters are reacted with azide-functionalized fluorophores via click chemistry, enabling fluorescent visualization after SDS-PAGE separation [4] [5].

Materials:

  • Chemical reporter-labeled cell pellets from Protocol 1
  • 4% SDS buffer (see Recipes)
  • EDTA-free protease inhibitor cocktail tablets (Roche)
  • Benzonase (Sigma-Aldrich, ultrapure)
  • BCA assay reagents (Pierce)
  • 5 mM azido-rhodamine in DMSO
  • 50 mM TCEP, freshly prepared in H₂O
  • 2 mM TBTA in 1:4 DMSO:Butanol (v/v)
  • 50 mM CuSO₄, freshly prepared in H₂O
  • Methanol, chloroform, and H₂O (all ice-cold)
  • 4× protein loading buffer
  • Fluorescence gel scanner (532 nm excitation/580 nm detection for azido-rhodamine) [4]

Procedure:

  • Cell Lysis: Lyse labeled cells by vortexing in 4% SDS buffer supplemented with EDTA-free protease inhibitor cocktail and 250 units Benzonase per 1 × 10⁶ cells. Note: Avoid EDTA-containing protease inhibitors as they interfere with Benzonase and click chemistry [4].

  • Protein Quantification: Determine protein concentration using standard BCA assay. Typical yields: 1-10 mg/mL depending on cell type [4].

  • Click Reaction Setup: Aliquot equal protein amounts (50 μg recommended) into tubes and adjust volume to 44.5 μL with 4% SDS lysis buffer. Prepare click chemistry master mix per sample: 1 μL 5 mM azido-rhodamine, 1 μL 50 mM TCEP, 2.5 μL 2 mM TBTA, and 1 μL 50 mM CuSO₄. Add 5.5 μL master mix to each sample (final volume: 50 μL) and vortex [4].

  • Click Reaction: Incubate reactions for 1 hour at room temperature protected from light [4] [5].

  • Precipitation: Perform chloroform/methanol precipitation to remove unreacted azido-rhodamine by adding 200 μL ice-cold methanol, 75 μL chloroform, and 150 μL H₂O. Vortex and centrifuge at 14,000 × g for 5 minutes. Result: Protein forms a tight pellet at interphase [4].

  • Washing: Carefully remove upper aqueous phase without disturbing protein pellet. Add 200 μL ice-cold methanol and vortex to mix. Centrifuge at 14,000 × g for 5 minutes and carefully remove supernatant [4].

  • Gel Electrophoresis: Air-dry protein pellet briefly and resuspend in 4× protein loading buffer with 2-mercaptoethanol. Separate proteins by SDS-PAGE using 4-20% Tris-HCl protein gels [4].

  • Visualization: Scan gel using fluorescence gel scanner with appropriate settings (532 nm excitation/580 nm detection for azido-rhodamine). Subsequently, stain gel with Coomassie blue to verify equal protein loading [4].

Protocol 3: Candidate Protein Acylation Analysis via Immunoprecipitation

Principle: Individual proteins of interest are immunoprecipitated from lysates prior to click chemistry labeling, enabling specific assessment of acylation status without background from other cellular proteins [4].

Materials:

  • Chemical reporter-labeled cell pellets
  • Appropriate lysis buffer (RIPA or 1% SDS buffer)
  • Antibody against protein of interest
  • Protein A/G beads
  • Click chemistry reagents (as in Protocol 2)
  • Wash buffers [4]

Procedure:

  • Cell Lysis: Lyse labeled cells in appropriate lysis buffer (RIPA for non-denaturing conditions or 1% SDS buffer for complete denaturation) supplemented with protease inhibitors [4].

  • Immunoprecipitation: Incubate lysates with antibody against protein of interest, followed by precipitation with Protein A/G beads. Wash beads thoroughly to remove non-specifically bound proteins [4].

  • On-Bead Click Chemistry: Perform click chemistry reaction directly on beads using azido-rhodamine or azido-biotin as described in Protocol 2 [4].

  • Elution and Analysis: Elute proteins from beads using SDS-PAGE loading buffer and analyze by in-gel fluorescence scanning and Western blotting to confirm protein identity [4].

Protocol 4: Identification of Novel Fatty Acylated Proteins

Principle: Reporter-labeled proteins are conjugated to biotin azide via click chemistry, followed by streptavidin affinity purification and mass spectrometric identification to discover novel acylated proteins [4].

Materials:

  • Chemical reporter-labeled cell pellets
  • Azido-biotin (instead of azido-rhodamine)
  • Neutralized streptavidin beads
  • Lysis/wash buffers
  • Mass spectrometry-compatible elution buffers [4]

Procedure:

  • Metabolic Labeling and Lysis: Perform metabolic labeling with Alk-16 as in Protocol 1, followed by cell lysis in appropriate buffer [4].

  • Biotinylation: Perform click chemistry reaction with azido-biotin instead of azido-rhodamine as described in Protocol 2 [4].

  • Streptavidin Purification: Incubate biotinylated proteins with neutralized streptavidin beads, followed by extensive washing to remove non-specifically bound proteins [4].

  • Protein Elution/Digestion: Either elute bound proteins under denaturing conditions or perform on-bead tryptic digestion for mass spectrometric analysis [4].

  • Mass Spectrometry: Analyze resulting peptides by LC-MS/MS to identify novel fatty acylated proteins. Note: This approach is particularly valuable for examining S-palmitoylomes in different cell types or activation states, as these modifications lack predictable consensus motifs [4].

Workflow Visualization

Experimental Workflow Diagram

G Bioorthogonal Alkyne-Palmitate Assay Workflow Start Start Experimental Workflow MetabolicLabeling Metabolic Labeling with Alk-16 (20-100 µM) 1-6 hours, 37°C Start->MetabolicLabeling CellHarvest Cell Harvest & Lysis Wash with ice-cold PBS Lyse in SDS buffer MetabolicLabeling->CellHarvest ProteinQuant Protein Quantification BCA Assay CellHarvest->ProteinQuant ClickReaction Click Chemistry Reaction Azide-fluorophore/biotin TCEP/TBTA/CuSO₄ 1 hour, RT ProteinQuant->ClickReaction Precipitation Chloroform/Methanol Precipitation ClickReaction->Precipitation AnalysisBranch Analysis Method Selection Precipitation->AnalysisBranch FluorescenceScan In-Gel Fluorescence Scanning AnalysisBranch->FluorescenceScan Global Profiling Immunoprecip Immunoprecipitation Candidate Analysis AnalysisBranch->Immunoprecip Candidate Validation StreptavidinPull Streptavidin Pull-down Novel Protein Discovery AnalysisBranch->StreptavidinPull Discovery MSIdentification Mass Spectrometry Identification StreptavidinPull->MSIdentification

Bioorthogonal Reaction Mechanism Diagram

G Bioorthogonal Labeling Mechanism Alk16 Alk-16 Reporter (15-hexadecynoic acid) MetabolicInc Metabolic Incorporation into Cellular Proteins Alk16->MetabolicInc LabeledProtein Alkyne-Labeled Protein MetabolicInc->LabeledProtein ClickChem Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) TCEP/TBTA/CuSO₄ Catalyst LabeledProtein->ClickChem AzideTag Azide-Modified Detection Tag (Fluorophore or Biotin) AzideTag->ClickChem DetectedProtein Tagged Protein Ready for Detection/Enrichment ClickChem->DetectedProtein Application1 Fluorescence Detection In-gel scanning DetectedProtein->Application1 Application2 Affinity Purification Streptavidin-biotin DetectedProtein->Application2 Application3 Mass Spectrometry Protein identification Application2->Application3

Technical Notes and Applications

Key Advantages of Bioorthogonal Alkyne-Palmitate Reporters
  • Non-radioactive Safety: Eliminates hazards associated with ³H-palmitate labeling while maintaining high sensitivity [4] [5]
  • Enhanced Sensitivity: Fluorophore conjugation provides signal amplification compared to traditional detection methods [4]
  • Versatility: Compatible with multiple detection modalities including fluorescence, Western blotting, and mass spectrometry [4] [6]
  • Metabolic Fidelity: Alk-16 is recognized by cellular acyltransferases and incorporated into authentic palmitoylation sites [6]
  • Temporal Resolution: Enables pulse-chase experiments to study acylation dynamics [4]
Critical Experimental Considerations
  • Serum Conditions: Charcoal/dextran treatment of fetal bovine serum is essential to remove competing lipids and ensure efficient reporter uptake [4]
  • Copper Optimization: CuAAC reactions require careful optimization of Cu(I) catalysts (TCEP/TBTA/CuSO₄) to balance efficiency against potential protein degradation [4] [5]
  • Appropriate Controls: Always include DMSO vehicle controls and hydroxylamine treatment (removes thioester-linked palmitate) to verify specificity [6]
  • Dual Labeling: Combining Alk-16 with Alk-4 enables discrimination between exogenous and FASN-dependent protein acylation [6]
Biomedical Applications
  • Cancer Biology: Profiling palmitoylome changes in FASN-overexpressing cancers (breast, prostate, liver) [6]
  • Virology: Studying viral protein acylation in HIV-1, influenza, dengue virus, and SARS-CoV-2 [6]
  • Drug Discovery: Identifying novel targets and screening inhibitors of palmitoyltransferases [6] [7]
  • Metabolic Diseases: Investigating protein acylation alterations in metabolic disorders [6]

Conclusion

Bioorthogonal alkyne-palmitate reporter assays represent a powerful methodology for studying protein fatty acylation in diverse biological contexts. The protocols outlined herein provide comprehensive guidance for implementing these techniques in basic research and drug discovery applications. As bioorthogonal chemistry continues to evolve with improved reaction systems and novel reporters [2], these approaches will undoubtedly yield new insights into the regulatory functions of protein lipidation in health and disease.

References

RUSKI-201 dihydrochloride shipping temperature

Author: Smolecule Technical Support Team. Date: February 2026

Handling & Storage Specifications

Aspect Specification Source / Context
Product Name RUSKI-201 dihydrochloride [1] [2]
CAS Number 2320262-09-5 [1] [2]
Molecular Formula C20H29Cl2N3OS [1] [2]
Molecular Weight 430.43 g/mol [1] [2]
Recommended Shipping Room temperature [3] (for non-salt form, inferred)
Storage (Powder) -20°C; 2 years stable [2]

| Storage (Solution) | -80°C in DMSO; 6 months stable 4°C in DMSO; 2 weeks stable | [2] |

Experimental Protocols

Stock Solution Preparation and Storage

This protocol ensures the chemical integrity of this compound dihydrochloride for cellular assays.

  • Step 1: Equilibration. Remove the product vial from the recommended storage condition (-20°C for powder) and allow it to equilibrate to room temperature for at least one hour before opening. This prevents condensation of moisture from the air into the vial [2].
  • Step 2: Weighing and Dissolution. Weigh the required amount of the powder. To prepare a concentrated stock solution, dissolve the compound in anhydrous DMSO. A typical concentration is 100 mg/mL (approx. 232 mM), which may require brief ultrasonic treatment to aid dissolution [2] [3].
  • Step 3: Aliquoting and Storage. Immediately aliquot the stock solution into tight-sealing vials to avoid repeated freeze-thaw cycles. For long-term stability, store the aliquots at -80°C, where they are generally usable for up to 6 months. For short-term use, storage at -20°C is acceptable, with solutions typically usable for up to one month [2].
Cellular Assay Protocol: Inhibition of Hh Palmitoylation

This method is used to determine the IC50 value of this compound dihydrochloride against Hedgehog acyltransferase (Hhat) in cells [2] [3].

  • Cell Line: HEK293 cells [3].
  • Experimental Procedure:
    • Transfection: Express 3C-FLAG/His8-tagged human HHAT in HEK293 cells.
    • Treatment: Treat the cells with varying concentrations of this compound dihydrochloride.
    • Assessment: Measure the inhibition of Hhat activity by assessing the reduction in enzyme-mediated sonic hedgehog (Shh) palmitoylation using a click-ELISA method [3].
  • Expected Outcome: this compound dihydrochloride is a potent and specific Hhat inhibitor, with a reported IC50 of 0.20 μM in this assay system [2] [3].
In Vivo Administration Preparation

For animal studies, a stable working solution can be prepared from the DMSO stock solution.

  • Protocol 1 (for short-term studies):
    • Prepare a clear stock solution in DMSO (e.g., 25 mg/mL) [3].
    • Mix this stock solution with a biocompatible solvent like Corn Oil. A typical ratio is 10% DMSO stock + 90% Corn Oil [3].
    • This protocol can yield a clear solution of 2.5 mg/mL. The manufacturer advises careful consideration if the continuous dosing period exceeds half a month [3].

Safety and Regulatory Information

This compound dihydrochloride is for research use only and not for diagnostic or therapeutic use [3].

  • Hazards Identification: Classified as Harmful if swallowed (H302) and Very toxic to aquatic life with long-lasting effects (H410) [1].
  • Personal Protection: When handling, use safety goggles, protective gloves, and impervious clothing. Avoid dust formation and use only in areas with appropriate exhaust ventilation [1].
  • First Aid: If swallowed, do NOT induce vomiting. Rinse the mouth and call a physician or poison center immediately [1].
  • Spill Management: Collect spillage with absorbent material to prevent release into the environment. Decontaminate surfaces with alcohol [1].
  • Disposal: Dispose of contents and contaminated material in accordance with all applicable local, state, and federal regulations at an approved waste disposal plant [1].

Experimental Workflow

The following diagram illustrates the complete experimental workflow for using this compound dihydrochloride, from receipt to application.

Start Receive Shipment (Room Temp) StoragePowder Store Powder -20°C Start->StoragePowder PrepStock Prepare Stock Solution in DMSO StoragePowder->PrepStock StorageStock Aliquot & Store -80°C (Long-term) -20°C (Short-term) PrepStock->StorageStock ExpBranch Experimental Application StorageStock->ExpBranch CellAssay Cellular Assay (e.g., Click-ELISA) ExpBranch->CellAssay InVivoPrep In Vivo Dosing Solution (Dilute in Vehicle) ExpBranch->InVivoPrep

Conclusion

Successful experimentation with this compound dihydrochloride is dependent on strict adherence to its specific storage and handling protocols. The compound must be stored at -20°C in its powder form and at -80°C once dissolved in DMSO to ensure stability. Furthermore, researchers must diligently follow the outlined safety precautions due to its harmful nature and high toxicity to aquatic environments.

References

Comprehensive Research Application Notes for RUSKI-201 Dihydrochloride: Protocols, Shipping, and Experimental Implementation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RUSKI-201 Dihydrochloride

This compound dihydrochloride is a potent and specific small molecule inhibitor of Hedgehog acyltransferase (HHAT), an endoplasmic reticulum membrane-bound O-acyltransferase that plays a critical role in the Hedgehog (Hh) signaling pathway. This signaling pathway is essential for embryonic development and tissue patterning, and its dysregulation is implicated in various cancers, including basal cell carcinoma, medulloblastoma, and other malignancies. HHAT catalyzes the N-palmitoylation of Sonic Hedgehog (SHH), a post-translational modification required for SHH functional activity and secretion. This compound dihydrochloride effectively blocks this palmitoylation event by inhibiting HHAT with an IC₅₀ of 0.20 μM, making it a valuable chemical probe for studying HHAT catalytic function and Hh signaling dynamics in cellular and biochemical assays [1] [2].

The compound is characterized as a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative with a molecular weight of 430.43 g/mol and the chemical formula C₂₀H₂₉Cl₂N₃OS [1] [3]. It is supplied as a solid powder with >98% purity and is soluble in both water and DMSO, facilitating its use in various experimental systems [4]. Unlike earlier HHAT inhibitors such as RUSKI-43, which exhibited significant off-target cytotoxicity, this compound demonstrates excellent target specificity with minimal off-target effects, as confirmed through quantitative whole-proteome palmitoylation profiling [5]. This specificity, combined with its potent inhibitory activity, establishes this compound dihydrochloride as the optimal tool molecule currently available for investigating HHAT function in research settings.

Table 1: Basic Properties of this compound Dihydrochloride

Property Specification
CAS Number 2320262-09-5
Parent CAS Number 1458031-48-5
Molecular Formula C₂₀H₂₉Cl₂N₃OS
Molecular Weight 430.43 g/mol
Purity ≥98%
Chemical Name 2-(2-methylbutylamino)-1-(4-(6-methylpyridin-2-yl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone dihydrochloride
Solubility DMSO, Water

Storage, Handling, and Shipping Specifications

Shipping Conditions

This compound dihydrochloride is typically shipped with blue ice to maintain appropriate temperature conditions during transit, ensuring compound stability until receipt [2]. This shipping method maintains the product at a cool temperature without freezing, which is essential for preserving the compound's integrity. Upon arrival, researchers should immediately inspect the package and proceed with proper storage protocols to maintain long-term stability. Some suppliers may offer ambient temperature shipping for certain locations, but the blue ice method represents the standard for most research shipments [2].

Storage Conditions

Proper storage of this compound dihydrochloride is critical for maintaining its stability and bioactivity over time:

  • Powder form: The solid powder should be stored at -20°C in a tightly sealed container protected from light and moisture. Under these conditions, the compound remains stable for up to 3 years [2].
  • Solution form: When dissolved in DMSO, the compound should be stored at -80°C to prevent degradation. Under these conditions, DMSO solutions remain stable for approximately 6 months [1]. For short-term use, aliquots can be stored at 4°C for up to 2 weeks [1].
  • Handling precautions: Always allow the compound to reach room temperature before opening the container to prevent moisture condensation, which could affect stability. Use proper personal protective equipment including gloves, safety goggles, and lab coats when handling the compound [3].
Safety Considerations

This compound dihydrochloride requires careful handling due to its potential health hazards. According to the Safety Data Sheet, the compound is classified as Acute Toxicity (Category 4) when ingested and presents serious environmental hazards to aquatic life [3]. Researchers should adhere to the following safety protocols:

  • Personal protective equipment: Wear appropriate gloves, safety goggles, and protective clothing to prevent skin contact and eye exposure [3].
  • Engineering controls: Handle the compound in a well-ventilated area, preferably under a fume hood, to avoid inhalation of dust or aerosols [3].
  • Emergency procedures: In case of skin contact, wash thoroughly with water and remove contaminated clothing. For eye exposure, flush with large amounts of water for several minutes while holding eyelids open. If swallowed, rinse mouth with water but do not induce vomiting—seek immediate medical attention [3].
  • Environmental precautions: Prevent release into the environment or drainage systems due to the compound's high toxicity to aquatic organisms [3].

Experimental Preparation and Formulation

Solubility and Stock Solution Preparation

This compound dihydrochloride exhibits favorable solubility properties in common research solvents, enabling flexible experimental design:

  • DMSO stock solutions: The compound is highly soluble in DMSO, with solutions stable at 100 mg/mL (279.71 mM) when stored at -80°C [6]. For optimal results, use newly opened DMSO to prevent water absorption that may affect solubility and compound stability.
  • Aqueous solutions: The compound is also soluble in water, though specific concentration limits in aqueous buffers should be determined empirically for each experimental system [4].
  • Solubilization techniques: If difficulties arise in dissolution, gentle warming (not exceeding 37°C) and brief sonication can aid in achieving complete solubilization. Vortex mixing between heating/sonication cycles often enhances this process.

Table 2: Stock Solution Preparation and Stability

Solvent Concentration Storage Temperature Stability
DMSO 100 mg/mL (279.71 mM) -80°C 6 months
DMSO 100 mg/mL (279.71 mM) 4°C 2 weeks
Water To be determined empirically -80°C Not specified
Powder Form N/A -20°C 3 years
Working Solution Preparation

When preparing working solutions for experiments, consider the following guidelines:

  • Aliquotting: Divide stock solutions into small, single-use aliquots to minimize freeze-thaw cycles that can degrade the compound and affect experimental consistency.
  • Dilution protocol: When diluting from DMSO stock solutions into aqueous buffers, add the compound solution slowly while vortexing to prevent precipitation. Final DMSO concentrations in cellular assays should typically not exceed 0.1-0.5% to maintain cell viability.
  • Concentration verification: For critical experiments, consider verifying the concentration of working solutions using appropriate methods such as UV spectrophotometry, particularly when using the compound after extended storage.

In Vitro Applications and Protocols

HHAT Enzymatic Inhibition Assay

The primary application of this compound dihydrochloride is the inhibition of HHAT enzymatic activity in purified systems. The following protocol is adapted from established biochemical assays with an IC₅₀ of 0.20 μM [1] [2]:

  • Materials preparation: Prepare assay buffer (typically 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% Triton X-100), purified HHAT enzyme (commercially available or isolated from HEK293 cells expressing 3C-FLAG/His8-tagged human HHAT), sonicated palmitoyl-CoA solution (freshly prepared), and SHH peptide substrate (CGPGRGFGKRR).
  • Inhibition protocol: Pre-incubate HHAT with varying concentrations of this compound dihydrochloride (typically 0.001-100 μM) for 15 minutes at room temperature. Initiate the reaction by adding palmitoyl-CoA and SHH peptide substrate. Allow the reaction to proceed for 30-60 minutes at 37°C.
  • Detection method: Utilize click-ELISA to measure SHH palmitoylation. Incorporate an alkyne-palmitate reporter in place of natural palmitoyl-CoA, then after the reaction, use click chemistry to attach biotin-azide. Detect with horseradish peroxidase-conjugated streptavidin and chemiluminescent substrate [6] [5].
  • Data analysis: Calculate percentage inhibition relative to vehicle control (DMSO) and determine IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism).

This assay demonstrates that this compound dihydrochloride acts as a competitive inhibitor of palmitoyl-CoA binding, with a Kᵢ of 38 nM for related analogue IMP-1575, causing rearrangement of a gatekeeper residue (Trp335) to block the Pal-CoA binding channel [5].

Cellular Hh Signaling Inhibition

This compound dihydrochloride effectively inhibits Hh signaling in cellular models, particularly in SHH-overexpressing cells [1] [2]:

  • Cell culture: Maintain appropriate cell lines (e.g., HEK293, Shh-Light II cells) in recommended media with necessary supplements.
  • Treatment protocol: Seed cells at optimal density (e.g., 10,000 cells/well in 96-well plates) and allow to adhere overnight. Treat with this compound dihydrochloride at concentrations ranging from 0.1-50 μM for 24-72 hours. Include vehicle controls (DMSO) and positive controls for pathway inhibition.
  • Pathway activity assessment:
    • For alkyne-palmitate incorporation assays, metabolically label cells with an alkyne-palmitic acid analogue during compound treatment, then perform click chemistry conjugation with fluorescent azides for detection [5].
    • For reporter gene assays, use cells stably transfected with Hh-responsive luciferase constructs (e.g., Gil-responsive luciferase). Measure luciferase activity using commercial kits according to manufacturer protocols.
    • For downstream target analysis, assess expression of Hh pathway targets (PTCH1, GLI1) by qRT-PCR or Western blotting.
  • Data interpretation: this compound dihydrochloride treatment typically shows dose-dependent inhibition of Hh signaling with maximal inhibition achieved at 10-20 μM in cellular models [5].

The following diagram illustrates the mechanism of this compound dihydrochloride inhibition in the Hedgehog signaling pathway:

G SHH SHH Precursor HHAT HHAT Enzyme SHH->HHAT Substrate PalSHH Palmitoylated SHH HHAT->PalSHH Palmitoylation PTCH PTCH Receptor PalSHH->PTCH Binding SMO SMO Activation PTCH->SMO Inhibition Release GLI GLI Transcription SMO->GLI Downstream Signaling Inhibitor This compound Dihydrochloride Inhibitor->HHAT Inhibition

Diagram 1: Mechanism of this compound dihydrochloride inhibition in the Hedgehog signaling pathway. This compound specifically targets HHAT enzyme, preventing SHH palmitoylation and subsequent pathway activation.

Specificity Profiling using Quantitative Proteomics

To confirm the specificity of this compound dihydrochloride for HHAT, employ quantitative whole-proteome palmitoylation profiling:

  • Metabolic labeling: Treat cells with this compound dihydrochloride (0.1-10 μM) for 24 hours, then metabolically label with an alkyne-palmitic acid reporter (50 μM) for 4-6 hours.
  • Sample preparation: Lyse cells, conjugate the alkyne-palmitate to biotin-azide via click chemistry, capture biotinylated proteins on streptavidin beads, and digest with trypsin.
  • Mass spectrometry analysis: Analyze peptides by LC-MS/MS using a high-resolution mass spectrometer. Process data using quantitative proteomics software (e.g., MaxQuant).
  • Data interpretation: Compare palmitoylation profiles between treated and untreated samples. This compound dihydrochloride should specifically reduce palmitoylation of HHAT substrates (SHH, IHH, DHH) without broadly affecting other cellular palmitoylation events [5].

This approach has demonstrated that this compound dihydrochloride exhibits minimal off-target effects on other palmitoylation pathways, unlike earlier generation HHAT inhibitors [5].

In Vivo Applications and Formulation

Formulation for Animal Studies

For in vivo studies, this compound dihydrochloride requires appropriate formulation to ensure bioavailability and activity:

  • Standard formulation: Prepare a solution of 2.5 mg/mL (6.99 mM) using 10% DMSO + 90% corn oil. First dissolve the compound in DMSO at 25 mg/mL, then dilute in corn oil with thorough mixing [6].
  • Alternative formulations: Depending on administration route and experimental requirements, other formulations may include:
    • 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline
    • 0.5% methylcellulose + 0.1% Tween 80 in water
  • Preparation notes: For the standard formulation, gentle warming (not exceeding 40°C) and sonication may be necessary to achieve a clear solution. Always prepare formulations fresh on the day of administration when possible.

Table 3: In Vivo Formulation Options for this compound Dihydrochloride

Formulation Composition Concentration Administration Route Stability
Lipophilic 10% DMSO + 90% Corn Oil 2.5 mg/mL Intraperitoneal, Oral Use immediately
Aqueous 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline 2 mg/mL Intraperitoneal, Intravenous Use immediately
Suspension 0.5% Methylcellulose + 0.1% Tween 80 in Water 1-5 mg/mL Oral Up to 24 hours at 4°C
Dosing and Administration

Effective in vivo dosing regimens for this compound dihydrochloride depend on the experimental model and research objectives:

  • Dosage range: Based on analogous compounds, typical doses range from 5-50 mg/kg administered via intraperitoneal injection or oral gavage.
  • Dosing frequency: Once daily administration is generally effective, though twice daily dosing may be necessary for more sustained pathway inhibition.
  • Treatment duration: Studies with related HHAT inhibitors have demonstrated efficacy with treatment durations ranging from 3-21 days, depending on the experimental endpoint.
  • Control groups: Always include vehicle-treated controls and, when possible, inactive enantiomer controls (e.g., IMP-1575 inactive enantiomer) to distinguish target-specific effects from off-target toxicity [5].
Efficacy Assessment in Disease Models

When evaluating this compound dihydrochloride efficacy in animal models of Hh-driven diseases:

  • Tumor models: For Hh-dependent cancer models (medulloblastoma, basal cell carcinoma), monitor tumor volume regularly and harvest tumors for molecular analysis.
  • Molecular biomarker analysis: Assess pathway inhibition by measuring expression of Hh target genes (Gli1, Ptch1) in tumor tissues using qRT-PCR or RNA sequencing.
  • Histopathological examination: Evaluate tissue morphology, proliferation markers (Ki67), and apoptosis (TUNEL staining) in treated versus control tissues.
  • Toxicity monitoring: Monitor animal weight, behavior, and overall health throughout the study. Conduct complete blood counts and serum chemistry analyses at study endpoint to assess potential toxicities.

Troubleshooting and Technical Considerations

Common Experimental Issues

Researchers may encounter the following challenges when working with this compound dihydrochloride:

  • Limited solubility in aqueous buffers: If precipitation occurs during dilution, ensure the compound is completely dissolved in DMSO first, then add aqueous components slowly while vortexing. Consider increasing mixing speed or slightly increasing the DMSO percentage (not exceeding 1% for cellular assays).
  • Variable cellular responses: Cell lines exhibit different sensitivities to HHAT inhibition. Perform dose-response curves for each new cell line, testing concentrations from 0.1-50 μM to establish optimal dosing.
  • Rapid degradation in solution: If compound activity appears reduced, prepare fresh stock solutions and limit the number of freeze-thaw cycles. Store working aliquots at -80°C and discard after 6 months.
  • Inconsistent in vivo results: Ensure proper formulation homogeneity by thorough mixing before administration. Consider bioavailability differences between administration routes and adjust dosing accordingly.
Optimization Strategies

To enhance experimental outcomes with this compound dihydrochloride:

  • Combination treatments: For maximal Hh pathway suppression, consider combining this compound dihydrochloride with Smoothened inhibitors (e.g., vismodegib) or other downstream pathway modulators [5].
  • Treatment timing: For developmental studies, optimize treatment windows based on critical periods of Hh pathway activity in your specific model system.
  • Validation approaches: Confirm HHAT inhibition using multiple readouts (e.g., palmitoylation assays, reporter assays, and gene expression analysis) to comprehensively assess compound efficacy.

Conclusion

This compound dihydrochloride represents a potent and specific chemical probe for investigating HHAT function and Hh signaling in diverse research contexts. Its well-characterized mechanism of action, favorable solubility properties, and minimal off-target effects make it superior to earlier generation HHAT inhibitors. The protocols outlined in this document provide comprehensive guidance for utilizing this compound across biochemical, cellular, and in vivo applications, with particular attention to proper handling, storage, and experimental implementation. As research into Hh signaling continues to evolve, this compound dihydrochloride serves as an invaluable tool for validating HHAT as a therapeutic target and exploring the functional consequences of its inhibition in development and disease.

References

RUSKI-201 Dihydrochloride: Mechanism and Core Applications

Author: Smolecule Technical Support Team. Date: February 2026

RUSKI-201 dihydrochloride is characterized as a potent and specific inhibitor of Hedgehog acyltransferase (Hhat) [1] [2]. Its primary experimental application is in the inhibition of the Hedgehog (Hh) signaling pathway.

The compound works by blocking the palmitoylation of the Hedgehog ligand, a critical post-translational modification carried out by the Hhat enzyme, which is essential for the ligand's activity and ability to signal [1] [3]. This makes it a valuable chemical probe for studying Hhat's catalytic function and for researching biological processes and diseases associated with aberrant Hh signaling [1].

Summary of Quantitative Biological Data

The table below summarizes key quantitative data available from the search results.

Assay/Cell Line Measured Effect Value (IC₅₀ or Concentration Range) Description
HHAT Enzyme [1] [3] Inhibition of Hh palmitoylation IC₅₀ = 0.20 μM Potency against the primary target
Shh-Light2 Cells [1] Inhibition of Hh signaling IC₅₀ = 4.8 ± 0.60 μM Co-culture model
Panc-1 Cells [1] Inhibition of Hh signaling IC₅₀ = 7.8 ± 1.3 μM Co-culture model
MCF-7 Cells [1] Inhibition of Hh signaling IC₅₀ = 8.5 ± 0.65 μM Co-culture model
HEK-293 Shh+ Cells [1] Inhibition of Shh palmitoylation 0.01 - 10 μM Concentration range used in Western Blot

Documented Experimental Protocols

Here is a detailed methodology for a key experiment that was described in the available literature.

Protocol: Assessing Inhibition of Shh Palmitoylation via Western Blot

This protocol is adapted from the In Vitro data and Western Blot Analysis detailed for this compound dihydrochloride [1].

1. Cell Line and Preparation

  • Use HEK-293 cells stably overexpressing Sonic Hedgehog (Shh).
  • Culture cells according to standard conditions for HEK-293 cells (e.g., in DMEM with 10% FBS, 1% penicillin/streptomycin, and an appropriate selection antibiotic like puromycin to maintain Shh expression).
  • Seed cells at a desired density in multi-well plates and allow them to adhere overnight.

2. Compound Treatment

  • Prepare a stock solution of this compound dihydrochloride in DMSO. Further dilute in cell culture medium for treatment. The final DMSO concentration should be kept low (e.g., ≤0.1%).
  • Treat cells with a concentration gradient of this compound dihydrochloride (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, and 10 μM). Include a vehicle control (DMSO only).
  • Incubate the cells with the compound for 24 hours.

3. Metabolic Labeling and Click Chemistry

  • Following inhibitor treatment, metabolically label the cells by adding an alkyne-bearing palmitic acid analog, such as 17-Octadecynoic acid (YnPal), to the culture medium.
  • After a suitable labeling period, lyse the cells.
  • Perform a click chemistry reaction on the lysates to conjugate the incorporated YnPal to a detection tag, such as Azide-TAMRA-biotin (AzTB), following the manufacturer's protocol.

4. Western Blot Analysis

  • Separate proteins by SDS-PAGE.
  • Transfer to a PVDF membrane.
  • Probe the membrane with the following antibodies:
    • Streptavidin-HRP or an anti-biotin antibody to detect palmitoylated Shh (YnPal-Shh).
    • An anti-Shh antibody to monitor total Shh levels, ensuring that changes in palmitoylation are not due to changes in total protein expression.
    • A loading control (e.g., anti-GAPDH or anti-β-Actin).

5. Expected Results

  • A concentration-dependent decrease in the YnPal-Shh signal should be observed with this compound dihydrochloride treatment.
  • The signal for total Shh (α-Shh) should remain constant, confirming that the inhibitor specifically blocks palmitoylation without affecting Shh protein levels.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the protocol described above.

G Start Start: Seed HEK-293 Shh+ Cells A Treat with this compound dihydrochloride (0.01-10 µM) Start->A B 24-hour Incubation A->B C Metabolic Labeling with YnPal B->C D Cell Lysis C->D E Click Chemistry Reaction with AzTB D->E F Western Blot Analysis E->F G Result: Detect YnPal-Shh and Total Shh F->G

Information Availability and Next Steps

The search results I obtained are primarily from chemical vendor catalogs (e.g., MedChemExpress) which provide excellent data on biological activity and basic usage but often lack comprehensive, step-by-step methodologies [1] [3] [2].

  • Available Information: The core application of this compound dihydrochloride is clearly defined as a specific Hhat inhibitor. Key quantitative data (IC₅₀ values) and a general description of one experimental method (Western Blot) are available.
  • Missing Information: Detailed, step-by-step protocols for other cited experiments, such as the co-culture signaling assays with Shh-Light2, H520, Panc-1, and MCF-7 cells, are not provided in these sources.

To obtain the detailed protocols you need, I suggest you:

  • Consult Primary Literature: Search for the foundational research paper(s) that first characterized this compound. The vendor pages mention one publication in Google Scholar; using the provided CAS numbers (1458031-48-5 for the base form, 2320262-09-5 for the dihydrochloride) can help locate this paper via PubMed or Google Scholar.
  • Review Related Studies: Look for recent papers that use this compound in their methodology. These articles will typically include a detailed "Materials and Methods" section that can serve as a ready-to-use protocol.

References

Chemical and Biological Profile of RUSKI-201 Dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available for RUSKI-201 dihydrochloride, which acts as a potent and specific inhibitor of Hedgehog acyltransferase (Hhat) [1] [2].

Property Description
CAS Number 2320262-09-5 [1] [2]
Molecular Formula C₂₀H₂₉Cl₂N₃OS [1] [2]
Molecular Weight 430.43 g/mol [1] [2]
Biological Target Hedgehog acyltransferase (Hhat) [1] [2]
Mechanism of Action Inhibition of Hhat, blocking Sonic Hedgehog (Shh) palmitoylation and subsequent Hh signaling [1] [2]
Reported IC₅₀ 0.20 μM (against Hhat) [1] [2]
Primary Research Application Used as a chemical probe to study Hhat catalytic function and Hedgehog signaling in cells [1] [2]

Detailed Experimental Protocols and Data

The following tables and notes detail the experimental data found in the search results, which can form the basis of your own protocols.

Table 1: In Vitro Efficacy and Signaling Inhibition [1] This data describes the effect of this compound on Hh signaling in various cell lines in a co-culture assay with Shh-Light2 cells.

Cell Line Reported IC₅₀ (μM)
H520 4.8 ± 0.60
Panc-1 7.8 ± 1.3
MCF-7 8.5 ± 0.65

Table 2: Western Blot Analysis Protocol [1] This table outlines a key method from the literature for assessing the compound's effect on Shh palmitoylation.

Parameter Details
Cell Line HEK-293 cells stably overexpressing Shh (HEK-293 Shh+) [1]
Compound Concentrations 0.01, 0.05, 0.1, 0.5, 1, 5, 10 μM [1]
Incubation Time 24 hours [1]
Key Outcome Concentration-dependent decrease in palmitoylated Shh (YnPal-Shh) without affecting total Shh levels. Confirms the compound blocks Hh signaling from Shh-overexpressing cells. [1]

Safety and Viability Note: In the same study, this compound was tested for cytotoxicity in Shh-Light2 cells and was reported to have no effect on cell viability at concentrations up to 25 μM after 48 hours of exposure [1].

Framework for a Preclinical Research Protocol

Since a complete protocol is not available, you can use the following structure, informed by the SPIRIT 2013/2025 guidelines for protocol planning, to design your own rigorous study [3]. The core principle is: "Readers should not have to infer what was probably done; they should be told explicitly" [3].

  • 1. Introduction

    • Background & Rationale: Detail the role of the Hedgehog signaling pathway in development and disease (e.g., cancer). Explain the critical function of Hhat-mediated Shh palmitoylation in pathway activation and justify this compound dihydrochloride as a tool to investigate this [3].
    • Objective: State the specific aims of your research protocol (e.g., "To determine the efficacy of this compound dihydrochloride in inhibiting Hh signaling and cell proliferation in a panel of Hh-dependent cancer cell lines").
  • 2. Materials and Methods

    • Intervention Details: Describe this compound dihydrochloride with sufficient detail for replication, including source, CAS number (2320262-09-5), formula (C₂₀H₂₉Cl₂N₃OS), molecular weight (430.43), storage conditions (store at -20°C or below as a powder), and recommended solvent (e.g., DMSO) [3] [1] [2].
    • Cell Lines and Culture Conditions: Specify the cell lines to be used (e.g., H520, Panc-1, MCF-7) and their culture conditions [1].
    • Eligibility Criteria: Define the criteria for the experimental models. For cell lines, this could include authentication and mycoplasma testing [3].
    • Outcomes: Define primary and secondary outcomes. For example:
      • Primary: Inhibition of Hh signaling, measured by Gli-luciferase reporter assay (IC₅₀).
      • Secondary: Reduction of Shh palmitoylation (Western blot), expression of downstream Hh target genes (qPCR), and anti-proliferative effects (Cell Viability Assay) [3].
    • Sample Size & Statistical Methods: Justify the sample size for each experiment (e.g., n≥3 biological replicates). Pre-specify the statistical methods for analyzing dose-response curves (e.g., non-linear regression for IC₅₀) and comparing groups (e.g., t-test, ANOVA) [3].
    • Data Management: Outline plans for data entry, storage, and quality control (e.g., double data entry, range checks) [3].
    • Harms: Pre-define how potential cytotoxic effects will be monitored and assessed, using a standardized cell viability assay [3].

Hedgehog Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context and a proposed experimental approach for studying this compound dihydrochloride.

G Shh Shh Hhat Hhat Shh->Hhat PalShh Palmitoylated Shh (Active) Hhat->PalShh Palmitoylation Ptch Ptch Receptor PalShh->Ptch Smo Smo Receptor Ptch->Smo Inhibits Gli Gli Transcription Factors Smo->Gli TargetGenes Hh Target Gene Expression Gli->TargetGenes RUSKI This compound RUSKI->Hhat Inhibits

Diagram Title: Hhat Inhibition Blocks Hedgehog Signaling

G Start Start CellCulture Cell Culture & Plating Start->CellCulture CompoundTreatment Compound Treatment (this compound dilution series) CellCulture->CompoundTreatment Incubation Incubation (24-72h) CompoundTreatment->Incubation Assay Endpoint Assay Incubation->Assay Luciferase Luciferase Reporter Assay->Luciferase WesternBlot Western Blot Assay->WesternBlot Viability Cell Viability Assay->Viability Analysis Data Analysis End End Analysis->End Luciferase->Analysis WesternBlot->Analysis Viability->Analysis

Diagram Title: In Vitro Compound Testing Workflow

Key Considerations for Researchers

  • Source and Handling: this compound dihydrochloride is listed as "For research use only" and is not for human or therapeutic use [1] [2]. It is typically supplied as a solid and should be stored as recommended, often at -20°C or below. Prepare stock solutions in a suitable solvent like DMSO and aliquot to avoid repeated freeze-thaw cycles.
  • Translational Gap: The data provided is from in vitro cell-based assays. Moving toward in vivo animal models would require extensive pharmacokinetic and toxicity profiling that is not covered in the available search results.
  • Protocol Adherence: When drafting a formal research protocol, consult the full SPIRIT 2025 checklist to ensure all key elements are addressed, including roles and responsibilities, trial registration plans, data sharing policies, and detailed statistical methods [3].

References

Cytotoxicity Testing: Core Concepts & Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the fundamental principles and methods is crucial for diagnosing cytotoxicity assay issues.

Table 1: Common Cytotoxicity Assays and Their Mechanisms

Assay Name Detection Principle Key Readout Common Artifacts/Interferences
MTT Assay [1] Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenase in living cells. Formazan concentration (measured by absorbance). Improper formazan dissolution; precipitation on test materials; interference with colored compounds [1].
7-AAD Staining [2] Fluorescent dye staining of DNA in dead cells with compromised membranes. Percentage of dead cells (via flow cytometry). Over-fixation or excessive staining time can increase non-specific staining.
Annexin V/7-AAD [2] Annexin V binds to phosphatidylserine (early apoptosis) while 7-AAD stains late apoptotic/necrotic cells. Distinguishes live, early apoptotic, and late apoptotic/necrotic cell populations. Cell handling can cause mechanical damage, leading to false-positive Annexin V staining.
Cell Cycle Analysis [2] Measurement of cellular DNA content via propidium iodide staining. Distribution of cells in G0/G1, S, and G2/M phases (indicative of cell cycle arrest). Presence of sub-G1 peak (indicative of apoptotic cells with fragmented DNA).
MitoSOX Red / Mitochondrial Potential Assay [2] MitoSOX detects mitochondrial superoxide; other dyes (e.g., JC-1) detect loss of mitochondrial membrane potential (ΔΨm). Levels of mitochondrial ROS or changes in ΔΨm (early markers of apoptosis). Over-incubation with dyes can cause toxicity; results can be influenced by overall cell metabolic activity.

Experimental Protocol Overview

Here is a generalized workflow for a comprehensive cytotoxicity assessment, synthesizing methods from the search results.

1. Cell Culturing and Preparation

  • Cell Lines: Use relevant human cancer cell lines (e.g., Jurkat, K562, A549) or normal cell lines (e.g., HEK293) for comparison [2].
  • Culture Conditions: Maintain cells in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% FBS, glutamine, and penicillin-streptomycin in a humidified atmosphere of 5% CO₂ at 37 °C [2].

2. Test Compound Preparation

  • Stock Solution: Dissolve RUSKI-201 dihydrochloride in DMSO to create a high-concentration stock solution (e.g., 100 mM) [2].
  • Working Dilutions: Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final concentration of DMSO is low (e.g., ≤0.1%) to avoid solvent cytotoxicity [2].
  • Treatment: Add the working solutions to cells 24 hours after seeding. Incubate for a predetermined time (e.g., 24 h) [2].

3. Key Assay Procedures

A. Cell Viability and Death (MTT and 7-AAD)

  • MTT Assay: After treatment, add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Carefully remove the medium and dissolve the formed formazan crystals in DMSO. Measure the absorbance at 570 nm, with a reference wavelength of 620 nm [1] [3].
  • 7-AAD Viability Staining: Harvest the cells, wash with PBS, and resuspend in a staining buffer. Add 7-AAD dye and incubate for 15 minutes in the dark. Analyze the samples using a flow cytometer to identify the dead cell population [2].

B. Apoptosis Detection (Annexin V/7-AAD)

  • Harvest the treated cells and wash them with cold PBS.
  • Resuspend the cell pellet in Annexin V binding buffer.
  • Add Alexa Fluor 488 Annexin V and 7-AAD solutions to the cell suspension.
  • Incubate for 15 minutes at room temperature in the dark.
  • Analyze the cells immediately on a flow cytometer [2].

C. Cell Cycle Analysis

  • After treatment, harvest the cells and wash them with PBS.
  • Fix the cells in ice-cold 70% ethanol for at least 24 hours at 0°C.
  • Before analysis, wash the cells with PBS to remove ethanol.
  • Resuspend the cell pellet in a DNA staining solution containing propidium iodide and RNase. Incubate for 30 minutes at room temperature in the dark.
  • Analyze the DNA content using a flow cytometer [2].

D. Oxidative Stress and Mitochondrial Function

  • Mitochondrial Superoxide: Use the MitoSOX Red reagent according to the manufacturer's protocol. Incubate live cells with MitoSOX, then analyze by flow cytometry or fluorescence microscopy [2].
  • Mitochondrial Membrane Potential (ΔΨm): Use a potentiometric dye (e.g., from the FlowCellect MitoPotential Kit). The dye accumulates in active mitochondria, and its fluorescence loss indicates depolarization, measurable by flow cytometry [2].

Troubleshooting Common Cytotoxicity Issues

Issue 1: High Background Cell Death in Negative Control

  • Potential Causes:
    • Solvent Toxicity: The concentration of DMSO used to dissolve the compound is too high.
    • Serum Starvation: The culture medium lacks sufficient serum or growth factors.
    • Cell Handling: Mechanical stress during passaging or washing.
    • Contamination: Bacterial or mycoplasma contamination.
  • Solutions:
    • Ensure the final DMSO concentration does not exceed 0.1% and include a vehicle control (DMSO at the same concentration) in all experiments [2].
    • Use fresh, complete culture medium with adequate serum.
    • Handle cells gently and use validated, sterile techniques.

Issue 2: Inconsistent Results Between Different Cytotoxicity Assays

  • Potential Causes:
    • Different Mechanisms: Assays measure different endpoints (e.g., metabolic activity vs. membrane integrity).
    • Assay Interference: The test compound may directly interfere with the assay chemistry (e.g., by being redox-active in the MTT assay) [1].
  • Solutions:
    • Do not rely on a single assay. Use a combination of methods (e.g., MTT for metabolism, 7-AAD for membrane integrity, and Annexin V for apoptosis) to build a complete picture [2] [1].
    • Run an interference control where the compound is added to cell-free wells containing the assay reagents.

Issue 3: Lack of a Dose-Response Relationship

  • Potential Causes:
    • Precipitation: The compound precipitates out of solution at higher concentrations, reducing the actual bioactive concentration.
    • Instability: The compound degrades in the culture medium over the treatment period.
  • Solutions:
    • Visually inspect solutions for precipitation. If it occurs, consider using a different solvent or a lower maximum concentration.
    • Test the stability of this compound in the culture medium under incubation conditions and adjust the experimental design if necessary.

Experimental Workflow and Mechanism Analysis

To help visualize the experimental process and potential mechanisms of action, the following diagrams outline a general workflow and the role of reactive oxygen species (ROS), a common mediator of cytotoxicity.

G Start Experiment Start Prep Compound & Cell Prep Start->Prep Define concentrations Treat Treat Cells with Compound Prep->Treat Seed cells Assay Perform Cytotoxicity Assays Treat->Assay 24-48h incubation Data Data Analysis & Troubleshooting Assay->Data Run in triplicate End Interpret Results Data->End Calculate CC₅₀

Many cytotoxic compounds, including novel derivatives like those of lithocholic acid, exert their effects through mitochondrial dysfunction [2]. The diagram below illustrates this common pathway.

G Compound Cytotoxic Compound MitoDysfunction Mitochondrial Dysfunction Compound->MitoDysfunction ROS ↑ ROS Production MitoDysfunction->ROS e.g., Inhibits Complex I/III PTP Permeability Transition Pore Opening ROS->PTP Oxidative Damage CytoC Cytochrome c Release PTP->CytoC ΔΨm Loss Apoptosis Apoptosis CytoC->Apoptosis Caspase Activation

Recommendations for Moving Forward

Since specific data on this compound is unavailable, I suggest you:

  • Consult the Supplier: The most reliable source of information is the manufacturer or supplier of this compound dihydrochloride. They may provide a datasheet with known properties, recommended storage conditions, and suggested experimental protocols.
  • Run Control Experiments: Thoroughly optimize your assays with well-known cytotoxic compounds (e.g., staurosporine for apoptosis) to establish a robust baseline for your specific lab conditions.
  • Investigate Mechanisms: If your initial screens confirm cytotoxicity, use the protocols above to probe the mechanism, starting with apoptosis and mitochondrial function assays.

References

RUSKI-201 Dihydrochloride: FAQ for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary target and mechanism of action of RUSKI-201 dihydrochloride? this compound dihydrochloride is a potent and specific inhibitor of Hedgehog acyltransferase (HHAT) [1] [2] [3]. HHAT is a membrane-bound O-acyltransferase that catalyzes the palmitoylation of Hedgehog (Hh) signaling proteins (like Sonic Hedgehog, or SHH) [4]. This palmitoylation is a critical post-translational modification essential for the functional activity of Hh proteins. By inhibiting HHAT, this compound dihydrochloride blocks Hh palmitoylation, thereby suppressing the Hh signaling pathway [1] [4]. The compound acts as a competitive inhibitor of palmitoyl-CoA (Pal-CoA) at the HHAT active site [4].

Q2: What is the evidence for its selectivity and limited off-target effects? Evidence from peer-reviewed literature suggests that this compound has a more favorable off-target profile compared to earlier compounds in its class (like RUSKI-43) [4].

A key study using metabolic labeling in cells demonstrated that treatment with this compound specifically affected the palmitoylation of Hedgehog proteins without significantly altering the global palmitoylation profile [4]. This indicates that its effects are on-target and that HHAT's primary substrates are Hedgehog proteins.

Furthermore, the same publication notes that this compound "acts on-target within the concentration range required to inhibit HHAT and displays limited off-target toxicity" [4]. Its predecessor, RUSKI-43, was known to exhibit significant off-target toxicity independent of HHAT inhibition, a issue that this compound appears to circumvent [4].

Q3: What are the key experimental protocols for assessing its activity and selectivity? To evaluate the efficacy and specificity of this compound dihydrochloride in your systems, you can employ the following established methodologies:

  • In Vitro HHAT Inhibition Assay: The half-maximal inhibitory concentration (IC₅₀) of this compound dihydrochloride against purified HHAT is 0.20 µM [1] [2] [3]. This enzymatic assay directly measures the compound's potency in blocking HHAT's palmitoyl transfer activity.
  • Cellular Hh Signaling Blockade (Coculture Assay): This assay tests the functional consequence of HHAT inhibition in a cellular context. The table below summarizes reported IC₅₀ values for this compound in inhibiting Hh signaling in various cell lines cocultured with Shh-Light2 reporter cells [1]:
Cell Line IC₅₀ for Hh Signaling Inhibition
H520 4.8 ± 0.60 µM
Panc-1 7.8 ± 1.3 µM
MCF-7 8.5 ± 0.65 µM
  • Cellular Target Engagement (Substrate Tagging): This protocol confirms direct target engagement in cells [4].
    • Treat HEK-293 cells stably overexpressing SHH (HEK-293 Shh+) with this compound.
    • Perform metabolic labeling using an alkyne palmitic acid analogue (e.g., YnPal).
    • Lyse the cells and perform a bioorthogonal "click chemistry" reaction to functionalize the incorporated alkyne-palmitate with a detection tag (e.g., Azide-TAMRA-biotin, AzTB).
    • Analyze the labeled proteins via Western blot. A successful, on-target inhibitor will show a selective reduction in labeled, palmitoylated SHH without affecting global protein palmitoylation levels [1] [4].
  • Cell Viability Assay: To rule out non-specific cytotoxicity, a cell viability assay (e.g., MTT or CellTiter-Glo) should be conducted. One study reported that this compound had no effect on the viability of Shh-Light2 cells at concentrations up to 25 µM after 48 hours of treatment [1].

Q4: How does this compound compare to other HHAT inhibitors? The following table compares this compound with another HHAT inhibitor, IMP-1575, which is currently the most potent cell-active chemical probe in this class [4].

Inhibitor Name IC₅₀ (Purified HHAT) Key Characteristics & Notes
This compound 0.20 µM [1] [2] [3] A specific HHAT inhibitor with limited off-target toxicity; useful as a chemical probe [4].
IMP-1575 0.75 µM (IC₅₀); 38 nM (Kᵢ) [4] The most potent cell-active HHAT inhibitor identified; (R)-configuration is critical for activity; an inactive control enantiomer is available, making it a superior tool for target validation [4].

Hedgehog Signaling Pathway and HHAT Inhibition

The diagram below illustrates the Hedgehog signaling pathway and the specific point at which this compound dihydrochloride acts.

G SHH_Precursor SHH Precursor Protein Processed_SHH Processed SHH (C-terminal cholesterol) SHH_Precursor->Processed_SHH Lipidated_SHH Dually-Lipidated SHH (N-palmitoyl, C-cholesterol) Processed_SHH->Lipidated_SHH N-palmitoylation Secretion Secretion Lipidated_SHH->Secretion PTCH PTCH Receptor Secretion->PTCH SMO SMO Protein PTCH->SMO Inhibition released GLI GLI Transcription Factors SMO->GLI Activates Target_Genes Target Gene Expression GLI->Target_Genes HHAT_Enzyme HHAT Enzyme HHAT_Enzyme->Lipidated_SHH Catalyzes PalCoA Palmitoyl-CoA PalCoA->HHAT_Enzyme RUSKI201 This compound Inhibitor RUSKI201->HHAT_Enzyme Inhibits

Troubleshooting Guide

  • Issue: Lack of effect in cellular assays.
    • Potential Cause: The concentration used may be below the effective cellular IC₅₀. The potency in cellular systems is lower than in enzymatic assays.
    • Solution: Perform a dose-response curve using the coculture assay. Consult the table above for expected IC₅₀ values in different cell lines and ensure your dosing strategy covers this range. Verify the activity of your SHH-producing cells.
  • Issue: Observed cytotoxicity.
    • Potential Cause: While this compound has limited off-target toxicity, high concentrations may produce non-specific effects.
    • Solution: Always run a parallel cell viability assay to distinguish specific pathway inhibition from general cytotoxicity. Do not use concentrations above 25 µM for prolonged treatments [1]. Consider using IMP-1575 and its inactive enantiomer as a matched pair for rigorous target validation [4].

References

HHAT Inhibitor Specificity: FAQ & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the most common causes of nonspecific effects with HHAT inhibitors? Many reported HHAT inhibitors and other epigenetic probes suffer from assay interference. The primary culprits are:

  • Thiol Reactivity: Compounds can react nonspecifically with cysteine thiols in proteins or other biological nucleophiles like glutathione (GSH) and coenzyme A (CoA), leading to false positives [1].
  • Compound Aggregation: Molecules can form colloidal aggregates that non-specifically inhibit a wide range of enzymes, a common source of promiscuous activity [1].
  • Off-target Binding: Inhibitors may engage unrelated proteins or pathways, confounding experimental results [2] [1].

Q2: How was the early HHAT inhibitor RU-SKI 43 validated for specificity? Researchers used a multi-pronged approach to establish the specificity of RU-SKI 43 [3]:

  • Cellular Target Engagement: It dose-dependently inhibited Shh palmitoylation in cells without affecting the palmitoylation of other proteins like H-Ras and Fyn, or the myristoylation of c-Src [3].
  • Family Member Selectivity: It did not block the fatty acylation of Wnt3a by Porcupine (PORCN), another MBOAT family acyltransferase [3].
  • Mechanistic Positioning: It inhibited signaling in cells that produce the Shh ligand but did not affect signaling when the pathway was activated downstream by a Smoothened (Smo) agonist or in SuFu-/- cells [3].
  • Overexpression Rescue: The inhibitory effect on Shh palmitoylation in cells was reduced when HHAT was overexpressed, providing strong evidence for on-target activity [3].

Q3: What strategies can I use to rule out thiol reactivity in my compounds? It is essential to employ orthogonal counter-screens:

  • ALARM NMR: This protein-based NMR assay detects compounds that cause cysteine-dependent conformational changes in the La antigen, identifying thiol-reactive molecules and nonspecific protein perturbators [1].
  • GSH/CoA Adduct Detection: Incubate your compound with glutathione or CoA under assay-like conditions and use LC-MS to detect the formation of covalent adducts [1].

Troubleshooting Guide: Validating HHAT Inhibitor Specificity

Use the following workflow to systematically diagnose and address specificity problems. The core logic for validating your HHAT inhibitor is outlined below:

G Start Start: Suspected Specificity Issue A1 Perform initial phenotypic assay (e.g., Gli-luciferase reporter) Start->A1 A2 Observed pathway inhibition? A1->A2 B1 Run counter-screens for thiol reactivity & aggregation A2->B1 Yes End1 Compound is inactive A2->End1 No B2 Passes counter-screens? B1->B2 C1 Investigate mechanism of action B2->C1 Yes End2 Compound is promiscuous B2->End2 No: Compound is promiscuous C2 Inhibition reversed by HHAT overexpression? C1->C2 D1 Inhibits Shh palmitoylation in a cellular assay? C2->D1 Yes End3 Off-target effect C2->End3 No: Off-target effect D2 No effect on other lipidated proteins (e.g., Ras, Fyn)? D1->D2 E1 Test in pathway rescue experiments D2->E1 Yes End4 Lacks acyltransferase selectivity D2->End4 No: Lacks acyltransferase selectivity E2 Fails to inhibit downstream (SAG, SuFu-/-) activation? E1->E2 F1 Compound shows good specificity profile for HHAT E2->F1 Yes End5 May act downstream E2->End5 No: May act downstream

The following table summarizes the key experiments and their purposes for the troubleshooting workflow:

Experimental Validation Purpose & Rationale Key Outcome for Specificity
Thiol Reactivity Counter-screen (ALARM NMR) [1] Identify compounds that cause nonspecific cysteine-dependent protein perturbation. ALARM NMR-negative readout (with and without DTT).
GSH/CoA Adduct Detection (LC-MS) [1] Confirm direct, nonspecific reactivity with biological thiols. No detectable covalent adducts formed with GSH or CoA.
Cellular Palmitoylation Assay [3] Confirm the inhibitor blocks Shh palmitoylation by HHAT in a physiological cellular environment. Dose-dependent inhibition of Shh palmitoylation.
Acyltransferase Selectivity Panel [3] Rule out inhibition of other acyltransferases (e.g., PORCN for Wnt). No inhibition of other lipidated proteins (e.g., H-Ras, Fyn, Wnt3a).
Mechanistic Positioning [3] Confirm inhibition occurs at the level of the HHAT-Shh interaction and not downstream. Inhibits ligand-producing cells but not SAG-activated or SuFu-/- cells.

Experimental Protocols for Key Assays

Protocol 1: Detecting Thiol Reactivity with a GSH Assay This protocol helps identify compounds that nonspecifically react with glutathione [1].

  • Preparation: Dissolve the test compound in DMSO. Prepare a 1 mM solution of reduced glutathione (GSH) in a suitable aqueous buffer (e.g., PBS at pH 7.4).
  • Incubation: Mix the test compound (e.g., at a final concentration of 50-100 µM) with the GSH solution. Incubate the mixture for 1-4 hours at room temperature or 37°C.
  • Control: Prepare a control sample with GSH and DMSO only.
  • Analysis: Analyze the samples using UPLC-MS or LC-MS. Look for new peaks corresponding to the mass of the compound plus the mass of GSH (minus H2), which indicates the formation of a covalent adduct.

Protocol 2: Cellular Shh Palmitoylation Assay This protocol assesses the inhibitor's ability to block HHAT function in cells [3].

  • Cell Culture & Transfection: Culture COS-1 cells (or another relevant cell line). Transiently transfect them with plasmids encoding Shh and HA-tagged HHAT.
  • Compound Treatment: Pre-treat the cells with the HHAT inhibitor (e.g., 25 µM) or a DMSO vehicle control for 5-16 hours.
  • Metabolic Labeling: During the last 4-6 hours of incubation, label the cells with a radiolabeled palmitate analog, such as 125I-iodo-palmitate.
  • Immunoprecipitation: Lyse the cells and immunoprecipitate Shh using a specific antibody.
  • Detection: Separate the proteins by SDS-PAGE and visualize the radiolabeled, palmitoylated Shh using autoradiography or a phosphorimager. Specific inhibition is shown by a dose-dependent reduction in the Shh signal in the treated sample compared to the control.

References

optimizing RUSKI-201 dihydrochloride concentration

Author: Smolecule Technical Support Team. Date: February 2026

RUSKI-201 Dihydrochloride: Core Quantitative Data

The table below summarizes the essential quantitative data available for this compound dihydrochloride [1].

Parameter Value / Information
IC₅₀ (Hhat) 0.20 μM
Primary Mechanism Potent and specific Hedgehog acyltransferase (Hhat) inhibitor
Key Effects Blocks Hedgehog (Hh) signaling from Shh-overexpressing cells; inhibits Hh palmitoylation
Research Application Potential chemical probe for studying Hhat catalytic function in cells

Frequently Asked Questions & Troubleshooting

Here are answers to some specific technical questions you might encounter.

  • What is the recommended starting concentration for cell-based assays? While a specific starting concentration is not listed, the IC₅₀ value of 0.20 μM provides a solid reference point for dose-response experiments. A common strategy is to test a range of concentrations above and below the IC₅₀ (e.g., from 0.01 μM to 10 μM) to determine the optimal effective concentration for your specific experimental system.

  • The compound is not inhibiting Hh signaling as expected. What could be wrong? Several factors could be at play. First, verify the functional activity of your Hhat enzyme and Shh substrate in your cellular model. Second, ensure you are using a sufficiently high concentration of the inhibitor and confirm its stability in your cell culture medium over the duration of your experiment. Contamination or degradation of the compound stock solution is another potential cause.

  • I see off-target effects in my experiment. How can I address this? The search results highlight that this compound dihydrochloride is noted for its specificity [1]. If you observe off-target effects, it may be due to using excessively high concentrations. Perform a careful dose-response curve to find a concentration that effectively inhibits Hhat without causing non-specific effects. Re-evaluating your experimental model's controls is also recommended to rule out other confounding factors.

Experimental Protocol: Inhibiting Hh Palmitoylation

This protocol outlines a general methodology for using this compound dihydrochloride to inhibit Hedgehog palmitoylation in a cell-based system, based on its known mechanism of action [1].

Objective: To inhibit Hedgehog acyltransferase (Hhat) and block the palmitoylation of Hedgehog (Hh) proteins in cultured cells.

Materials:

  • This compound dihydrochloride stock solution (e.g., dissolved in DMSO)
  • Appropriate cell culture line (e.g., Shh-overexpressing cells)
  • Cell culture medium and reagents
  • Control vehicle (e.g., DMSO)

Method:

  • Cell Seeding: Seed cells into multi-well plates at an appropriate density and allow them to adhere overnight under standard culture conditions.
  • Compound Treatment: Prepare serial dilutions of this compound dihydrochloride in fresh culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept consistent and below 0.1-0.5% in all treatments, including the vehicle control.
  • Incubation: Aspirate the old medium from the cells and replace it with the medium containing the compound or vehicle control. Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for inhibition of Hhat activity.
  • Analysis:
    • Hh Signaling Analysis: Harvest cells or medium to analyze the downstream readouts of Hh signaling activity (e.g., using luciferase reporter assays, qPCR for Hh target genes like Gli1).
    • Palmitoylation Status: To directly assess the inhibition of Hh palmitoylation, use techniques like metabolic labeling with palmitate analogs followed by click-chemistry and immunoprecipitation, or mass spectrometry analysis of purified Hh proteins.

This compound Mechanism of Action

The following diagram illustrates the signaling pathway and the mechanism by which this compound dihydrochloride exerts its effect.

G Shh Shh Protein Production Hhat Hedgehog Acyltransferase (Hhat) Shh->Hhat Substrate PalShh Palmitoylated Shh (Active Form) Hhat->PalShh Palmitoylation Signaling Downstream Hh Pathway Activation PalShh->Signaling Binds Receptor Inhibitor This compound Dihydrochloride Inhibitor->Hhat Inhibits

References

RUSKI-201 dihydrochloride stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Known Storage and Handling Information

The table below summarizes the available handling information for RUSKI-201 dihydrochloride from vendor sources [1] [2] [3].

Property Details
Molecular Formula C₂₀H₂₉Cl₂N₃OS [1] [2] [3]
Molecular Weight 430.43 g/mol [1] [2] [3]
Purity ≥ 98% [2]
Recommended Solvents DMSO, Water [2]
Storage (Powder) -20°C [1] [3]
Storage (Solution) -80°C [1] [3]. In DMSO: 2 weeks at 4°C or 6 months at -80°C [3]. Shipping with blue ice is acceptable [1].

Recommended Experimental Approach for Stability Assessment

Due to the absence of specific stability data, you would need to determine the stability profile for your specific experimental conditions. Here is a general workflow and methodology you can adapt.

The following diagram outlines the key stages in designing a stability study for a research compound like this compound dihydrochloride:

G Start Define Stability Study A Prepare Stock Solutions • Use recommended solvents (DMSO, Water) • Note initial concentration and date Start->A B Apply Stress Conditions • Temperature variations (4°C, -20°C, -80°C) • Freeze-thaw cycles • Different pH buffers • Incubation time points A->B C Analyze Sample Integrity • HPLC for degradation products • LC-MS for mass confirmation • Biological activity assay (IC50) B->C D Document and Establish SOPs • Determine optimal storage conditions • Define solution shelf-life • Create internal guidelines C->D

Detailed Methodology for Key Experiments

Based on the general principles of pharmaceutical stability testing, you can adapt the following methods:

  • Sample Preparation: Prepare a stock solution of this compound dihydrochloride in a suitable solvent like DMSO at a standardized concentration (e.g., 10-50 mM) [2] [3]. Aliquot this solution for exposure to different stress conditions.
  • HPLC-UV Analysis for Stability: A High-Performance Liquid Chromatography (HPLC) method with UV detection is standard for monitoring compound integrity and detecting degradation products [4].
    • Chromatographic Conditions: As an example, you could use a LiChrospher CN column (125 x 4.0 mm, 5 µm) [4].
    • Mobile Phase: A mixture of water, 0.02 M tetrabutylammonium hydrogen sulfate, and acetonitrile (20:65:15, v/v/v), adjusted to pH 3.5 with 0.5 M sulphuric acid [4].
    • Flow Rate & Detection: 1.4 mL/min with UV detection at 235 nm [4].
    • Procedure: Inject samples stored under various conditions. A decrease in the main peak area of this compound and the appearance of new peaks indicate degradation. The percentage of the parent compound remaining can be calculated over time.
  • LC-MS for Degradation Product Characterization: To identify the chemical structure of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is used [4]. This couples the separation power of HPLC with the mass detection of MS, allowing you to hypothesize the structure of degradants based on their mass.
  • Bioactivity Assay: Since this compound dihydrochloride is a potent HHAT inhibitor (IC₅₀: 0.20 µM) [1] [2] [3], a cell-based hedgehog signaling assay can be used to confirm that the biological activity of the compound is retained after storage. A significant increase in IC₅₀ would indicate a loss of potency due to degradation.

Frequently Asked Questions

  • What is the shelf-life of a this compound dihydrochloride solution in DMSO? While one vendor suggests 2 weeks at 4°C or 6 months at -80°C [3], this is not stability-proven data. You should confirm this for your specific solution. For short-term experiments, storing aliquots at -80°C is highly recommended to minimize freeze-thaw cycles and ensure maximum activity.

  • How should I handle this compound dihydrochloride to minimize degradation? Always store the powder at -20°C or lower [1] [3]. When preparing solutions, use anhydrous DMSO from a freshly opened bottle, as water absorbed by DMSO can accelerate hydrolysis. Create small, single-use aliquots to avoid repeated freezing and thawing.

  • What should I do if my experimental results with this compound are inconsistent? Solution degradation is a potential cause. First, check the appearance of your solution. Test a fresh aliquot from a newly prepared stock solution alongside the old one in your biological assay. If the new aliquot performs significantly better, the old solution has likely degraded, and you should re-establish your storage protocol.

References

RUSKI-201 dihydrochloride experimental troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of action of RUSKI-201? this compound is a potent and specific inhibitor of Hedgehog acyltransferase (HHAT). It blocks HHAT from palmitoylating Sonic Hedgehog (SHH) proteins, a key post-translational modification essential for their signaling activity [1] [2].

  • What is a confirmed cellular IC₅₀ value for this compound? In HEK293 cells, this compound inhibits HHAT with an IC₅₀ of 0.20 μM [1].

  • Are there more potent HHAT inhibitors available for research? Yes, subsequent research has identified IMP-1575 as one of the most potent cell-active HHAT inhibitors to date, with an IC₅₀ of 0.75 μM against purified HHAT. It serves as a superior chemical probe and is available with an inactive control enantiomer for more robust cellular assays [2].

  • How should I store this compound? Please store the product under the recommended conditions in the provided Certificate of Analysis [1].

Troubleshooting Common Experimental Issues

Problem 1: Solubility and Stock Solution Preparation
Issue Description Possible Cause Suggested Solution
Low solubility or precipitation in DMSO [1]. Improper handling of hygroscopic DMSO; final concentration too high. Use newly opened, dry DMSO. Gently warm the solution and use ultrasonication to aid dissolution.
Precipitation upon dilution into aqueous cell culture media. Solvent shift from pure DMSO to aqueous buffer. Pre-dilute the stock solution in culture media while ensuring the final DMSO concentration is well-tolerated by cells (e.g., <0.1-0.5%).
Problem 2: Poor Efficacy in Cell-Based Assays
Issue Description Possible Cause Suggested Solution
Failure to inhibit SHH palmitoylation or downstream signaling [2]. Ineffective cellular penetration; insufficient target engagement. Confirm working concentration is at or above the cellular IC₅₀ (0.2-1 μM). Extend pre-incubation time with inhibitor before assay.
Degraded or improperly stored compound. Verify storage conditions and prepare fresh stock solutions for critical experiments.
High cytotoxicity or off-target effects [2]. Compound toxicity independent of HHAT inhibition. Titrate to the lowest effective dose. Consider using a next-generation inhibitor like IMP-1575, which shows improved selectivity [2].
Problem 3: In Vivo Administration Challenges
Issue Description Possible Cause Suggested Solution
Need for a stable in vivo formulation [1]. Lack of suitable formulation for animal studies. Prepare a clear stock solution in DMSO, then dilute in a co-solvent/surfactant mixture like 10% DMSO + 90% Corn Oil. Always prepare this working solution freshly on the day of administration [1].

Experimental Protocols & Workflows

Inhibiting SHH Palmitoylation in Cells [2]

This protocol uses a metabolic labeling approach to assess HHAT inhibition.

  • Materials Needed: this compound stock solution, cell line (e.g., HEK293), alkyne-palmitic acid analog (e.g., 17-octadecynoic acid), lysis buffer, click chemistry reagents (biotin-azide, copper catalyst), streptavidin beads, and detection antibodies.
  • Procedure:
    • Cell Treatment: Pre-treat cells with this compound (e.g., 1-10 μM) for a predetermined time (e.g., 2-24 hours).
    • Metabolic Labeling: Incubate cells with the alkyne-palmitic acid analog for several hours.
    • Cell Lysis: Lyse the cells to extract proteins.
    • Click Chemistry: Perform a click reaction to conjugate a detection tag (e.g., biotin-azide) to the alkyne-labeled palmitoylated proteins.
    • Isolation & Detection: Capture the biotinylated proteins using streptavidin beads and detect the level of SHH palmitoylation via Western blot.

The workflow for this key protocol is summarized in the following diagram:

G cluster_treatment Treatment & Labeling cluster_analysis Analysis & Detection Start Start Experiment Step1 Pre-treat cells with This compound Start->Step1 Step2 Metabolic labeling with alkyne-palmitic acid Step1->Step2 Step3 Lyse cells and perform Click Chemistry Step2->Step3 Step4 Isolate palmitoylated proteins Step3->Step4 Step5 Detect SHH via Western Blot Step4->Step5 End Assess Inhibition Step5->End

HHAT Inhibitor Mechanism of Action [2]

This diagram visualizes the Hedgehog signaling pathway and where this compound acts, which is crucial for understanding its biological function.

G SHH SHH Precursor HHAT HHAT SHH->HHAT PTCH PTCH Receptor SMO SMO PTCH->SMO Releases inhibition GLI GLI Transcription Factors SMO->GLI Activates TargetGenes HH Target Gene Expression GLI->TargetGenes PalCoA Palmitoyl-CoA PalCoA->HHAT LipidatedSHH Lipidated SHH (C-Palmitoylated) HHAT->LipidatedSHH Catalyzes N-palmitoylation LipidatedSHH->PTCH RUSKI201 This compound / IMP-1575 (HHAT Inhibitors) RUSKI201->HHAT inhibits

References

Quantitative Profile of RUSKI-201 Dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical and cellular data for RUSKI-201 dihydrochloride, which serves as a baseline for evaluating compound improvements [1].

Parameter Value / Description Context / Assay Details
IC₅₀ (Enzymatic) 0.20 μM Inhibition of purified Hedgehog acyltransferase (HHAT) enzyme [1].
Cellular IC₅₀ 4.8 - 8.5 μM Inhibition of Hh signaling in coculture models (e.g., H520, Panc-1, MCF-7 cells) [1].
Primary Mechanism Potent and specific HHAT inhibitor Blocks Hh palmitoylation and subsequent signaling pathway activation [1].
Key Evidence Blocks Hh signaling from Shh-overexpressing cells. Confirmed in HEK-293 Shh+ cells and Shh-Light2 reporter cells [1].

Strategies for Improving Efficacy

A 2024 comprehensive SAR study on related HHAT inhibitors provides a clear roadmap for optimizing compounds like this compound [2]. The strategies below are based on the analysis of more potent analogs, such as IMP-1575.

Strategy Rationale & Structural Insight Experimental Evidence
Optimize Central Amide Linkage The amide carbonyl forms a critical hydrogen bond with residue His379 in the HHAT active site, stabilizing the inhibitor complex [2]. Cryo-EM structures show this bond is essential. Modifications that disrupt it decrease potency.
Maintain Secondary Amine The secondary amine is a key pharmacophore, forming a hydrogen bond with the key catalytic residue Asp339 [2]. Replacing this amine or altering its position leads to a significant drop in inhibitory activity.
Ensure (R)-Configuration The stereogenic center with the (R)-enantiomer fits optimally into the HHAT binding pocket and is crucial for high potency [2]. The (S)-enantiomer of related inhibitors shows markedly reduced activity.
Explore Aliphatic Chain & Aromatic Systems The cryo-EM structure reveals additional space around the aliphatic amine chain and the thiophene ring for modifications [2]. Introducing various amino acids at the α-position of the chain or replacing the thiophene ring with other aromatic systems can improve binding affinity and properties.

Experimental Protocols for Evaluation

To systematically test new analogs, you can employ the following established experimental protocols. The workflow for evaluating HHAT inhibitors involves parallel enzymatic and cellular assays, and the logical relationship between these experiments can be visualized in the diagram below.

G cluster_1 Key Experiments start Start: Synthesized Analog assay1 In Vitro Enzymatic Assay start->assay1 assay2 Cellular Palmitoylation Assay start->assay2 assay3 Dual-Luciferase Reporter Assay start->assay3 assay4 Cytotoxicity Screening start->assay4 result1 Output: IC₅₀ vs. HHAT assay1->result1 result2 Output: Inhibition of Shh Palmitoylation assay2->result2 result3 Output: Inhibition of Downstream Hh Signaling assay3->result3 result4 Output: Cell Viability (CC₅₀) assay4->result4 decision Decision: Progress Compound result1->decision result2->decision result3->decision result4->decision

In Vitro Enzymatic Assay
  • Objective: Determine the half-maximal inhibitory concentration (IC₅₀) against purified HHAT.
  • Method: Use a biochemical assay with purified HHAT enzyme and a suitable substrate. The cited study used this method to establish the IC₅₀ of this compound and its more potent successor, IMP-1575 (IC₅₀ = 0.75 μM) [2].
  • Key Metric: IC₅₀ value.
Cellular Target Engagement (Substrate Tagging Assay)
  • Objective: Confirm the inhibitor blocks SHH palmitoylation in a cellular environment.
  • Method: Treat HEK-293 cells stably overexpressing SHH (HEK-293 Shh+) with the compound. Use metabolic labeling with an alkyne-palmitic acid analog (like YnPal), followed by click-chemistry functionalization and Western blot analysis to detect palmitoylated SHH [1] [2].
  • Key Metric: Reduction in YnPal-Shh signal on the Western blot without a change in total SHH (α-Shh).
Functional Pathway Assay (Dual-Luciferase Reporter)
  • Objective: Measure the downstream functional effect on the Hedgehog signaling pathway.
  • Method: Use Shh-Light2 cells (NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter). Inhibitor efficacy is measured by the reduction in luciferase activity upon pathway stimulation [1] [2].
  • Key Metric: IC₅₀ value for inhibition of luciferase signal.
Cytotoxicity and Selectivity Screening
  • Objective: Rule out non-specific (off-target) toxicity.
  • Method: Treat Shh-Light2 cells with the compound for 48 hours and measure cell viability (e.g., using MTT or CellTiter-Glo assays) [1]. For selectivity, proteomic approaches can assess changes in global protein palmitoylation [2].
  • Key Metric: CC₅₀ (cytotoxic concentration 50). A high CC₅₀ and no effect on global palmitoylation indicate a selective HHAT inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the most significant structural lesson from recent HHAT inhibitor studies? The most critical finding is the essential role of the (R)-configuration at the stereogenic center. The binding mode determined by cryo-EM shows that this configuration allows the inhibitor to form optimal hydrogen bonds with the key catalytic residues Asp339 and His379 in the HHAT active site. Using the wrong enantiomer results in a dramatic loss of potency [2].

Q2: this compound shows good enzymatic inhibition but weaker cellular activity. How can this be improved? This discrepancy between biochemical and cellular potency is common. It is often due to poor cell permeability or metabolic instability. To address this, focus on modifying the aliphatic amine chain and the thiophene ring. Introducing different substituents or ring systems can improve the compound's physicochemical properties, helping it cross cell membranes more effectively to reach HHAT in the endoplasmic reticulum [2].

Q3: How can I be sure my inhibitor is acting on-target in cells? Beyond the luciferase reporter assay, a robust method is the cellular palmitoylation assay using click chemistry. A true on-target HHAT inhibitor will specifically reduce palmitoylation of Hedgehog ligands (like SHH) without affecting the global cellular palmitoylation profile. This specificity was demonstrated for this compound using quantitative proteomics [2].

Q4: What is a suitable positive control or benchmark for a next-generation inhibitor? The current gold standard chemical probe is IMP-1575. It is the most potent cell-active HHAT inhibitor reported in the literature (IC₅₀ = 0.75 μM against purified HHAT) and its binding mode is well-understood from cryo-EM structures. Its inactive control enantiomer is also available, making both ideal benchmarks for validating your compounds and experimental systems [2].

References

RUSKI-201 Dihydrochloride Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key quantitative information for RUSKI-201 dihydrochloride from available sources.

Parameter Details
CAS Number 2320262-09-5 [1] [2]
Molecular Formula C₂₀H₂₉Cl₂N₃OS [1] [2]
Molecular Weight 430.43 g/mol [1] [2]
Biological Target Hedgehog acyltransferase (Hhat) [1] [2]
Biological Activity Potent and specific Hhat inhibitor [1] [2]
IC₅₀ Value 0.20 μM [1] [2]
Storage Conditions 2 years at -20°C (powder); 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO [2]
Primary Solvent DMSO [1] [2]

Experimental Protocol Overview

One published study provides a foundational methodology for using this compound dihydrochloride in cell-based assays to investigate Hedgehog (Hh) signaling inhibition [1]. The workflow involves specific cell lines and key assays, which can be visualized in the following diagram.

G Start Start Experiment CellCulture Cell Culture (Shh-Light2, H520, Panc-1, MCF-7) Start->CellCulture Treatment Treatment with this compound CellCulture->Treatment ViabilityAssay Cell Viability Assay (48 hours treatment) Treatment->ViabilityAssay 0.5 - 25 µM SignalingAssay Hh Signaling Assay (Coculture with Shh-Light2 cells) Treatment->SignalingAssay Measure IC₅₀ PalmitoylationAssay Hh Palmitoylation Assay (24 hours treatment + YnPal) Treatment->PalmitoylationAssay 0.01 - 10 µM End Data Analysis ViabilityAssay->End SignalingAssay->End PalmitoylationAssay->End

Key Experimental Details
  • Cell Lines Used:

    • Shh-Light2 cells (NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter) were used for viability and signaling assays [1].
    • HEK-293 cells stably overexpressing Sonic Hedgehog (Shh) were used for palmitoylation assays [1].
    • Signaling inhibition was also tested in H520, Panc-1, and MCF-7 cells in coculture with Shh-Light2 cells [1].
  • Critical Reagents and Techniques:

    • YnPal: An alkyne-bearing palmitic acid analog used to monitor palmitoylation via click chemistry (functionalized with AzTB) [1].
    • Western Blot Analysis: Used to detect levels of palmitoylated Shh (YnPal-Shh) and total Shh (α-Shh) [1].

References

RUSKI-201 dihydrochloride potency enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: RUSKI-201 Dihydrochloride

The table below summarizes the core technical data for this compound [1] [2] [3]:

Property Specification
IUPAC Name 2-(2-methylbutylamino)-1-(4-(6-methylpyridin-2-yl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone dihydrochloride
Catalog No. T62388 (TargetMol), Axon 2673 (Axon Medchem)
Parent CAS No. 1458031-48-5 [2]
CAS No. 2320262-09-5 [1] [3]
Molecular Formula C₂₀H₂₉Cl₂N₃OS [1] [3]
Molecular Weight 430.43 g/mol [1] [3]
Purity ≥98% [2]
Primary Target Hedgehog acyltransferase (HHAT) [1] [2] [3]
IC₅₀ (Potency) 0.20 μM [1] [2] [3]
Solubility Soluble in water and DMSO [2]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year [1].

Biological Pathway & Mechanism of Action

This compound dihydrochloride is a potent and specific inhibitor of Hedgehog acyltransferase (HHAT), an enzyme critical for the Sonic Hedgehog (Shh) signaling pathway [1] [2]. This pathway is crucial in embryonic development and is often reactivated in cancers, such as non-small cell lung carcinoma (NSCLC) [4].

The diagram below illustrates the Hedgehog signaling pathway and where this compound acts upon it.

hedgehog_pathway cluster_inhibition Inhibition by this compound Dihydrochloride Shh Shh Ptch Patched (Ptch) Shh->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Releases Inhibition SUFU SUFU Smo->SUFU Inhibits Gli Gli Transcription Factors SUFU->Gli Releases (Activation) GeneExp Target Gene Expression Gli->GeneExp HHAT HHAT Palmitoylation Shh Palmitoylation HHAT->Palmitoylation Blocks RUSKI This compound RUSKI->HHAT Inhibits Palmitoylation->Shh

As shown, HHAT catalyzes the palmitoylation of the Sonic Hedgehog (Shh) ligand, a key post-translational modification required for its full activity and ability to signal to neighboring cells [4]. By inhibiting HHAT, this compound dihydrochloride blocks the production of the active Shh ligand, thereby suppressing downstream Hh signaling. This makes it a valuable chemical probe for studying HHAT's function in disease models [1] [2] [3].

Experimental Guidelines & Troubleshooting

Here are solutions to common experimental challenges when working with this compound dihydrochloride.

Sample Preparation & Handling
  • Challenge: Accurate weighing and handling of low doses. Due to its high potency, the working doses are very low, making accurate mass measurement difficult and increasing the risk of operator exposure.
  • Solution: Prepare a concentrated stock solution in DMSO or water [2] and perform serial dilutions to achieve the desired working concentration. Always use dedicated, pre-cleaned glassware to prevent cross-contamination [5]. For handling the powder, use appropriate containment like fume hoods or isolators to ensure safety [5].
Analytical & Bioassay Challenges
  • Challenge: Low signal-to-noise ratio in assays. The low concentration of the drug substance in final samples can lead to poor assay sensitivity and excipient interference [5].
  • Solution:
    • Limit sample dilution during analysis to maintain a detectable concentration [5].
    • To overcome excipient interference, use Solid-Phase Extraction (SPE) to isolate the compound or carefully select chromatographic columns and mobile phases that can separate the drug from excipients based on their chemical properties [5].
    • For impurity analysis, which requires even higher sensitivity, you may need to use higher sample loading or more sensitive detectors [5].
In-Vitro Release Testing
  • Challenge: Detecting low drug release levels, especially in sustained-release formulations where only a small percentage (e.g., 0-5%) may be released at early time points [5].
  • Solution: Increase analytical sensitivity by using techniques like micro-dissolution, sample concentrators, or detectors with higher-sensitivity flow cells [5].

Strategic Considerations for Drug Development

When advancing an HHAT inhibitor like this compound dihydrochloride toward clinical application, consider these frameworks and challenges.

The STAR Framework for Candidate Selection

A modern approach to drug optimization, called Structure–Tissue Exposure/Selectivity–Activity Relationship (STAR), can help balance efficacy and toxicity. The table below classifies drug candidates based on this framework [6].

Class Specificity/Potency Tissue Exposure/Selectivity Clinical Dose & Outcome
Class I High High Low dose required. Superior efficacy/safety. High success rate.
Class II High Low High dose required. Efficacy achievable, but with high toxicity.
Class III Adequate High Low dose required. Good efficacy with manageable toxicity.
Class IV Low Low Inadequate efficacy and safety. Should be terminated early.

This framework highlights that overemphasizing potency alone (Class II) can be misleading. A successful candidate should also have excellent tissue exposure and selectivity (Class I) [6].

Overcoming Common Drug Development Obstacles
  • Start CMC Work Early: Initiate Chemistry, Manufacturing, and Controls activities (e.g., formulation development, analytical method validation) as early as possible. Stability failures discovered during clinical trials are costly and time-consuming to fix [7].
  • Adopt an Integrated Strategy: Avoid a linear development process. Assemble a cross-functional team of regulatory, toxicology, and CMC experts from the beginning to create a robust overall plan [7].

References

RUSKI-201 dihydrochloride handling precautions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Properties

The table below summarizes the key identifying information and physical properties of RUSKI-201 dihydrochloride as provided by chemical suppliers.

Property Details
CAS Number 2320262-09-5 [1] [2] [3]
Molecular Formula C₂₀H₂₉Cl₂N₃OS [1] [2] [4]
Molecular Weight 430.43 g/mol [1] [2] [4]
Purity ≥98% (from one supplier) [5]
Appearance Solid, light brown to brown [2]
Solubility Soluble in DMSO and water [1] [5]
Primary Biological Role Potent and specific Hedgehog acyltransferase (Hhat) inhibitor (IC₅₀ = 0.20 μM) [1] [2] [4]

Hazards and Safe Handling

Based on the Safety Data Sheet (SDS) from DC Chemicals, this compound has specific hazards that require careful control measures [3].

  • Hazard Statements

    • H302: Harmful if swallowed [3].
    • H410: Very toxic to aquatic life with long-lasting effects [3].
  • Precautionary Measures

    • Personal Protection: Wear safety goggles, protective gloves, and impervious clothing. Use a suitable respirator and ensure adequate ventilation [3].
    • Hygiene: Do not eat, drink, or smoke when handling this product. Wash skin thoroughly after handling [3].
    • Environmental: Avoid release to the environment. Collect spillage and dispose of properly [3].

The following diagram outlines the key personal protective equipment (PPE) and precautions for handling this substance:

PPE Personal Protective Equipment (PPE) Goggles Safety Goggles PPE->Goggles Gloves Protective Gloves PPE->Gloves Clothing Impervious Clothing PPE->Clothing Respirator Suitable Respirator PPE->Respirator Precautions Key Handling Precautions NoEat Do not eat, drink, or smoke Precautions->NoEat Wash Wash skin thoroughly after handling Precautions->Wash Ventilation Ensure adequate ventilation Precautions->Ventilation Environment Avoid release to environment Precautions->Environment

Storage and Stability

For both safety and product integrity, adhere to the following storage conditions:

  • Long-term Storage (Powder): Store at -20°C in a tightly sealed container [1] [3].
  • Short-term Storage (Solution):
    • DMSO Solution: Can be stored for 2 weeks at 4°C or for 6 months at -80°C [1] [2].
  • General Conditions: Keep in a cool, well-ventilated area away from direct sunlight, moisture, and incompatible materials like strong acids, bases, and oxidizing agents [3].

Experimental Considerations

  • In Vitro Activity: this compound dihydrochloride blocks Hedgehog (Hh) signaling and inhibits Hh palmitoylation. It has been shown to inhibit signaling in co-culture assays with cell lines like H520, Panc-1, and MCF-7, with IC₅₀ values of 4.8 ± 0.60 μM, 7.8 ± 1.3 μM, and 8.5 ± 0.65 μM, respectively [2].
  • Stock Solution Preparation: Prepare stock solutions in DMSO. Further dilutions can be made using aqueous buffers or cell culture media. Note that the compound is also soluble in water [5].
  • Cell Viability: One study reported that this compound did not affect cell viability at concentrations up to 25 μM in Shh-Light2 and HEK-293 cells over 48 hours, suggesting a good initial working range [2]. Always determine the optimal, non-toxic concentration for your specific cell line and assay conditions.

Frequently Asked Questions

Q1: What should I do if I spill this compound dihydrochloride?

  • A: Wear appropriate PPE. Absorb the spill with a finely-powdered liquid-binding material (like diatomite). Decontaminate surfaces by scrubbing with alcohol. Collect all contaminated material and dispose of it as hazardous chemical waste according to your institution's regulations [3].

Q2: How should I dispose of waste containing this compound?

  • A: Dispose of the substance and its container through an approved waste disposal plant, in compliance with all applicable local, state, and federal regulations [3].

Q3: Is this compound dihydrochloride safe for the environment?

  • A: No. It is classified as very toxic to aquatic life with long-lasting effects. You must take all precautions to prevent its release into drains, water courses, or the soil [3].

A Note on the Available Information

Please be aware that the information presented here is sourced primarily from commercial chemical suppliers and their Safety Data Sheets. For the most rigorous and detailed experimental protocols, I strongly recommend consulting primary scientific literature that specifically details the use of this compound dihydrochloride in biological assays.

References

RUSKI-201 dihydrochloride degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: RUSKI-201 Dihydrochloride

The table below summarizes the key information for this compound gathered from chemical vendors:

Property Details
Catalog Names This compound dihydrochloride; this compound; RUSKI 201 [1] [2] [3]
Field of Application Potent and specific Hedgehog acyltransferase (HHAT) inhibitor; used as a chemical probe to study HHAT function [1] [2] [3].
Reported Purity >98% (HPLC) [4]
Molecular Formula C₂₀H₂₉Cl₂N₃OS [2] [3]
Molecular Weight 430.43 g/mol [1] [2] [3]
CAS Numbers 2320262-09-5 (commonly cited) [2] [3]; 1458031-48-5 (Parent CAS) [1]

Storage & Handling Recommendations

The following storage guidelines are consistently recommended by multiple suppliers to maintain the compound's integrity. Note that these are general vendor guidelines, not specific stability study results.

  • Solid Powder: Store at -20°C. One vendor specifies this is for a 3-year period [3], while others note storage for 12 months [1] [4].
  • Stock Solution in DMSO:
    • Short-term: 4°C for 2 weeks [2] or 6 months [4] (reports vary).
    • Long-term: -80°C for 6 months to 1 year [2] [3] [4].

Suggested Experimental Approach for Stability Assessment

Since specific degradation data for this compound dihydrochloride is unavailable, you can proactively determine its stability profile in your specific experimental conditions. The workflow below outlines a general approach, adapted from a published degradation study on another drug [5]:

Start Start: Assess this compound Stability A1 Prepare stock solution Start->A1 A2 Aliquot into samples A1->A2 B1 Apply stress conditions A2->B1 B2 Acidic Hydrolysis (e.g., 0.1M HCl, 40°C) B1->B2 B3 Basic Hydrolysis (e.g., 0.1M NaOH, 40°C) B1->B3 B4 Oxidative Stress (e.g., 3% H₂O₂, room temp) B1->B4 B5 Photolytic Stress (e.g., light, 300-800 nm) B1->B5 B6 Thermal Stress (e.g., solid, 105°C) B1->B6 C Analyze samples via Liquid Chromatography-Mass Spectrometry (LC-MS) B2->C B3->C B4->C B5->C B6->C D Identify degradation products and establish degradation pathways C->D End Establish validated stability-indicating method D->End

Key Analysis Techniques:

  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This is the core technique for separating degradation products from the parent compound and identifying their structures [5]. You would compare the fragmentation patterns (MS2, MS3) of any degradation products to that of the intact this compound.
  • In-silico Toxicological Assessment: Software like Toxtree can provide a preliminary assessment of the mutagenic potential of any identified degradation products, which is crucial for evaluating their safety risk [5].

Frequently Asked Questions

Q1: What is the most critical parameter for storing this compound dihydrochloride? A: Temperature control is likely the most critical factor. The consistent recommendation to store the powder at -20°C suggests the compound is susceptible to thermal degradation. Protecting the solid and stock solutions from light is also a standard, prudent practice.

Q2: Are there any known degradation products of this compound? A: The available scientific and vendor literature does not list any specific degradation products for this compound dihydrochloride. This information gap underscores the value of conducting your own forced degradation studies as outlined above.

Q3: How can I confirm the purity of my compound during an experiment? A: The most reliable method is to use a stability-indicating analytical method, such as HPLC or LC-MS. These techniques can separate and quantify the intact this compound from any potential degradation impurities that may form [5] [6].

Key Recommendations for Researchers

  • Adhere to Storage Guidelines: Strictly follow the recommended storage conditions of -20°C for powder and -80°C for DMSO stock solutions.
  • Conduct Proactive Testing: Perform forced degradation studies to understand how the compound behaves under various stress conditions relevant to your lab environment.
  • Establish In-house Controls: Develop and validate an LC-MS method to monitor the compound's purity over time in your specific experimental setups.

References

Compound Profiles and Key Comparisons

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the core characteristics of both compounds, highlighting the critical differences that influence their suitability as research tools.

Feature RUSKI-201 (dihydrochloride) RUSKI-43
Primary Target Hedgehog acyltransferase (HHAT) [1] [2] [3] Hedgehog acyltransferase (HHAT) [4] [5]
Reported IC₅₀ 0.20 μM (purified HHAT) [1] [2] [3] Potent HHAT inhibitor (specific value not consolidated from search results)
Selectivity High; no off-target cytotoxicity observed [3] [6] Low; exhibits significant off-target and cytotoxic activity [3] [6]
Key Advantage Validated as a selective chemical probe for cellular studies; ideal for on-target effect investigation [3] [7] [5] Early lead compound; useful for studying HHAT inhibition in specific contexts like brain metastasis [8]
Major Limitation -- Not a specific cellular probe; off-target effects mask Hhat-dependent signaling, complicating data interpretation [3] [5]
Cellular Toxicity No effect on cell viability at concentrations >25 μM [3] Off-target cytotoxicity (EC₅₀ = 11 ± 2.5 μM in Shh-Light2 cells) [3]
Effect on Non-Target Pathways No effect on Wnt signaling, demonstrating selectivity over related MBOAT family members [3] ~50% reduction in Wnt signaling, indicating off-target activity [3]
Recommended Use Preferred tool molecule for studying HHAT catalytic function and Hh signaling in cells [3] [6] [5] Use with caution; results in cellular studies require careful validation with more selective probes [3]

Supporting Experimental Data and Context

  • Orthogonal Cell-Based Assay Profiles: A critical study directly compared RUSKI-41, RUSKI-43, and this compound in a series of experiments to isolate on-target HHAT inhibition from off-pathway effects [3].

    • Hh Signaling Inhibition: All three compounds inhibited firefly luciferase activity in Shh-Light2 reporter cells in a dose-dependent manner, consistent with Hh pathway inhibition [3].
    • Off-Target Effect Test: When compounds were applied directly to the Shh-Light2 cells (bypassing the HHAT-producing cells), RUSKI-41 and RUSKI-43 still inhibited signaling, while This compound had no effect. This indicated that RUSKI-41 and RUSKI-43 were acting on targets other than, or in addition to, HHAT [3].
    • Cytotoxicity Correlation: The off-target inhibition was linked to cytotoxicity. RUSKI-41 and RUSKI-43 showed significant cell death in the same assay, whereas this compound did not affect cell viability [3].
  • Direct Target Engagement Evidence: The selectivity of this compound was confirmed using a bioorthogonal palmitate reporter (YnPal) in HEK-293 Shh+ cells [3].

    • Methodology: Cells were treated with this compound and fed YnPal. The tagged palmitate was incorporated into proteins via click chemistry, and Shh palmitoylation was assessed by Western Blot. Global palmitoylation was monitored by in-gel fluorescence [3].
    • Finding: this compound selectively inhibited Shh palmitoylation (TC₅₀ = 0.87 μM) without affecting global protein palmitoylation, confirming its specific action on the HHAT enzyme [3].
  • Research Application of RUSKI-43: Despite its limitations, RUSKI-43 was used in a 2025 study investigating brain metastasis. The study found that the targeted agents Fingolimod and RU-SKI-43 suppressed the growth of brain metastasis in animal experiments, positioning it as a "potential drug for RBM10 mutation" [8]. This suggests RUSKI-43 may still have utility in specific in vivo models, though its mechanism may be complex.

Interpretation Guide for Researchers

To help you visualize the key differences in how these compounds act in a cellular environment, see the diagram below.

G Diagram: this compound acts specifically on HHAT, while RUSKI-43 has additional off-target effects. Hhat HHAT Enzyme Shh SHH Protein (Inactive) Hhat->Shh Palmitoylation PalShh Palmitoylated SHH (Active) Shh->PalShh Signaling Hh Pathway Signaling PalShh->Signaling OffTarget Off-Target Effects OffTarget->Signaling Disrupts RUSKI201 This compound RUSKI201->Hhat  Inhibits RUSKI43 RUSKI-43 RUSKI43->Hhat Inhibits RUSKI43->OffTarget  Induces

Based on the consolidated data, here are the practical recommendations for their use:

  • For most cellular studies aimed specifically at understanding HHAT function, This compound dihydrochloride is the superior and recommended tool. Its clean selectivity profile ensures that observed phenotypic changes are due to HHAT inhibition and not confounding cytotoxicity [3] [6].
  • If using RUSKI-43, it is crucial to include extensive control experiments to account for its off-target toxicity. Data obtained with this compound should be interpreted with caution and, where possible, validated with the more selective this compound [3].
  • For in vivo models, the choice may depend on the specific research question and model system, as illustrated by the brain metastasis study [8]. However, the known off-target effects of RUSKI-43 necessitate careful result interpretation.

References

RUSKI-201 dihydrochloride selective Hhat probe

Author: Smolecule Technical Support Team. Date: February 2026

Core Profile of RUSKI-201 dihydrochloride

The table below summarizes the key identified information for this compound dihydrochloride [1].

Attribute Description
Product Name This compound dihydrochloride
Target Hedgehog acyltransferase (Hhat)
Mechanism of Action Potent and specific inhibition of Hhat; blocks Hedgehog (Hh) signaling and inhibits Hh palmitoylation.
Reported IC₅₀ 0.20 μM [1]
Key Application Serves as a potential chemical probe for studying Hhat catalytic function in cells [1].
Supporting Experimental Evidence In vitro enzyme assay demonstrating IC₅₀; cellular assays showing blocked Hh signaling from Sonic hedgehog (Shh) overexpressing cells [1].

The Role of Hhat in Hedgehog Signaling

Hhat is a key enzyme in the Sonic Hedgehog (Shh) signaling pathway, which is crucial in embryonic development and is often reactivated in cancers [2]. Hhat catalyzes the palmitoylation of the Hedgehog ligand, a specific lipid modification that is essential for the ligand's full activity and ability to signal to neighboring cells [2] [1].

The following diagram illustrates the Hedgehog signaling pathway and how this compound exerts its inhibitory effect.

fascia ShhLigand Shh Ligand Precursor Palmitoylation Palmitoylation by Hhat ShhLigand->Palmitoylation ActiveLigand Fully Modified Active Shh Ligand Palmitoylation->ActiveLigand Patched Patched Receptor (PTCH1) ActiveLigand->Patched Binds to Smoothened Smoothened (SMO) Patched->Smoothened Releases inhibition of GLI GLI Transcription Factors Smoothened->GLI Activates TargetGenes Activation of Target Genes GLI->TargetGenes RUSKI201 This compound Inhibition Inhibits RUSKI201->Inhibition Inhibition->Palmitoylation

References

comparing Hhat inhibitors effectiveness

Author: Smolecule Technical Support Team. Date: February 2026

Hhat Inhibitor Comparison

Inhibitor Name Core Structure IC₅₀ (Purified HHAT) Ki (Pal-CoA Competition) Key Features & Experimental Evidence
IMP-1575 [1] 4,5,6,7-tetrahydrothieno[3,2-c]pyridine 0.75 µM [1] 38 nM [1] Most potent cell-active probe; (R)-configuration critical; binds active site, blocking Pal-CoA [2] [1]
RUSKI-201 [3] 5-acyl-6,7-dihydrothieno[3,2-c]pyridine Information missing Information missing First selective cellular probe; inhibits SHH palmitoylation (TC₅₀ ~0.87 µM); no off-target toxicity or Wnt pathway effects [3]
RUSKI-43 [4] [3] 5-acyl-6,7-dihydrothieno[3,2-c]pyridine Information missing Information missing Reduces ER+ breast cancer cell proliferation; significant off-target cytotoxicity and Wnt pathway inhibition [3]

Key Experimental Methodologies

The data in the table above is derived from several key experimental protocols that are standard in the field for validating Hhat inhibition and inhibitor effectiveness.

  • Inhibitor Design & Synthesis: New analogues are designed based on cryo-EM structures of HHAT and synthesized primarily via Bischler–Napieralski cyclization and subsequent coupling with various carboxylic acids [1].
  • Biochemical Potency Assays (IC₅₀): Inhibition of purified HHAT enzyme activity is measured to determine the half-maximal inhibitory concentration (IC₅₀), often using assays like Acyl-cLIP [1].
  • Cellular Target Engagement:
    • Substrate Tagging (Acyl-cLIP): Cells are treated with an alkyne-tagged palmitic acid analogue. Click chemistry is used to tag and detect palmitoylated Shh, measuring the inhibitor's concentration for half-maximal tagging (TC₅₀) [1] [3].
    • Luciferase Reporter Assays (e.g., Shh-Light2 cells): Measures the inhibitor's effect on downstream Hedgehog pathway activity by monitoring Gli-responsive firefly luciferase activity [3].
  • Specificity and Off-Target Profiling:
    • Counter-Screening: Compounds are tested in Wnt signaling luciferase assays to rule out inhibition of the related PORCN enzyme [3].
    • Cytotoxicity Assays: Cell viability is measured (e.g., via ATP levels) to distinguish specific Hhat inhibition from general cell death [3].
  • Structural Binding Analysis (Cryo-EM): Reveals the binding mode of inhibitors like IMP-1575 within the HHAT active site, showing direct competition with the palmityl-CoA substrate and conformational changes that block catalysis [2] [1].

Hhat's Role in the Hedgehog Signaling Pathway

Hhat is a key upstream enzyme in the Hedgehog pathway, catalyzing the palmitoylation of Sonic Hedgehog (SHH), which is essential for the ligand's signaling activity. The following diagram illustrates this pathway and the point of Hhat inhibitor action.

G SHH_Precursor SHH Precursor Autocleavage Autocleavage & C-terminal Cholesterol Modification SHH_Precursor->Autocleavage Hhat HHAT Enzyme Autocleavage->Hhat N-terminal Fragment Palmitoylated_SHH Dually Lipidated Mature SHH Hhat->Palmitoylated_SHH N-palmitoylation PTCH1 PTCH1 Receptor Palmitoylated_SHH->PTCH1 SMO SMO PTCH1->SMO Inhibition Relieved GLI GLI Transcription Factors SMO->GLI TargetGenes Target Gene Expression GLI->TargetGenes Inhibitor Hhat Inhibitor (e.g., IMP-1575) Inhibitor->Hhat Blocks

A Guide to Interpreting the Data for Research

When planning your experiments, these practical considerations will help in selecting and using the right inhibitor.

  • Prioritize IMP-1575 and this compound for Cellular Studies: Given its superior potency and well-validated cellular activity, IMP-1575 is the current chemical probe of choice [1]. This compound remains a valuable tool, especially for studies where its specific selectivity profile is advantageous [3].
  • Use RUSKI-43 with Caution: While it shows biological effects in certain cancer models [4], its significant off-target toxicity means that any results must be rigorously controlled to confirm they are due to Hhat inhibition and not general cytotoxicity [3].
  • Validate Key Structural Features for Novel Inhibitors: The pharmacophore for this inhibitor class requires a central amide linkage, a secondary amine, and the (R)-configuration at the core's 4-position [1].
  • Employ Multiple Assays for Robust Validation: Rely on a combination of biochemical (IC₅₀), cellular target engagement (Acyl-cLIP), and functional pathway (luciferase reporter) assays to comprehensively evaluate new inhibitors [1] [3].

References

RUSKI-201 dihydrochloride specificity validation

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of HHAT Inhibitors

The table below summarizes the key characteristics of three prominent HHAT inhibitors for which data was available.

Inhibitor Name Target & Specificity Potency (IC₅₀ / Kᵢ) Mechanism of Action Key Experimental Evidence
RUSKI-201 dihydrochloride Potent and specific Hedgehog acyltransferase (Hhat) inhibitor [1] [2]. IC₅₀ = 0.20 μM for human HHAT [1] [2]. Blocks Hh signaling from Shh overexpressing cells and inhibits Hh palmitoylation [1] [2]. Inhibition of enzyme-mediated Sonic Hedgehog palmitoylation measured by click-ELISA in HEK293 cells expressing human HHAT [2].
IMP-1575 Most potent HHAT inhibitor; donor substrate Pal-CoA-competitive [3]. IC₅₀ = 0.75 μM (Acyl-cLIP assay); Kᵢ = 38 nM [3]. Competes with the Pal-CoA substrate, preventing HHAT from palmitoylating Hh proteins [3]. Potency determined by Acyl-cLIP assay; significantly higher potency than this compound [3].
RU-SKI 43 (hydrochloride) Potent and selective Hedgehog acyltransferase (Hhat) inhibitor [1]. IC₅₀ = 850 nM [1]. Reduces Gli-1 activation through Smoothened-independent non-canonical signaling and decreases Akt and mTOR pathway activity [1]. Has anti-cancer activity, as noted in the product description [1].

Experimental Validation of this compound Dihydrochloride

The specificity and potency of this compound dihydrochloride are typically validated through a direct assay that measures its ability to inhibit the palmitoylation of the Sonic Hedgehog (Shh) protein.

  • Core Experimental Protocol (click-ELISA):
    • Cell System: HEK293 cells are engineered to express a 3C-FLAG/His8-tagged human HHAT protein [2].
    • Inhibition: The cells are treated with the this compound dihydrochloride compound.
    • Palmitoylation Measurement: The level of HHAT-mediated palmitoylation of a sonic hedgehog peptide (residues 1-11) is quantified using a click-ELISA method [2]. This method likely uses a "click chemistry" reaction to attach a detectable label to the palmitoyl group, which is then measured via an ELISA-based readout.
    • Data Analysis: The reduction in the signal compared to an untreated control is used to calculate the IC₅₀ value, which was determined to be 0.20 μM [1] [2].

The Hedgehog Signaling Pathway and HHAT's Role

To understand how these inhibitors work, it's crucial to see the pathway they affect. The following diagram illustrates the key steps in Hedgehog (Hh) signaling, highlighting the role of HHAT.

hh_pathway HhGene Hh Gene HhProtein Hh Protein (Precursor) HhGene->HhProtein HhN HhN Protein HhProtein->HhN Autoprocessing LipidHhN Lipid-modified HhN (Active Ligand) HhN->LipidHhN Palmitoylation PalCoA Palmitoyl-CoA (Substrate) HHAT HHAT Enzyme PalCoA->HHAT HHAT->LipidHhN Transfers Palmitoyl PTCH PTCH Receptor LipidHhN->PTCH Binds SMO SMO Receptor PTCH->SMO Releases Inhibition GLI GLI Transcription Factors SMO->GLI Activates TargetGenes Target Gene Expression GLI->TargetGenes Inhibitor HHAT Inhibitor (e.g., this compound) Inhibitor->HHAT Inhibits

Diagram Title: Hedgehog Signaling Pathway and HHAT Inhibition

The diagram shows that HHAT catalyzes the palmitoylation of Hh proteins, which is a critical step for their activity [4]. Inhibitors like this compound dihydrochloride and IMP-1575 block this specific step, preventing the formation of the active Hh ligand and subsequent activation of the signaling cascade [1] [3].

Key Insights for Researchers

  • Mechanistic Distinction: A key differentiator is the mechanism of inhibition. IMP-1575 is noted as a Pal-CoA-competitive inhibitor, meaning it directly competes with the enzyme's co-substrate [3]. The exact binding mode of this compound dihydrochloride is less clear from the available data.
  • Specificity Validation: The primary evidence for the specificity of this compound dihydrochloride comes from its direct inhibition of the HHAT enzyme in the click-ELISA palmitoylation assay, rather than from extensive profiling against off-targets in the provided data [2].
  • Research Application: this compound dihydrochloride is highlighted as a potential chemical probe for studying HHAT's catalytic function in cells, underscoring its utility in basic research [1] [2].

References

RUSKI-201 dihydrochloride orthogonal assay profiling

Author: Smolecule Technical Support Team. Date: February 2026

RUSKI-201 Dihydrochloride Profile and Comparison

The table below summarizes the core characteristics and comparative profiling data for this compound dihydrochloride and related compounds.

Property This compound Dihydrochloride RUSKI-43 IMP-1575
Molecular Target Hedgehog acyltransferase (HHAT) [1] [2] [3] Hedgehog acyltransferase (HHAT) [4] [3] Hedgehog acyltransferase (HHAT) [4]
IC₅₀ (Enzymatic) 0.20 μM [1] [2] [5] Information not specified in search results 0.75 μM (against purified HHAT) [4]
Cellular Activity Inhibits SHH palmitoylation and signaling [2] [5] [3] Inhibits HHAT [4] [3] Inhibits SHH palmitoylation and signaling [4]
Selectivity & Off-Target Effects No off-target cytotoxicity; selective for HHAT in quantitative proteomic profiling [1] [3] Exhibits significant off-target cytotoxicity unrelated to HHAT inhibition [4] [3] Most potent cell-active chemical probe; an inactive enantiomer serves as a control [4]
Key Differentiator First selective small-molecule chemical probe for studying HHAT function in cells [1] [3] Off-target effects mask its impact on HHAT-dependent signaling; use not recommended for cellular studies [3] Binds competitively to the HHAT active site; used for comprehensive structure-activity relationship studies [4]

Experimental Protocols for Profiling

The identification of this compound as a selective probe relied on data from orthogonal assays, which are different but complementary tests used to confirm a compound's specific activity.

  • Off-Target Cytotoxicity Assays: Researchers profiled this compound and its analogs in cell-based assays designed to measure general cell health and survival. Unlike RUSKI-43, which showed significant cytotoxic effects independent of its action on the Hedgehog signaling pathway, this compound showed no off-target cytotoxicity in these assays. This indicated that its effects were specifically linked to HHAT inhibition and not general poison [3].

  • Quantitative Whole-Proteome Palmitoylation Profiling: This is a key technique used to confirm the on-target specificity of this compound.

    • Metabolic Labeling: Cells are treated with an alkyne-palmitate reporter, a modified form of palmitic acid that cells use in their natural palmitoylation processes [3].
    • Click Chemistry: After the cells incorporate the reporter, a biotin tag is attached to the alkyne-palmitate using a "click" reaction, a specific and efficient type of chemical ligation [3].
    • Isolation and Quantification: The biotin-tagged, palmitoylated proteins are then isolated from the cell lysate and identified using quantitative mass spectrometry. This allows researchers to see the entire "palmitoylome" – all the proteins that are palmitoylated in the cell [3].
    • Result: Treatment with this compound specifically reduced palmitoylation of Hedgehog (Hh) proteins without broadly affecting palmitoylation of other proteins, proving its high selectivity for HHAT [3].
  • Hedgehog Signaling Pathway Reporter Assay: To confirm that inhibiting HHAT functionally blocks the Hedgehog pathway, a dual-luciferase reporter assay is used. This cell-based assay measures the activity of downstream genes (like Gli) that are turned on when the Hedgehog pathway is active. This compound was shown to suppress the SHH signaling pathway in this assay, confirming its functional efficacy [4].

The Hedgehog Signaling Pathway and HHAT Inhibition

The following diagram illustrates the role of HHAT in the Hedgehog signaling pathway and how this compound exerts its effect.

cluster_pathway Canonical Hedgehog Signaling Pathway ShhPrecursor SHH Precursor MatureShh Lipidated Mature SHH (C-terminal cholesterol, N-terminal palmitate) ShhPrecursor->MatureShh Autocatalytic Cleavage Cholesterol Cholesterol PalCoA Palmitoyl-CoA HHAT HHAT Enzyme PalCoA->HHAT Substrate HHAT->MatureShh N-palmitoylation PTCH PTCH Receptor MatureShh->PTCH Binds SMO SMO Receptor PTCH->SMO Releases Inhibition GLI GLI Transcription Factors SMO->GLI Activates TargetGenes Target Gene Expression GLI->TargetGenes Induces RUSKI201 This compound RUSKI201->HHAT Inhibits

This compound acts as a competitive inhibitor of Palmitoyl-CoA (Pal-CoA) binding in the HHAT active site [4]. By blocking this binding, it prevents the transfer of the palmitoyl group to the Sonic Hedgehog (SHH) protein. This inhibition of palmitoylation is crucial because the lipidated form of SHH is essential for its ability to bind to the PTCH receptor and initiate downstream signaling [4] [3].

Interpretation Guide for Researchers

  • Use this compound as a selective chemical probe for cellular experiments aimed at understanding HHAT's catalytic function and the role of Hedgehog protein palmitoylation, as it has minimal off-target effects [3].
  • Consider IMP-1575 for advanced studies, as it represents a more recent and potent chemical probe, complete with an inactive control enantiomer for rigorous target validation [4].
  • Exercise caution when interpreting historical data using RUSKI-43, as its off-target cytotoxicity can confound results in cellular models [4] [3].

References

RUSKI-201 dihydrochloride no off-target cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

RUSKI-201 Dihydrochloride Profile & Comparison

The table below summarizes the core characteristics of this compound dihydrochloride and contrasts it with another inhibitor, RUSKI-43, based on a key profiling study [1].

Property This compound Dihydrochloride RUSKI-43
Primary Target Hedgehog acyltransferase (Hhat) [2] [3] [4] Hedgehog acyltransferase (Hhat) [1]
Target IC₅₀ 0.20 µM [2] [3] [4] Information missing from search results
Off-Target Cytotoxicity No off-target cytotoxicity detected [2] [1] Exhibits off-target cytotoxicity [1]
Effect on Hh Signaling Blocks Hh signaling from Shh-overexpressing cells [3] [4] [1] Effect is masked by cytotoxicity [1]
Effect on Hh Palmitoylation Inhibits Hh palmitoylation [3] [4] [1] Information missing from search results
Proteome-Wide Selectivity Specifically inhibits Hhat in quantitative whole-proteome palmitoylation profiling [1] Information missing from search results
Recommended Use Selective chemical probe for studying Hhat function in cells [2] [1] Not recommended as a selective probe; results should be treated with caution [1]

Experimental Validation of Selectivity

The reputation of this compound dihydrochloride as a selective probe stems from a specific set of experiments designed to distinguish its on-target effects from general cellular toxicity [1].

  • 1. Orthogonal Cell-Based Assays: Researchers profiled several RUSKI compounds, including this compound and RUSKI-43, in multiple, independent cell-based assays. This approach helps confirm that a observed effect is due to the intended mechanism and not an artifact of a single test system [1].
  • 2. Cytotoxicity Profiling: In these assays, RUSKI-43 demonstrated significant off-target cytotoxic activity that was unrelated to its ability to inhibit the canonical Hedgehog (Hh) signaling pathway. In contrast, this compound showed no such off-target cytotoxicity, indicating a cleaner mechanism of action [1].
  • 3. Quantitative Whole-Proteome Palmitoylation Profiling: This is a crucial experiment for confirming selectivity. The methodology can be summarized as follows:
    • Labeling: Treat cells with a bioorthogonal, alkynyl-palmitate acid reporter. This compound is a functional analog of palmitate that can be incorporated into proteins via palmitoylation.
    • Hhat Inhibition: Treat the labeled cells with this compound dihydrochloride.
    • Click Chemistry: After cell lysis, use a "click" chemistry reaction to attach a detectable tag (e.g., biotin or a fluorophore) specifically to the incorporated alkyne-palmitate.
    • Analysis: Analyze the tagged proteins using quantitative mass spectrometry. This allows for a global view of all palmitoylation events in the cell.
    • Result: This profiling demonstrated that this compound specifically inhibited palmitoylation by Hhat without broadly disrupting the palmitoylation of other proteins by different enzymes, thus confirming its high selectivity at the proteome level [1].

The following diagram illustrates the logical flow of this key experiment:

G Start Start Experiment A Cell Treatment with Alkyne-Palmitate Reporter Start->A B Hhat Inhibition with This compound A->B C Cell Lysis B->C D Click Chemistry Reaction to Attach Detection Tag C->D E Quantitative Analysis via Mass Spectrometry D->E F Result: Specific Hhat Inhibition Confirmed E->F

The Hedgehog Signaling Pathway & Hhat's Role

To understand the therapeutic context, it's important to see how Hhat functions in the Hedgehog signaling pathway, a key pathway in development and cancer. This compound acts by inhibiting a critical, specific step in this pathway.

G Shh Sonic Hedgehog (Shh) Production Hhat Hedgehog Acyltransferase (Hhat) Shh->Hhat PalShh Palmitoylated Shh (Active Form) Hhat->PalShh Palmitoylation Signaling Activation of Downstream Hedgehog Signaling PalShh->Signaling Inhibitor This compound Dihydrochloride (Hhat Inhibitor) Inhibitor->Hhat Inhibits

Research Implications & Conclusion

The experimental data positions this compound dihydrochloride as a superior and reliable research tool compared to earlier alternatives like RUSKI-43.

  • A Selective Chemical Probe: The primary value of this compound dihydrochloride lies in its validated selectivity [1]. Its lack of off-target cytotoxicity allows researchers to attribute observed effects in cellular models directly to the inhibition of Hhat, leading to more interpretable and trustworthy results in studies of Hhat's catalytic function [2] [1].
  • Mechanism of Action: By inhibiting Hhat, this compound dihydrochloride blocks the palmitoylation of Sonic Hedgehog (Shh) [3] [4] [1]. This lipid modification is essential for the proper secretion and signaling activity of the Shh protein. Therefore, this inhibitor effectively blocks Hh signaling in cells that overproduce Shh [1], making it a valuable tool for investigating the pathway's role in development and disease.

References

RUSKI-201 dihydrochloride best Hhat tool molecule

Author: Smolecule Technical Support Team. Date: February 2026

RUSKI-201 Dihydrochloride Profile

The table below summarizes the key available data on this compound dihydrochloride, which is consistently described in the literature as a potent and specific Hedgehog acyltransferase (HHAT) inhibitor [1] [2] [3].

Property Value
Primary Target Hedgehog acyltransferase (HHAT/Hhat) [1] [2] [3]
IC₅₀ 0.20 μM [1] [2] [3]
Primary Mechanism Inhibits Hedgehog (Hh) palmitoylation and blocks Hh signaling [2] [3]
Purity 98% [1]
Recommended Use Chemical probe for studying HHAT function in cells [1] [2] [3]
Molecular Weight 430.43 g/mol [1] [2] [3]
Molecular Formula C₂₀H₂₉Cl₂N₃OS [2] [3]
CAS No. 2320262-09-5 (for salt); 1458031-48-5 (for parent compound) [1] [2]
Solubility Soluble in water and DMSO [1]

Information Limitations for Your Guide

The search results reveal some significant gaps that would be critical for a researcher to know:

  • No Direct Comparative Data: The provided sources lack experimental data comparing this compound dihydrochloride's performance (e.g., efficacy, selectivity, toxicity) against other HHAT inhibitors. Therefore, an objective "best tool molecule" claim cannot be verified from this data.
  • Lacking Detailed Protocols: The search results confirm the compound's activity through high-level summaries (e.g., "blocks Hh signaling") but do not provide the detailed step-by-step experimental methodologies you require [2] [3].
  • Unverified Claim: One source describes this compound as the "optimal tool molecule currently available," but this statement is not supported with comparative evidence in the search results [1].

Proposed Experimental Workflow

To objectively compare HHAT inhibitors like this compound dihydrochloride, you would need to design experiments that generate the missing data. The diagram below outlines a potential workflow for such a comparative study.

G start Start: Comparative Analysis of HHAT Inhibitors step1 1. Select Comparator Compounds (e.g., other RUSKI variants) start->step1 step2 2. In Vitro Potency Assay Measure IC₅₀ in relevant cell lines step1->step2 step3 3. Selectivity Profiling Check for off-target effects & cytotoxicity step2->step3 step4 4. Functional Cellular Assays Quantify inhibition of Hh palmitoylation and downstream signaling step3->step4 step5 5. Data Synthesis & Comparison Compile results into comparison tables step4->step5 end Outcome: Objective Comparison Guide step5->end

References

RUSKI-201 dihydrochloride performance verification

Author: Smolecule Technical Support Team. Date: February 2026

Profile of RUSKI-201 Dihydrochloride

The table below summarizes the core performance data for this compound dihydrochloride gathered from chemical vendor and scientific sources [1] [2] [3]:

Parameter Specification / Value
Target Hedgehog acyltransferase (HHAT)
Biological Activity Potent and specific inhibitor [1] [2] [3]
Reported IC₅₀ 0.20 μM [1] [2] [3]
Key Mechanism Blocks Hedgehog (Hh) signaling in Sonic hedgehog (Shh)-overexpressing cells; inhibits Hh palmitoylation [1] [2] [3]
Primary Application Chemical probe for studying HHAT catalytic function in cells [1] [2] [3]
Purity ≥98% (from one vendor) [3]

Experimental Context and Workflow

The search results describe the compound's function but do not contain detailed, step-by-step experimental protocols for its verification. The general workflow for using this compound dihydrochloride in a cell-based study would logically involve the steps shown in the diagram below.

G cluster_1 Treatment with this compound Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Seed cells Analysis_HTS HTS / Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Analysis_HTS High-throughput screening Analysis_WB Western Blot Analysis of Hh pathway components Treatment->Analysis_WB Mechanistic study Analysis_Palm Palmitoylation Assay (e.g., with bioorthogonal reporter) Treatment->Analysis_Palm Functional assay Data Performance Verification Analysis_HTS->Data Inhibition of Hh signaling Analysis_WB->Data Confirmation of target engagement Analysis_Palm->Data Inhibition of Hh palmitoylation T1 Apply this compound (IC₅₀ = 0.20 µM) T2 Include controls: Vehicle & Positive Ctrl T1->T2

To verify performance, you would typically treat Shh-overexpressing cells with this compound dihydrochloride at its IC₅₀ concentration and analyze the outcome. Key experiments include [1] [3]:

  • High-Throughput Signaling Analysis: Measure the inhibition of Hh signaling activity in appropriate reporter assays.
  • Western Blot Analysis: Confirm the downstream effects on the Hh signaling pathway components.
  • Functional Palmitoylation Assay: Use a bioorthogonal palmitate reporter (as mentioned in one source) to quantitatively assess the inhibition of Hh palmitoylation [3].

Guide Development Constraints

A full comparison guide cannot be created at this time due to information gaps in the search results.

  • Lack of Direct Comparisons: The search results provide data for this compound dihydrochloride in isolation. I did not find head-to-head experimental data comparing its potency, selectivity, or cellular efficacy against other HHAT inhibitors (e.g., RUSKI-1, IMP-1575).
  • Absence of Broader Data: A comprehensive guide requires additional performance metrics not present in these results, such as pharmacokinetic data (ADME), cytotoxicity profiles in different cell lines, and results from animal model studies.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

357.18748367 Da

Monoisotopic Mass

357.18748367 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Rodgers UR, Lanyon-Hogg T, Masumoto N, Ritzefeld M, Burke R, Blagg J, Magee AI, Tate EW. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells. ACS Chem Biol. 2016 Dec 16;11(12):3256-3262. Epub 2016 Oct 25. PubMed PMID: 27779865; PubMed Central PMCID: PMC5349656.

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